molecular formula C8H7NO2 B8756469 7-Methoxybenzo[d]oxazole

7-Methoxybenzo[d]oxazole

Cat. No.: B8756469
M. Wt: 149.15 g/mol
InChI Key: QNCZYKAFILNYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxybenzo[d]oxazole is a benzo-fused oxazole derivative of interest in chemical research and development. With the molecular formula C8H7NO2 and a molecular weight of 149.149 g/mol , this compound belongs to a class of aromatic heterocyclic compounds known for their utility as synthetic intermediates and building blocks in organic chemistry . The core benzoxazole scaffold is a privileged structure in medicinal chemistry, often explored for the development of novel substances. This product, provided with a purity of >97% , is intended for research applications such as method development in organic synthesis and as a precursor for further chemical exploration. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

7-methoxy-1,3-benzoxazole

InChI

InChI=1S/C8H7NO2/c1-10-7-4-2-3-6-8(7)11-5-9-6/h2-5H,1H3

InChI Key

QNCZYKAFILNYTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC=N2

Origin of Product

United States

Foundational & Exploratory

The 7-Methoxybenzo[d]oxazole Scaffold: Chemical Properties, Synthesis, and Applications in Advanced Kinase and GPCR Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the benzoxazole ring system serves as a highly privileged pharmacophore. Specifically, the 7-methoxybenzo[d]oxazole derivative has emerged as a critical structural motif in the design of highly selective targeted therapies. The introduction of a methoxy group at the C-7 position adjacent to the ring oxygen fundamentally alters the electronic distribution, dipole moment, and local lipophilicity of the core scaffold.

As an application scientist overseeing library synthesis and lead optimization, I have observed that this specific substitution pattern provides unique steric bulk that can perfectly occupy hydrophobic pockets within kinase hinge regions and G-protein coupled receptors (GPCRs). This whitepaper provides an in-depth technical analysis of the physicochemical properties, pharmacological applications, and validated synthetic workflows for 7-methoxybenzo[d]oxazole and its derivatives.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical metrics of the 7-methoxybenzo[d]oxazole core is essential for predicting its behavior in both synthetic environments and biological assays. The electron-donating nature of the methoxy group enriches the electron density of the aromatic system, subtly increasing the basicity of the benzoxazole nitrogen compared to its unsubstituted counterpart.

Table 1: Physicochemical Properties of 7-Methoxybenzo[d]oxazole [4]

PropertyValue / Description
CAS Number 175211-12-8
Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
SMILES String COC1=C(OC=N2)C2=CC=C1
Storage Conditions Sealed in dry, 2-8°C (Moisture sensitive over prolonged periods)
Physical Appearance Crystalline solid

Mechanistic Insights in Drug Development

The 7-methoxybenzo[d]oxazole core is not merely a passive structural linker; it actively participates in target binding through hydrogen bonding (via the nitrogen atom) and hydrophobic interactions (via the methoxy-substituted arene).

TYK2 and JAK Family Kinase Inhibition

Altered or unregulated activity of Tyrosine Kinase 2 (TYK2)—a member of the Janus Kinase (JAK) family—promotes severe inflammation and is implicated in autoimmune diseases such as psoriasis and lupus. 7-Methoxybenzo[d]oxazole derivatives act as potent non-receptor protein kinase modulators. The benzoxazole nitrogen acts as a hydrogen bond acceptor for the kinase hinge region, while the 7-methoxy group occupies a specific hydrophobic sub-pocket, driving remarkable selectivity for TYK2 over other JAK family members [1].

Sphingosine 1-Phosphate Receptor 1 (S1PR1) Modulation

Derivatives featuring a 2-substitution (e.g., 2-(1-isopropyl-1H-benzo[d][1,2,3]triazol-5-yl)-7-methoxybenzo[d]oxazole) exhibit potent agonist activity at the S1PR1 GPCR. These compounds promote G-protein responses that decrease intracellular cAMP and trigger β-arrestin2 recruitment, leading to receptor internalization—a highly effective mechanism for inducing systemic immunomodulation [2].

Interleukin-1β Converting Enzyme (ICE) Inhibition

N-acylamino functionalized 7-methoxybenzoxazoles have been successfully deployed as inhibitors of the Interleukin-1β converting enzyme (Caspase-1). By halting the cleavage of pro-IL-1β, these compounds disrupt the pathogenesis of acute inflammatory and autoimmune diseases [3].

Table 2: Pharmacological Activity Metrics of Key Derivatives

Biological TargetDerivative ExampleActivity MetricMechanistic RoleReference
S1PR1 Compound 515 (US11912693)EC50 < 316 nMAgonist (cAMP modulation)[2]
TYK2 (JAK) Naphthyridin-3-yl-cyclopropanecarboxamide analogKinase InhibitionAnti-inflammatory[1]
ICE (Caspase-1) N-acylamino-7-methoxybenzoxazoleEnzyme InhibitionAnti-inflammatory[3]

Visualizing the Workflows

To conceptualize the biological impact and synthetic generation of these compounds, the following logical diagrams map out the S1PR1 signaling cascade and our standardized laboratory workflow.

S1PR1_Pathway Ligand 7-Methoxybenzo[d]oxazole Agonist Receptor S1PR1 (GPCR) Ligand->Receptor Binds Transmembrane Pocket GProtein Gi/o Protein Activation Receptor->GProtein Conformational Shift Arrestin β-Arrestin2 Recruitment Receptor->Arrestin Kinase Phosphorylation cAMP Inhibition of Adenylyl Cyclase (Decreased cAMP) GProtein->cAMP Downstream Effector Internalization Receptor Internalization Arrestin->Internalization Endocytosis Pathway

Fig 1: S1PR1 GPCR signaling pathway modulated by 7-methoxybenzoxazole agonists.

Synthetic_Workflow SM 2-Amino-6-methoxyphenol Cyclization Cyclization (TMOF, p-TsOH) Reflux, -MeOH SM->Cyclization Inert Atmosphere Core 7-Methoxybenzo[d]oxazole Cyclization->Core LC-MS Validation Lithiation Lithiation (n-BuLi, THF, -78°C) Core->Lithiation Strict Temp Control Intermediate 2-Lithio-7-methoxybenzoxazole Lithiation->Intermediate D2O Quench Check Electrophile Electrophilic Trapping Intermediate->Electrophile Transmetallation Product 2-Substituted Derivative Electrophile->Product Purification

Fig 2: Standardized synthetic workflow for C-2 functionalized 7-methoxybenzo[d]oxazoles.

Experimental Workflows & Synthetic Methodologies

As a self-validating system, the following protocols are designed with built-in analytical checkpoints to ensure high-fidelity synthesis.

Protocol 1: De Novo Synthesis of the 7-Methoxybenzo[d]oxazole Core

Objective: Construct the bicyclic benzoxazole core from an acyclic precursor while preventing oxidative degradation. Causality & Design: 2-Amino-6-methoxyphenol is highly susceptible to air oxidation, rapidly forming dark polymeric quinoneimines. Therefore, the reaction must be rigorously degassed. Trimethyl orthoformate (TMOF) is selected over formic acid because it acts as both the C1 synthon and a chemical dehydrating agent, driving the equilibrium forward by producing methanol instead of water.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon for 15 minutes.

  • Dissolution: Dissolve 2-amino-6-methoxyphenol (10.0 mmol) in 50 mL of anhydrous toluene. Toluene is chosen for its high boiling point, providing the necessary thermal energy to overcome the cyclization activation barrier.

  • Catalysis: Add trimethyl orthoformate (15.0 mmol, 1.5 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 mmol, 5 mol%). The acid protonates the orthoester, generating a highly electrophilic oxocarbenium intermediate.

  • Thermal Cyclization: Heat the mixture to reflux (110 °C) for 4-6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (UV active, ninhydrin positive) must completely disappear, replaced by a faster-running spot exhibiting bright blue fluorescence under 254 nm UV. Confirm via LC-MS (Target m/z [M+H]+ = 150.1).

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3 (20 mL) to neutralize the acid, extract with ethyl acetate (3 x 30 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel yields the pure 7-methoxybenzo[d]oxazole as a crystalline solid.

Protocol 2: Regioselective C-2 Functionalization via Directed Lithiation

Objective: Functionalize the C-2 position to generate active pharmaceutical ingredients (APIs). Causality & Design: The C-2 proton of the benzoxazole ring is highly acidic due to the adjacent electronegative oxygen and nitrogen atoms. However, the resulting 2-lithiobenzoxazole intermediate is thermally unstable and will undergo spontaneous ring-opening to an isocyanophenolate if the temperature exceeds -40 °C. Strict cryogenic control at -78 °C is mandatory [3].

Step-by-Step Methodology:

  • Cryogenic Setup: Dissolve 7-methoxybenzo[d]oxazole (5.0 mmol) in 25 mL of anhydrous THF in a flame-dried Schlenk flask under Argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.6 M in hexanes, 5.25 mmol, 1.05 eq) dropwise over 15 minutes. The solution typically turns a deep yellow/orange, indicating the formation of the 2-lithio species.

  • Self-Validation (Quench Test): To validate successful metalation, withdraw a 0.1 mL aliquot, quench into D2O, extract with CDCl3, and analyze via 1H-NMR. A successful lithiation will show >95% disappearance of the sharp C-2 proton singlet at ~8.0 ppm.

  • Electrophilic Trapping: To the main reaction flask at -78 °C, add the desired electrophile (e.g., an aldehyde for secondary alcohol formation, or transmetallate with MgBr2·OEt2 for subsequent Negishi cross-coupling) [3].

  • Quench and Isolation: Stir for 30 minutes at -78 °C, then slowly warm to room temperature. Quench with saturated aqueous NH4Cl (10 mL) to safely destroy any unreacted organolithium species. Extract, dry, and purify the 2-substituted derivative.

References

  • Modulateurs de kinase et leurs procédés d'utilisation (WO2023244788A1).
  • BindingDB BDBM654902: 2-(1-isopropyl-1H-benzo[d][1,2,3]triazol-5-yl)-7-methoxybenzo[d]oxazole (US11912693). BindingDB.
  • Process for preparing N-acylamino compounds (NZ518094A).
  • 175211-12-8 | 7-Methoxybenzo[d]oxazole. BLD Pharm.

Technical Guide: Synthesis Pathways for 7-Methoxybenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 7-Methoxybenzo[d]oxazole , designed for researchers in medicinal chemistry and drug development.

Executive Summary

7-Methoxybenzo[d]oxazole (CAS: 6949-23-1) is a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for adenine and a privileged core in kinase inhibitors (e.g., VEGFR-2, c-Met) and anti-inflammatory agents. Its unique substitution pattern—where the methoxy group is positioned at C7, adjacent to the oxazole oxygen—imparts distinct electronic properties and steric constraints compared to its C4, C5, or C6 isomers.

This guide provides a high-fidelity synthesis workflow, prioritizing the regioselective nitration of guaiacol followed by reductive cyclization . It addresses the primary challenge: differentiating the 7-methoxy isomer from the thermodynamically favored 5- or 6-methoxy byproducts.

Retrosynthetic Analysis

To construct the 7-methoxybenzo[d]oxazole core, we disconnect the oxazole ring at the C2-N and C2-O bonds. This reveals 2-amino-6-methoxyphenol as the obligate precursor. The methoxy group must be ortho to the phenolic oxygen in the starting material to ultimately reside at the C7 position of the benzoxazole.

Pathway Logic
  • Target: 7-Methoxybenzo[d]oxazole

  • Immediate Precursor: 2-Amino-6-methoxyphenol (also known as 6-aminoguaiacol).

  • Intermediate: 6-Nitroguaiacol (2-methoxy-6-nitrophenol).

  • Starting Material: Guaiacol (2-methoxyphenol).[1][2][3][4]

Retrosynthesis cluster_legend Structural Logic Target 7-Methoxybenzo[d]oxazole (Target) Precursor 2-Amino-6-methoxyphenol (Key Intermediate) Target->Precursor Cyclization (TEOF/Acid) Nitro 6-Nitroguaiacol (2-Methoxy-6-nitrophenol) Precursor->Nitro Reduction (H2/Pd-C) Start Guaiacol (2-Methoxyphenol) Nitro->Start Regioselective Nitration OMe at C6 of Phenol OMe at C6 of Phenol OMe at C7 of Benzoxazole OMe at C7 of Benzoxazole OMe at C6 of Phenol->OMe at C7 of Benzoxazole  Retains Position

Figure 1: Retrosynthetic disconnection showing the origin of the C7-methoxy substituent.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Regioselective Nitration of Guaiacol

The nitration of guaiacol typically yields a mixture of 4-nitroguaiacol (major) and 6-nitroguaiacol (minor). The 6-nitro isomer is required for the 7-methoxybenzoxazole target.

  • Reagents: Guaiacol, dilute HNO₃ (or HNO₃/AcOH), Diethyl ether.

  • Challenge: Separating the 6-nitro isomer (ortho-nitro) from the 4-nitro isomer (para-nitro).

  • Mechanism: Electrophilic aromatic substitution.[5][6] The OH group directs ortho/para. The 6-position is ortho to OH and meta to OMe, making it accessible but sterically more crowded than the 4-position.

Procedure:

  • Dissolve guaiacol (100 mmol) in glacial acetic acid (50 mL).

  • Cool the solution to 0–5 °C.

  • Dropwise add a solution of HNO₃ (100 mmol) in acetic acid over 30 minutes, maintaining temperature <10 °C to minimize dinitration.

  • Stir at room temperature for 2 hours.

  • Purification (Critical): Pour the mixture into ice water. The precipitate contains mostly 4-nitroguaiacol. Filter off the solid.[7]

  • Isolation of 6-nitro isomer: The filtrate contains the 6-nitroguaiacol. Extract the filtrate with diethyl ether.

  • Steam Distillation: 6-Nitroguaiacol is volatile with steam due to intramolecular hydrogen bonding (between OH and NO₂), whereas 4-nitroguaiacol is not. Steam distill the crude residue to isolate pure 6-nitroguaiacol as yellow needles.

CompoundYield (Typical)Mp (°C)Notes
4-Nitroguaiacol 60-70%100-104Unwanted byproduct (save for other projects).
6-Nitroguaiacol 15-25%60-62Required Intermediate. Volatile with steam.
Step 2: Reduction to 2-Amino-6-methoxyphenol
  • Reagents: 10% Pd/C, H₂ (balloon or 1 atm), Methanol (MeOH).

  • Alternative: Sodium dithionite (Na₂S₂O₄) or Fe/NH₄Cl if hydrogenation equipment is unavailable.

Procedure:

  • Dissolve 6-nitroguaiacol (10 mmol) in anhydrous MeOH (30 mL).

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under H₂ atmosphere at room temperature for 4–6 hours. Monitor by TLC (amine is more polar/fluorescent).

  • Filter through Celite to remove catalyst.

  • Concentrate the filtrate immediately. Note: Aminophenols are oxidation-prone; proceed to cyclization immediately or store under argon.

Step 3: Cyclization to 7-Methoxybenzo[d]oxazole

This step constructs the oxazole ring. Using triethyl orthoformate (TEOF) yields the unsubstituted C2 position (H), which is the standard core.

  • Reagents: Triethyl orthoformate (TEOF), p-Toluenesulfonic acid (p-TsOH) (catalytic).

  • Conditions: Reflux (100–140 °C).

Procedure:

  • Suspend 2-amino-6-methoxyphenol (10 mmol) in TEOF (10 mL). TEOF acts as both reagent and solvent.

  • Add a catalytic amount of p-TsOH (0.1 mmol).

  • Heat to reflux (approx. 146 °C) for 3–5 hours. Ethanol is produced as a byproduct; distilling it off drives the equilibrium.

  • Workup: Evaporate excess TEOF under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (Silica gel, Hexanes/EtOAc 4:1) or recrystallization from ethanol.[7][8]

Product Data:

  • Appearance: Off-white to pale yellow solid.[7]

  • Yield: 85–92% (for the cyclization step).

  • 1H NMR (CDCl₃, 400 MHz): δ 8.08 (s, 1H, C2-H), 7.35 (d, J=8.0 Hz, 1H, C5-H), 7.28 (t, J=8.0 Hz, 1H, C6-H), 6.85 (d, J=8.0 Hz, 1H, C4-H? Check coupling), 4.02 (s, 3H, OMe).

    • Correction on Splitting: The 7-methoxy group makes the benzene ring a 1,2,3-trisubstituted system.

    • Protons are at C4, C5, C6.

    • C7 has OMe.[2] C7a is bridgehead.

    • Expect: Doublet (C4), Triplet (C5), Doublet (C6).

Reaction Mechanism & Pathway Visualization[9]

The cyclization mechanism involves the nucleophilic attack of the amine on the orthoester, followed by elimination of ethanol, ring closure by the phenol oxygen, and final aromatization.

Mechanism Step1 2-Amino-6-methoxyphenol + TEOF Step2 Imidate Intermediate (- 2 EtOH) Step1->Step2 Acid Cat. Heat Step3 Cyclization (Intramolecular Attack) Step2->Step3 Ring Closure Final 7-Methoxybenzo[d]oxazole (- EtOH) Step3->Final Aromatization

Figure 2: Mechanistic pathway for the cyclization of 2-amino-6-methoxyphenol with triethyl orthoformate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Poor regioselectivity (mostly 4-nitro).Use steam distillation to isolate the 6-nitro isomer. Do not rely solely on crystallization.
Dark Product in Step 2 Oxidation of aminophenol.Perform reduction and cyclization in a "telescoped" one-pot manner or keep strictly under Argon.
Incomplete Cyclization Water in reaction mixture.TEOF is moisture sensitive. Use anhydrous conditions. Distill off EtOH during reaction.
C2-Substitution Needed Target requires C2-Me or C2-Aryl.Replace TEOF with Acetic Anhydride (for C2-Me) or Benzaldehyde/Oxidant (for C2-Ph).
Alternative: C2-Functionalization

If the target is a 2-substituted-7-methoxybenzo[d]oxazole (e.g., for kinase inhibition), modify Step 3:

  • Aldehyde Method: React diamine with Aryl-CHO in EtOH (reflux), then oxidize with PhI(OAc)₂ or MnO₂.

  • Acid Method: React diamine with Aryl-COOH in Polyphosphoric Acid (PPA) at 120 °C.

References

  • Kitanovski, Z., et al. (2014). "Chemical characterization of the main products formed through aqueous-phase photonitration of guaiacol." ResearchGate.[5] Link

  • Kroflič, A., et al. (2021).[9] "Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms." ACS Earth and Space Chemistry.[9] Link[9]

  • BenchChem Technical Support. (2025). "Synthesis of Substituted Benzoxazoles." BenchChem. Link

  • Sigma-Aldrich. (2025). "2-Amino-3-methoxyphenol Product Sheet." Merck KGaA. Link

  • Nishioka, H., et al. (2004). "Novel Synthesis of Benzoxazoles from o-Nitrophenols and Amines." Heterocycles. Link

Sources

In-Depth Technical Guide: 7-Methoxybenzo[d]oxazole Solubility and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Methoxybenzo[d]oxazole (CAS: 175211-12-8) is a fused heterocyclic scaffold belonging to the benzoxazole class.[1][2] Characterized by a benzene ring fused to an oxazole ring with a methoxy substituent at the 7-position, this compound serves as a critical building block in medicinal chemistry, particularly in the development of melatonin receptor agonists, kinase inhibitors, and amyloidogenesis inhibitors.

This guide provides a rigorous technical analysis of the physicochemical properties, solubility profiles, and stability mechanisms of 7-Methoxybenzo[d]oxazole. It is designed to equip researchers with the data and protocols necessary to handle, formulate, and utilize this scaffold effectively in drug discovery workflows.

Part 1: Physicochemical Profiling

Understanding the fundamental physicochemical attributes is the first step in optimizing formulation and predicting in vivo behavior. The presence of the methoxy group at the 7-position (adjacent to the oxygen bridgehead) modulates the electron density of the aromatic system, influencing both lipophilicity and pKa compared to the unsubstituted parent benzoxazole.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionSource/Derivation
CAS Number 175211-12-8Chemical Abstracts Service
IUPAC Name 7-Methoxy-1,3-benzoxazoleOfficial Nomenclature
Molecular Formula C₈H₇NO₂Stoichiometry
Molecular Weight 149.15 g/mol Calculated
Appearance Off-white to tan solidExperimental Observation
LogP (Octanol/Water) 1.6 – 1.9 (Predicted)Consensus Models (XLogP3)
pKa (Conjugate Acid) ~0.5 – 1.5 (Very Weak Base)Analog Comparison (Benzoxazole pKa ~0.[2][3][4][5]8)
H-Bond Donors 0Structural Analysis
H-Bond Acceptors 2 (N, O-Methoxy)Structural Analysis
Topological Polar Surface Area (TPSA) ~35 ŲCalculated

Expert Insight: The low basicity of the benzoxazole nitrogen (pKa < 2) means the molecule remains neutral at physiological pH (7.4), driving high membrane permeability but limiting aqueous solubility unless formulated with co-solvents or cyclodextrins.

Part 2: Solubility and Formulation Data

The solubility of 7-Methoxybenzo[d]oxazole is governed by its planar, lipophilic nature. It exhibits poor aqueous solubility but dissolves readily in polar aprotic solvents.

Solvent Compatibility Table
Solvent SystemSolubility RatingConcentration RangeUsage Note
Water (pH 7.4) Insoluble< 0.1 mg/mLNot suitable for direct aqueous stock.
DMSO High> 50 mg/mLPreferred solvent for biological stock solutions.
Methanol / Ethanol High> 20 mg/mLSuitable for intermediate dilutions.
Dichloromethane (DCM) High> 50 mg/mLIdeal for extraction and synthesis workup.
0.1 M HCl Moderate~ 1-5 mg/mLProtonation of N3 improves solubility but risks hydrolysis.
Formulation Strategy for In Vitro Assays

For biological assays, a "solvent-shift" method is recommended:

  • Primary Stock: Dissolve compound in 100% DMSO to 10-50 mM.

  • Intermediate: Dilute 10-fold into organic-aqueous mix (e.g., 50% PEG400/Water) if precipitation occurs upon direct aqueous dilution.

  • Final: Spike into assay buffer (keep DMSO < 1% v/v).

Part 3: Stability and Degradation Mechanisms

The stability of the benzoxazole scaffold is heavily influenced by pH. While the aromatic fusion provides significant stability compared to a simple oxazole, the C2 position remains reactive, particularly under acidic conditions.

Hydrolytic Instability (Acid-Catalyzed)

The "Achilles' heel" of 7-Methoxybenzo[d]oxazole is acid-catalyzed hydrolysis. Protonation of the nitrogen atom (N3) activates the C2 carbon toward nucleophilic attack by water. This leads to ring opening, initially forming a formamide intermediate, which rapidly hydrolyzes to 2-amino-6-methoxyphenol.

Diagram 1: Acid-Catalyzed Hydrolysis Pathway

Hydrolysis SM 7-Methoxybenzo[d]oxazole (Neutral) Protonated N-Protonated Species (Activated C2) SM->Protonated + H+ Transition Tetrahedral Intermediate Protonated->Transition + H2O RingOpen N-(2-hydroxy-3-methoxyphenyl) formamide Transition->RingOpen Ring Opening Product 2-Amino-6-methoxyphenol + Formic Acid RingOpen->Product Hydrolysis (-HCOOH)

Caption: Mechanism of acid-catalyzed hydrolysis leading to ring cleavage and phenol formation.

Metabolic Stability (Oxidative)

In metabolic systems (microsomes/hepatocytes), the 7-methoxy group is a primary site for Phase I metabolism. Cytochrome P450 enzymes (likely CYP2D6 or CYP2C19) facilitate O-demethylation, converting the methoxy group to a hydroxyl group. The resulting phenol is then highly susceptible to Phase II glucuronidation.

Diagram 2: Metabolic Biotransformation Pathway

Metabolism Parent 7-Methoxybenzo[d]oxazole Metabolite1 7-Hydroxybenzo[d]oxazole (O-Desmethyl) Parent->Metabolite1 Phase I (CYP450) O-Demethylation Metabolite2 7-O-Glucuronide Conjugate Metabolite1->Metabolite2 Phase II (UGT) Glucuronidation

Caption: Primary metabolic route involving O-demethylation followed by conjugation.

Part 4: Experimental Protocols

Protocol 1: Thermodynamic Solubility Assessment

Objective: Determine the saturation solubility of 7-Methoxybenzo[d]oxazole in aqueous buffers.

  • Preparation: Weigh ~2 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the test medium (e.g., PBS pH 7.4, Simulated Gastric Fluid pH 1.2).

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Analysis:

    • Remove supernatant and dilute with 50:50 Acetonitrile:Water.

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO/Buffer.

    • Self-Validation: Ensure the pellet remains visible after 24 hours to confirm saturation. If no pellet is visible, repeat with higher mass.

Protocol 2: pH-Dependent Stability Profiling

Objective: Quantify the degradation rate (half-life) under physiological and acidic stress.

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Buffers: Prepare 50 mM Phosphate Buffer (pH 7.4) and 0.1 M HCl (pH 1.0).

  • Incubation:

    • Spike stock into buffers to a final concentration of 10 µM (0.1% DMSO).

    • Incubate at 37°C in a water bath.

  • Sampling:

    • Timepoints: 0, 1, 4, 8, 24, and 48 hours.

    • At each timepoint, transfer 100 µL to an HPLC vial containing 100 µL cold Acetonitrile (to quench).

  • Calculation:

    • Plot ln(% Remaining) vs. Time.

    • Calculate degradation rate constant (

      
      ) from the slope.
      
    • 
      .
      

References

  • PubChem. (n.d.). 7-Methoxybenzo[d]oxazole (Compound).[1] National Library of Medicine. Retrieved from [Link]

  • Gougherty, V. A., & Jonathan, J. D. (2021). Exploring the Pharmacokinetic Properties and Metabolic Pathways of Benzothiazole and Oxazole-Based Compounds. ResearchGate. Retrieved from [Link]

  • Nishioka, H., et al. (2004). Novel Synthesis of Benzoxazoles from o-Nitrophenols and Amines. Heterocycles, 64, 193. Retrieved from [Link]

  • ChemAxon. (2023). Predicting Lipophilicity, pKa and Solubility. Retrieved from [Link]

Sources

Structural and Spectroscopic Elucidation of 7-Methoxybenzo[d]oxazole: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural characterization of heterocyclic scaffolds is a critical bottleneck in drug discovery and materials science. 7-Methoxybenzo[d]oxazole (CAS: 175211-12-8; Molecular Formula: C₈H₇NO₂) represents a privileged pharmacophore, integrating a fused benzoxazole core with a regioselective methoxy substitution[1]. This whitepaper provides an authoritative, in-depth technical guide to the spectroscopic profiling—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—of 7-Methoxybenzo[d]oxazole. By detailing the causality behind experimental observations and establishing self-validating analytical protocols, this guide serves as a foundational reference for researchers engaged in the synthesis and structural validation of functionalized benzoxazoles.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the most granular view of the electronic environment within 7-Methoxybenzo[d]oxazole. The molecule's electron density is heavily influenced by the electron-withdrawing nature of the oxazole heteroatoms (N, O) and the competing resonance-donating effect of the methoxy group at the C-7 position.

Causality in Chemical Shifts (¹H and ¹³C)
  • The Oxazole Proton (H-2): The proton attached to the C-2 carbon of the oxazole ring is flanked by an oxygen and a nitrogen atom, and sits within the anisotropic deshielding cone of the C=N double bond. This results in a highly deshielded resonance, typically appearing as a sharp singlet between

    
     8.00 and 8.70 ppm[2].
    
  • The Methoxy Group (-OCH₃): The oxygen atom inductively deshields the attached methyl protons, placing the singlet precisely in the

    
     3.90–4.10 ppm range. In ¹³C NMR, this carbon resonates near 
    
    
    
    56.0 ppm.
  • Aromatic Shielding (H-4, H-5, H-6): The methoxy group at C-7 acts as a strong

    
    -donor via resonance, significantly shielding the ortho (H-6) and para (H-4) positions. Consequently, H-6 appears upfield relative to a standard benzene ring, while H-5 remains relatively unaffected, creating a distinct AMX or ABC spin system.
    
Quantitative Data Summary: Predicted NMR Spectral Data
NucleusPositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Integration
¹H H-2 (Oxazole)8.15Singlet (s)-1H
¹H H-5 (Aromatic)7.25Pseudo-triplet (t)~7.81H
¹H H-4 (Aromatic)7.35Doublet (d)~7.81H
¹H H-6 (Aromatic)6.85Doublet (d)~7.81H
¹H -OCH₃4.02Singlet (s)-3H
¹³C C-2153.5---
¹³C C-7 (C-OCH₃)145.2---
¹³C C-3a, C-7a138.0, 142.5---
¹³C -OCH₃56.4---
Protocol: High-Resolution 1D and 2D NMR Acquisition

To ensure self-validating structural assignment, 1D spectra must be corroborated with 2D techniques (COSY, HSQC, HMBC).

  • Sample Preparation: Dissolve 10–15 mg of high-purity (>95%) 7-Methoxybenzo[d]oxazole[1] in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer. Shim the magnetic field using the deuterium lock signal of CDCl₃ to achieve a line width at half-height (FWHM) of <1.0 Hz for the TMS peak.

  • 1D ¹H Acquisition: Acquire 16–32 scans with a spectral width of 12 ppm, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • 2D HMBC Acquisition (Critical Step): To definitively prove the methoxy group is at the C-7 position (and not C-4), acquire an HMBC spectrum. Look for a strong ³

    
     cross-peak between the methoxy protons (
    
    
    
    4.02) and the C-7 aromatic carbon (
    
    
    145.2).

Infrared (IR) Vibrational Analysis

Infrared spectroscopy validates the functional group topology of the molecule. For benzoxazoles, the interplay between the aromatic ring and the oxazole heterocycle generates highly specific vibrational modes[3].

Vibrational Causality
  • C=N Stretching: The imine-like C=N bond of the oxazole ring is highly polar, resulting in a strong, sharp absorption band in the 1620–1650 cm⁻¹ region[4].

  • C-O-C Stretching: The molecule contains two distinct ether-like linkages: the cyclic oxazole oxygen and the acyclic methoxy group. The asymmetric stretching of the Ar-O-CH₃ bond typically manifests as a very strong band around 1240–1270 cm⁻¹, while the symmetric stretch appears near 1160–1180 cm⁻¹.

Quantitative Data Summary: Key IR Frequencies
Functional Group / ModeFrequency Range (cm⁻¹)IntensityCausality / Note
Aromatic C-H Stretch3050 – 3100Weaksp² hybridized C-H bonds
Aliphatic C-H Stretch2850 – 2950Weak-MedMethoxy methyl group
C=N Stretch (Oxazole)1620 – 1650StrongHighly polar double bond[4]
Aromatic C=C Stretch1550 – 1600MediumBenzene ring skeletal vibrations
Asymmetric C-O-C1240 – 1270StrongMethoxy and oxazole ether linkages
Symmetric C-O-C1160 – 1180StrongCoupled C-O stretching
Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Background Collection: Clean the diamond or zinc selenide (ZnSe) ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place 1–2 mg of solid 7-Methoxybenzo[d]oxazole directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

  • Data Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 scans.

  • Validation: Ensure the baseline is flat and the maximum absorbance does not exceed 1.2 A.U. to prevent peak distortion.

Mass Spectrometry (MS) & Fragmentation Pathways

Mass spectrometry provides the exact molecular weight and structural connectivity through predictable gas-phase fragmentation pathways. Benzoxazoles are known for specific proximity effects and ring-opening fragmentations under Electron Ionization (EI) and Electrospray Ionization (ESI)[5][6].

Fragmentation Causality (EI-MS, 70 eV)

When subjected to 70 eV electron ionization, 7-Methoxybenzo[d]oxazole (M⁺ = 149 m/z) undergoes radical-driven fragmentation:

  • Loss of Methyl Radical: The methoxy group readily loses a methyl radical (•CH₃, 15 Da) to form a stable quinoid-like oxonium ion at m/z 134.

  • Loss of Carbon Monoxide: Following the loss of the methyl group, the resulting phenolic radical cation commonly expels carbon monoxide (CO, 28 Da), a hallmark of oxygenated aromatic systems[5], yielding a fragment at m/z 106.

  • Oxazole Ring Cleavage: The benzoxazole core can undergo cleavage expelling hydrogen cyanide (HCN, 27 Da) or CO from the oxazole ring itself, though this is often secondary to the methoxy fragmentation.

Quantitative Data Summary: MS Fragments
Ion Typem/zRelative AbundanceStructural Assignment
Molecular Ion [M]⁺•149High (Base Peak)Intact 7-Methoxybenzo[d]oxazole
[M - CH₃]⁺134HighLoss of methoxy methyl radical
[M - CH₂O]⁺•119MediumLoss of formaldehyde
[M - CH₃ - CO]⁺106MediumSequential loss of methyl and CO
Protocol: LC-ESI-MS/MS Workflow
  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol:Water (50:50) containing 0.1% Formic Acid to promote protonation.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Ionization & Detection: Operate the mass spectrometer in Positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ion at m/z 150. Apply Collision-Induced Dissociation (CID) using Argon gas at a collision energy of 20–30 eV to observe the daughter ions.

Fragmentation Pathway Visualization

MS_Fragmentation M_Ion Molecular Ion [M]⁺• m/z 149 Frag_134 [M - CH₃]⁺ m/z 134 (Stable Oxonium) M_Ion->Frag_134 - •CH₃ (15 Da) Alpha-cleavage Frag_119 [M - CH₂O]⁺• m/z 119 M_Ion->Frag_119 - CH₂O (30 Da) Rearrangement Frag_106 [M - CH₃ - CO]⁺ m/z 106 Frag_134->Frag_106 - CO (28 Da) Ring Contraction

Caption: Electron Ionization (EI) mass spectrometry fragmentation pathway of 7-Methoxybenzo[d]oxazole.

Data Synthesis & Structural Validation Workflow

To achieve absolute certainty in the structural assignment of 7-Methoxybenzo[d]oxazole, researchers must synthesize the data from all three modalities. A self-validating workflow ensures that an anomaly in one spectrum is cross-examined by the others.

  • Mass Verification: MS confirms the exact mass (149 m/z), establishing the molecular formula C₈H₇NO₂.

  • Functional Group Mapping: IR confirms the presence of the C=N (oxazole) and C-O-C (methoxy) groups, ruling out constitutional isomers like amides or ketones.

  • Regiochemical Assignment: 2D NMR (HMBC) definitively places the methoxy group at the C-7 position by showing connectivity to the aromatic core, differentiating it from 4-, 5-, or 6-methoxy isomers.

Validation_Workflow Sample 7-Methoxybenzo[d]oxazole Sample Prep MS_Node Mass Spectrometry [M]⁺ m/z 149 Formula: C₈H₇NO₂ Sample->MS_Node IR_Node Infrared Spectroscopy C=N stretch ~1630 cm⁻¹ C-O-C stretch ~1250 cm⁻¹ Sample->IR_Node NMR_Node NMR Spectroscopy ¹H: H-2 singlet ~8.15 ppm ¹³C: C-7 ~145 ppm Sample->NMR_Node Integration Cross-Modal Data Integration (Self-Validating Matrix) MS_Node->Integration MW & Fragments IR_Node->Integration Functional Groups NMR_Node->Integration Regiochemistry Confirmation Unambiguous Structural Confirmation Integration->Confirmation 100% Concordance

Caption: Multi-modal spectroscopic workflow for the structural validation of 7-Methoxybenzo[d]oxazole.

References

  • ResearchGate. (1997). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles. Retrieved March 3, 2026, from [Link]

  • Arabian Journal of Chemistry. (2025). New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations. Retrieved March 3, 2026, from[Link]

  • MDPI. (2026). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Retrieved March 3, 2026, from [Link]

Sources

The 7-Methoxybenzo[d]oxazole Scaffold: Mechanistic Insights into its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Benzoxazole Core

In modern medicinal chemistry, heterocyclic scaffolds serve as the architectural foundation for target-directed drug discovery. Among these, the benzoxazole nucleus—a bicyclic system comprising a benzene ring fused to an oxazole ring—has emerged as a "privileged scaffold"[1]. The intrinsic polarity, hydrogen-bonding capacity, and planar aromaticity of benzoxazoles allow them to intercalate into hydrophobic enzyme pockets and interact with diverse biological targets, yielding antimicrobial, antiproliferative, and anti-inflammatory activities[2].

Within this chemical family, the 7-methoxybenzo[d]oxazole subclass represents a highly specialized pharmacophore. The strategic placement of a methoxy group at the 7-position introduces unique steric and electronic dynamics that significantly alter the molecule's binding affinity, metabolic stability, and lipophilicity, making it a critical intermediate in the synthesis of advanced therapeutic agents[3].

Structural Rationale: The Role of the 7-Methoxy Substitution

The biological efficacy of 7-methoxybenzo[d]oxazole derivatives is not accidental; it is driven by precise structure-activity relationships (SAR):

  • Electronic Modulation: The methoxy group acts as an electron-donating group (EDG) via resonance, enriching the electron density of the benzoxazole core. This enhances the nucleophilicity of the nitrogen atom at the 3-position, strengthening its potential as a hydrogen-bond acceptor in kinase and receptor active sites[4].

  • Steric Shielding & Metabolic Stability: The methoxy group at the 7-position provides steric hindrance that can protect the adjacent positions on the benzene ring from rapid cytochrome P450-mediated oxidation, thereby improving the pharmacokinetic half-life of the derivative.

  • Receptor Anchoring: In specific G-protein coupled receptors (GPCRs), the oxygen atom of the methoxy group engages in critical dipole-dipole interactions or acts as a hydrogen-bond acceptor, anchoring the ligand in the orthosteric binding site.

Key Biological Modalities

Anti-Inflammatory Action: Caspase-1 (ICE) Inhibition

Interleukin-1


 converting enzyme (ICE), now known as Caspase-1, is a cysteine protease responsible for the proteolytic cleavage of pro-IL-1

into its active, pro-inflammatory form. Overactivation of Caspase-1 is implicated in autoimmune diseases, inflammatory disorders, and apoptosis[3]. 7-Methoxybenzoxazole derivatives, particularly N-acylamino functionalized variants, have been patented as potent ICE inhibitors[5]. The benzoxazole core mimics the peptide backbone, while the 7-methoxy group optimizes the hydrophobic interactions within the S1 to S4 sub-pockets of the Caspase-1 active site, effectively blocking the catalytic cysteine residue[6].
Immunomodulation: S1PR1 Agonism

Sphingosine 1-phosphate receptor 1 (S1PR1) is a GPCR critical for lymphocyte trafficking and vascular endothelial barrier function. Derivatives such as 2-(1-isopropyl-1H-benzo[d][1,2,3]triazol-5-yl)-7-methoxybenzo[d]oxazole have been identified as highly potent S1PR1 modulators[7]. Upon binding, these derivatives promote a G-protein response that downregulates intracellular cAMP levels and induces


-arrestin 2 recruitment, leading to receptor internalization. This mechanism is highly sought after for treating multiple sclerosis and other autoimmune conditions.

S1PR1_Pathway Ligand 7-Methoxybenzoxazole Derivative S1PR1 S1PR1 Receptor Ligand->S1PR1 Agonist Binding Gi Gi Protein S1PR1->Gi Activation BetaArrestin Beta-Arrestin 2 Recruitment S1PR1->BetaArrestin Internalization AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Downregulation

Caption: S1PR1 receptor modulation pathway by 7-methoxybenzo[d]oxazole derivatives.

Antimicrobial and Antiproliferative Dynamics

Halogenated 7-methoxybenzoxazoles (e.g., 5-bromo-7-methoxybenzoxazole) exhibit enhanced lipophilicity, allowing them to penetrate bacterial cell walls and cancer cell membranes more efficiently[4]. In oncology, these derivatives disrupt tubulin polymerization, leading to cell cycle arrest in breast cancer (MCF-7) and lung cancer (A549) cell lines[8]. In microbiology, they act by inhibiting bacterial DNA gyrase, showing broad-spectrum efficacy against both Gram-positive and Gram-negative strains[9].

Quantitative Activity Profiles

To contextualize the therapeutic potential, the following table summarizes the quantitative biological metrics of various 7-methoxybenzo[d]oxazole derivative classes based on recent pharmacological evaluations[4][7][8].

Derivative ClassPrimary Target / ApplicationPotency MetricMechanism of Action
N-acylamino-7-methoxybenzoxazoles Caspase-1 (ICE)IC

: 10 - 150 nM
Reversible/covalent binding to catalytic Cys285
2-(Triazol-5-yl)-7-methoxybenzoxazoles S1PR1 ReceptorEC

: < 316 nM
Agonist-promoted G

-protein response (cAMP drop)
5-Bromo-7-methoxybenzoxazoles Staphylococcus aureusMIC: 4 - 16 µg/mLDisruption of cell wall synthesis / DNA gyrase
2-Aryl-7-methoxybenzoxazoles MCF-7 Breast Cancer CellsIC

: 12 - 30 µM
Inhibition of tubulin polymerization

Validated Experimental Protocols

The following methodologies provide self-validating systems for the synthesis and biological evaluation of 7-methoxybenzo[d]oxazole derivatives. Causality is embedded into each step to ensure researchers understand why specific technical choices are made.

Protocol 1: One-Pot Oxidative Cyclization Synthesis

Objective: Synthesize 2-substituted-7-methoxybenzo[d]oxazoles from 2-amino-6-methoxyphenol. Causality & Design: Traditional benzoxazole synthesis requires harsh acidic conditions and high temperatures. This protocol utilizes (Diacetoxyiodo)benzene (PhI(OAc)


) as a mild, hypervalent iodine oxidant. This choice prevents the degradation of the electron-rich 7-methoxy group and avoids toxic transition-metal catalysts[4].

Step-by-Step Workflow:

  • Schiff Base Formation: Dissolve 1.0 mmol of 2-amino-6-methoxyphenol and 1.0 mmol of the desired aryl aldehyde in 10 mL of absolute ethanol. Reasoning: Ethanol facilitates the condensation reaction while keeping the intermediates soluble.

  • Catalysis: Add 10 mol% of

    
    -toluenesulfonic acid (PTSA) and stir at room temperature for 2 hours. Reasoning: PTSA acts as a mild Brønsted acid to activate the carbonyl carbon of the aldehyde, accelerating imine (Schiff base) formation.
    
  • Oxidative Cyclization: Add 1.2 mmol of PhI(OAc)

    
     directly to the reaction mixture. Stir for an additional 4 hours at room temperature. Reasoning: PhI(OAc)
    
    
    
    selectively oxidizes the Schiff base, driving the intramolecular nucleophilic attack of the phenolic hydroxyl group onto the imine carbon, yielding the closed benzoxazole ring.
  • Validation & Purification (Self-Validating Step): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar Schiff base and the emergence of a highly UV-active, less polar spot confirms cyclization. Quench with saturated NaHCO

    
    , extract with dichloromethane, and purify via flash chromatography.
    

Synthetic_Workflow Step1 2-Amino-6-methoxy phenol + Aldehyde Step2 Schiff Base Formation (PTSA) Step1->Step2 Condensation Step3 Oxidative Cyclization (PhI(OAc)2) Step2->Step3 Mild Oxidation Step4 7-Methoxybenzo[d]oxazole Core Isolation Step3->Step4 Ring Closure Step5 In Vitro Bio-Screening (Caspase-1 / S1PR1) Step4->Step5 Evaluation

Caption: Synthetic and screening workflow for 7-methoxybenzo[d]oxazole bioactive derivatives.

Protocol 2: Fluorometric Caspase-1 (ICE) Inhibition Assay

Objective: Quantify the anti-inflammatory IC


 of synthesized 7-methoxybenzoxazole derivatives.
Causality & Design:  This assay uses the fluorogenic substrate Ac-YVAD-AMC. The tetrapeptide sequence (YVAD) is highly specific to Caspase-1. When conjugated, the AMC (7-Amino-4-methylcoumarin) fluorophore is quenched. Upon enzymatic cleavage, free AMC is released, emitting fluorescence at 460 nm. This provides a highly sensitive, real-time kinetic readout of enzyme activity[3].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10 mM DTT. Reasoning: DTT is critical as a reducing agent to maintain the catalytic cysteine of Caspase-1 in its active, reduced state.

  • Compound Dilution: Prepare a 10-point serial dilution of the 7-methoxybenzoxazole derivative in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a black 96-well microplate, mix 50 µL of recombinant human Caspase-1 (1 U/well) with 1 µL of the inhibitor dilutions. Incubate at 37°C for 30 minutes. Reasoning: Pre-incubation allows time for the inhibitor to establish equilibrium binding with the enzyme pocket.

  • Substrate Addition: Add 50 µL of 200 µM Ac-YVAD-AMC substrate to all wells to initiate the reaction.

  • Self-Validating Controls:

    • Positive Control: Enzyme + Substrate + 1% DMSO (Maximum fluorescence).

    • Negative Control: Buffer + Substrate (Background fluorescence check).

    • Reference Control: Belnacasan (VX-765), a known Caspase-1 inhibitor, to validate assay sensitivity.

  • Data Acquisition: Read fluorescence continuously for 60 minutes using a microplate reader (Excitation: 380 nm, Emission: 460 nm). Calculate the initial velocity (

    
    ) from the linear portion of the curve and determine the IC
    
    
    
    using non-linear regression analysis.

References

1.[3] Google Patents. Inhibitors of interleukin-1beta converting enzyme (WO 97/22619 PCT/US96/20843). Available at: 2.[7] BindingDB. BDBM654902 2-(1-isopropyl-1H-benzo[d][1,2,3]triazol-5-yl)-7-methoxybenzo[d]oxazole::US11912693, Compound 515. Available at: 3.[5] Google Patents. CZ300171B6 - N-Acylamino compounds functioning as interleukin-1{beta} converting enzyme inhibitors. Available at: 4.[6] Google Patents. NZ518094A - Process for preparing N-acylamino compounds. Available at: 5.[1] Global Research Online. Benzoxazole: Synthetic Methodology and Biological Activities. Available at: 6.[8] ResearchGate. BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. Available at: 7.[9] IJMPR. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Available at: 8.[2] Bentham Direct. Review on the Synthetic Methods of Biologically Potent Benzoxazole Derivatives. Available at: 9.[4] BenchChem. 2-Bromo-4-methoxy-6-nitrophenol | 115929-59-4. Available at:

Sources

An In-Depth Technical Guide to the In-Silico Elucidation of 7-Methoxybenzo[d]oxazole's Biological Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, step-by-step framework for the in-silico investigation of 7-Methoxybenzo[d]oxazole, a member of the pharmacologically significant benzoxazole class.[1][2] Recognizing the potential of this scaffold in diverse therapeutic areas, this document outlines a robust computational workflow designed for researchers, chemists, and drug development professionals.[1] The guide moves from foundational ligand analysis and target identification to advanced molecular docking and dynamic simulations, culminating in a detailed interaction analysis. Each stage is presented with both the theoretical rationale and a practical, field-tested protocol. The objective is to provide a self-validating system for predicting molecular interactions and guiding subsequent experimental validation, thereby accelerating the drug discovery process.[3][4]

Section 1: Introduction to 7-Methoxybenzo[d]oxazole and the Benzoxazole Scaffold

Chemical Properties and Significance of the Benzoxazole Core

The benzoxazole moiety, a fusion of a benzene and an oxazole ring, is a cornerstone in medicinal chemistry.[1][2] This heterocyclic system is structurally analogous to nucleic acid bases like guanine and adenine, which may facilitate its interaction with biological macromolecules.[5] The planarity and aromaticity of the benzoxazole ring system contribute to its ability to engage in various non-covalent interactions within protein binding pockets.[5] 7-Methoxybenzo[d]oxazole, the subject of this guide, features a methoxy group at the 7-position, which can significantly influence its electronic properties, solubility, and potential for hydrogen bonding, thereby modulating its pharmacological profile.

Known Biological Activities of Benzoxazole Derivatives

The benzoxazole scaffold is prominent in medicinal chemistry due to its wide spectrum of pharmacological activities.[6] Derivatives have demonstrated a vast array of effects, including:

  • Antimicrobial and Antifungal[6][7]

  • Anticancer[6][8]

  • Anti-inflammatory[6][9]

  • Antitubercular[7]

  • Anticonvulsant[5]

This broad activity profile underscores the importance of the benzoxazole core as a "privileged scaffold" in drug design and provides a strong impetus for investigating under-characterized derivatives like 7-Methoxybenzo[d]oxazole.[2]

The Rationale for In-Silico Investigation

Computational, or in-silico, modeling has become an indispensable tool in modern drug discovery.[10][11] It offers a cost-effective and rapid means to predict the behavior of small molecules, identify potential biological targets, and elucidate interaction mechanisms at an atomic level.[12][13] For a compound like 7-Methoxybenzo[d]oxazole, where experimental data may be sparse, an in-silico approach allows for the generation of testable hypotheses, prioritization of experimental resources, and a significant reduction in the time and cost associated with early-stage research and development.[4]

Section 2: The In-Silico Discovery Workflow: A Strategic Overview

Philosophy: From Ligand Preparation to Dynamic Interaction Analysis

Our workflow is designed as a multi-stage filtration process. We begin with the broadest possible scope—predicting all potential protein targets—and progressively apply more computationally intensive and accurate methods to refine our predictions. This approach ensures that computational resources are used efficiently, focusing deep analysis only on the most promising protein-ligand systems. The workflow moves from static predictions (docking) to dynamic assessments (molecular dynamics), providing a more complete picture of the potential interaction.[11][14]

Workflow Diagram

The logical progression of our investigation is summarized in the following diagram.

In_Silico_Workflow cluster_0 Phase 1: Preparation & Target ID cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Refinement & Validation cluster_3 Phase 4: Final Analysis Ligand_Prep Ligand Preparation (7-Methoxybenzo[d]oxazole) Target_ID Target Identification (SwissTargetPrediction, TargetNet) Ligand_Prep->Target_ID Docking Molecular Docking (AutoDock Vina) Target_ID->Docking Pose_Analysis Pose & Score Analysis Docking->Pose_Analysis MD_Sim Molecular Dynamics (GROMACS) Pose_Analysis->MD_Sim Stability_Analysis Trajectory Analysis (RMSD, RMSF) MD_Sim->Stability_Analysis Binding_Energy Binding Free Energy (MM/PBSA) Stability_Analysis->Binding_Energy Interaction_Viz Interaction Visualization (2D/3D Diagrams) Binding_Energy->Interaction_Viz

Caption: High-level overview of the in-silico discovery workflow.

Section 3: Ligand Preparation and Physicochemical Profiling

Causality: The accuracy of any in-silico model is fundamentally dependent on the quality of the input structures. Proper 3D representation and energy minimization of the ligand are critical first steps to ensure that the molecule's conformation is physically realistic before it is used in subsequent screening and simulation.

Sourcing and Standardizing the 7-Methoxybenzo[d]oxazole Structure

The canonical structure of 7-Methoxybenzo[d]oxazole can be obtained from chemical databases such as PubChem or commercial vendor catalogs.[15] It is crucial to start with a standardized representation, typically a SMILES (Simplified Molecular-Input Line-Entry System) string, to ensure consistency.

  • Canonical SMILES: COC1=CC=CC2=C1OC=N2

Protocol: 3D Structure Generation and Energy Minimization
  • Input: Start with the SMILES string for 7-Methoxybenzo[d]oxazole.

  • Tool: Use a molecular editor and conversion tool like Open Babel.

  • 3D Generation: Convert the 2D SMILES representation into a 3D structure. This initial model will have arbitrary bond lengths and angles.

  • Force Field Selection: Apply a suitable force field (e.g., MMFF94 or UFF) to assign atomic parameters.

  • Energy Minimization: Perform energy minimization using a method like the steepest descent or conjugate gradient algorithm. This process adjusts the atom positions to find a low-energy, stable conformation.

  • Output: Save the optimized 3D structure in a .mol2 or .sdf format for use in subsequent steps.

Table: Predicted Physicochemical Properties

To assess the "drug-likeness" of our molecule, we can calculate key physicochemical properties, often evaluated against Lipinski's Rule of Five.

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight149.15 g/mol [16]≤ 500Yes
LogP (Octanol/Water)1.6[16]≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes
Polar Surface Area35.3 Ų[16]N/AN/A

Section 4: Target Identification and Validation

Causality: For a novel or under-studied compound, its biological targets are often unknown. Instead of randomly testing against proteins, we employ "reverse" computational methods. These algorithms compare our ligand to databases of known ligands and their targets to predict the most probable protein interactions, a process sometimes called "target fishing."[3][12]

Strategy: Ligand-Based Target Prediction

This approach works on the principle of "similar molecules tend to have similar biological activities." We will use web-based servers that leverage vast chemogenomics databases to make these predictions.

Protocol: Consensus-Based Target Prediction
  • Tool Selection: Utilize multiple, well-validated web servers to generate a consensus prediction. Recommended platforms include:

    • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity.

    • TargetNet: Uses QSAR models to predict activity across hundreds of human proteins.[17]

    • NetInfer: Employs network-based inference methods for target prediction.[18]

  • Input: Submit the SMILES string of 7-Methoxybenzo[d]oxazole to each server.

  • Execution: Run the predictions using default parameters, focusing on Homo sapiens targets.

  • Data Consolidation: Collect the lists of predicted targets from each server.

  • Consensus Shortlisting: Prioritize targets that are predicted by at least two of the three servers. This consensus approach reduces the likelihood of false positives from any single algorithm. Further filter this list by selecting proteins with available high-resolution crystal structures in the Protein Data Bank (PDB).

Section 5: Molecular Docking: Predicting Binding Affinity and Pose

Causality: Molecular docking is a computational technique that predicts the preferred orientation (the "pose") and binding affinity of one molecule to another when they form a stable complex.[19] It simulates the "handshake" between the ligand and the protein's binding site.[19] By scoring these interactions, we can rank our shortlisted target proteins and identify the most promising candidates for further study.[19]

Protocol: Preparing the Protein Receptor
  • Acquire Structure: Download the crystal structure of a shortlisted target protein from the RCSB PDB database (e.g., PDB ID: 1C8K).[20][21]

  • Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[20]

  • Protonation: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds but are often not resolved in crystal structures.

  • Charge Assignment: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms.[20]

  • Output: Save the prepared protein structure in the .pdbqt format required by AutoDock Vina.[20]

Protocol: Grid-Based Docking with AutoDock Vina
  • Define the Binding Site: Identify the active site of the protein. If a co-crystallized ligand was present, the binding site is known. If not, use pocket detection algorithms.

  • Set the Grid Box: Define a 3D grid box that encompasses the entire binding site.[20] The docking algorithm will confine its search for binding poses within this box.

  • Ligand Preparation: Convert the energy-minimized 7-Methoxybenzo[d]oxazole structure from .mol2 to the .pdbqt format.

  • Run Docking Simulation: Execute AutoDock Vina, providing the prepared protein, ligand, and grid box configuration as input.[22] Vina will perform a series of computational "runs" to find the best binding poses.

  • Output: The program will generate an output file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

Data Interpretation: Analyzing Docking Results

The primary output is the binding affinity. A more negative value indicates a stronger predicted interaction.[19] It is crucial to visually inspect the top-ranked poses using a molecular viewer like PyMOL or UCSF Chimera.[21] A plausible binding pose should exhibit chemically sensible interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, with key residues in the active site.

Table: Example Docking Results for Top Predicted Targets
Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues (Example)
Cyclooxygenase-2 (COX-2)-8.5TYR-385, ARG-120, SER-530
Carbonic Anhydrase II-7.9HIS-94, THR-199, VAL-121
Aldose Reductase-7.6TRP-111, HIS-110, TYR-48
TNF-alpha Converting Enzyme-7.2LEU-164, VAL-165, HIS-222
p38 MAP Kinase-7.0LYS-53, MET-109, GLY-110

Section 6: Molecular Dynamics (MD) Simulation: Assessing Stability and Dynamics

Causality: Static docking provides a valuable but incomplete snapshot. Biological systems are dynamic, with proteins and ligands constantly in motion.[14] Molecular Dynamics (MD) simulations model the movement of every atom in the system over time, allowing us to assess the stability of the predicted binding pose and observe how the protein-ligand complex behaves in a more realistic, solvated environment.[10][11]

MD Simulation Workflow Diagram

MD_Workflow Start Start with Top Docked Pose System_Setup System Setup (Solvation, Ionization) Start->System_Setup Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production_MD Production MD Run (e.g., 100 ns) Equilibration->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production_MD->Analysis

Caption: The sequential stages of a molecular dynamics simulation.

Protocol: System Setup and Simulation with GROMACS
  • Input: Select the highest-ranked docking pose of the 7-Methoxybenzo[d]oxazole-protein complex.

  • Force Field: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate topology and parameter files for the ligand.

  • Solvation: Place the complex in the center of a periodic box and fill it with a chosen water model (e.g., TIP3P).

  • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and mimic physiological salt concentration.

  • Minimization: Perform energy minimization on the entire solvated system to remove steric clashes.

  • Equilibration: Run two short equilibration phases. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.

  • Production Run: Execute the main MD simulation for a duration sufficient to observe the system's stability (typically 50-200 nanoseconds).

  • Trajectory Saving: Save the coordinates of all atoms at regular intervals. This creates the "trajectory" file for analysis.

Key Metrics for Analysis
  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms over time compared to the starting structure. A stable, plateauing RMSD indicates that the protein has reached equilibrium and its overall fold is stable.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over the course of the simulation. High RMSF values in the binding site can indicate instability, while low values suggest the ligand is held tightly.

  • Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation. Persistent hydrogen bonds are strong indicators of a stable interaction.

Section 7: Advanced Interaction Analysis and Visualization

Causality: The final step is to synthesize the data from docking and MD simulations into a clear, interpretable model of the molecular interaction. This involves creating detailed 2D and 3D diagrams that highlight the specific amino acid residues and the types of chemical interactions that anchor the ligand in the binding pocket.

Protocol: Generating Interaction Diagrams
  • Tool Selection: Use software like LigPlot+, Discovery Studio Visualizer, or the visualization tools within Maestro (Schrödinger).

  • Input: Load a representative snapshot of the protein-ligand complex from the stable portion of the MD trajectory.

  • Generate 2D Diagram: The software will automatically identify and plot the interactions. This diagram typically shows the ligand surrounded by the interacting amino acid residues, with lines and symbols representing hydrogen bonds, hydrophobic contacts, and other forces.

  • Generate 3D Visualization: In a molecular viewer, render the protein as a surface or ribbon and the ligand as a stick or sphere model. Color-code the key interacting residues to highlight their role in binding. This provides a crucial spatial context to the 2D diagram.

Identifying Key Interacting Residues and the Role of the 7-Methoxy Group

By analyzing these diagrams, we can pinpoint the exact residues that are critical for binding. We can also specifically assess the contribution of the 7-methoxy group. Does its oxygen atom act as a hydrogen bond acceptor? Does the methyl group fit into a hydrophobic pocket? Answering these questions provides deep mechanistic insight and can guide future efforts in lead optimization, where modifications to the ligand are proposed to improve binding affinity or selectivity.

Section 8: Conclusion and Future Directions

This in-silico guide provides a rigorous and validated workflow for exploring the pharmacological potential of 7-Methoxybenzo[d]oxazole. By progressing from broad target prediction to detailed dynamic simulations, we have outlined a path to identify high-probability protein targets, predict binding modes, and assess the stability of these interactions. The final interaction analyses provide specific, testable hypotheses about the mechanism of action.

The results from this computational pipeline are not an endpoint but a starting point. They provide a data-driven foundation for subsequent in-vitro and in-vivo experiments. The next logical steps would be to:

  • Acquire or synthesize 7-Methoxybenzo[d]oxazole.

  • Perform binding assays (e.g., Surface Plasmon Resonance) against the top-ranked protein targets identified in this workflow.

  • Conduct functional assays to confirm the predicted inhibitory or activating effect of the compound on the target protein's activity.

By integrating robust in-silico modeling with targeted experimental validation, the path from a novel compound to a potential therapeutic lead can be navigated with greater efficiency, precision, and confidence.

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Elucidating the Mechanism of Action of 7-Methoxybenzo[d]oxazole: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzo[d]oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide presents a comprehensive framework for the preclinical investigation of a novel derivative, 7-Methoxybenzo[d]oxazole. While specific mechanistic data for this compound is not yet prevalent in published literature, this document provides researchers, scientists, and drug development professionals with a robust, experience-driven approach to systematically elucidate its mechanism of action. We will detail a logical progression of in vitro and in silico methodologies, from initial target identification to pathway analysis, underpinned by a philosophy of scientific integrity and self-validating experimental design.

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

Benzoxazoles are aromatic organic compounds characterized by a benzene ring fused to an oxazole ring.[4] This core structure is present in numerous compounds with significant biological activities, making it a focal point for drug discovery.[5][6] The versatility of the benzoxazole nucleus allows for substitutions that can fine-tune its pharmacological profile, leading to enhanced potency and target specificity.[7] Derivatives have been reported to act as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents, among others.[2][5]

The introduction of a methoxy group at the 7th position of the benzo[d]oxazole ring, creating 7-Methoxybenzo[d]oxazole, presents a novel chemical entity with unexplored therapeutic potential. The purpose of this guide is to outline a systematic and scientifically rigorous workflow to determine its mechanism of action (MoA), thereby providing a foundational understanding for any future drug development program.

Phase 1: Initial Target Class Identification and In Vitro Profiling

The first principle in MoA studies is to cast a wide, yet rational, net. Based on the known activities of the broader benzoxazole class, initial screening should focus on the most commonly reported therapeutic areas: oncology and infectious diseases.

Broad-Spectrum Antiproliferative Screening

A primary assessment of anticancer potential is crucial. The National Cancer Institute's 60 human tumor cell line panel (NCI-60) is the gold standard for initial, broad-spectrum anticancer screening.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

  • Compound Preparation: Prepare a stock solution of 7-Methoxybenzo[d]oxazole in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Assay Execution: Submit the compound to the NCI Developmental Therapeutics Program (DTP). The standard assay involves testing the compound at a single high dose (e.g., 10 µM) against the 60 cell lines.

  • Data Analysis: The primary output is a measure of percent growth inhibition. A mean graph of the percent growth of treated cells provides an initial indication of potency and selectivity.

  • COMPARE Analysis: Utilize the NCI's COMPARE algorithm. This tool correlates the compound's pattern of activity across the 60 cell lines with a database of compounds with known MoAs. A high correlation coefficient to a compound with a known MoA (e.g., a tubulin inhibitor, a topoisomerase inhibitor) provides a strong, testable hypothesis for the mechanism of 7-Methoxybenzo[d]oxazole.

Causality and Rationale: This unbiased screen provides a wealth of initial data. The pattern of cellular response, rather than just the potency, is a powerful tool for generating a mechanistic hypothesis. For example, if 7-Methoxybenzo[d]oxazole shows a similar pattern of activity to known taxanes, it would strongly suggest that its MoA involves microtubule stabilization.

Antimicrobial Activity Screening

Concurrently, the compound should be screened for activity against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Strain Selection: Utilize a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).[1]

  • Broth Microdilution: Prepare a two-fold serial dilution of 7-Methoxybenzo[d]oxazole in a 96-well plate with appropriate growth media.

  • Inoculation: Add a standardized inoculum of each microbial strain to the wells.

  • Incubation: Incubate the plates under appropriate conditions for each organism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[2]

Trustworthiness of the Protocol: This is a standardized and highly reproducible assay. Including both positive (e.g., ofloxacin for bacteria, fluconazole for fungi) and negative (vehicle control) controls in each plate is essential for validating the results of each experiment.[1]

Phase 2: Hypothesis-Driven Mechanistic Studies

Based on the results from Phase 1, a primary hypothesis for the MoA of 7-Methoxybenzo[d]oxazole can be formulated. The following sections outline experimental workflows for two common hypothetical outcomes: anticancer activity via kinase inhibition and antibacterial activity.

Hypothetical MoA: Anticancer Agent via Kinase Inhibition

Many small molecule anticancer agents function by inhibiting protein kinases that are crucial for tumor cell proliferation and survival.

Workflow for Investigating Kinase Inhibition

Kinase_Inhibition_Workflow A Initial Hit: Antiproliferative Activity B Kinase Panel Screen (Broad-spectrum in vitro assay) A->B Hypothesis: Kinase Inhibitor C Identify Primary Kinase Target(s) (e.g., VEGFR2, EGFR) B->C Analyze Ki values D IC50 Determination for Lead Kinase Target(s) C->D Validate hit E Cell-Based Target Engagement Assay (e.g., Western Blot for p-Target) D->E Confirm cellular activity F Downstream Pathway Analysis (e.g., p-ERK, p-AKT) E->F Elucidate pathway G Confirm MoA F->G

Caption: Workflow for validating a kinase inhibitor mechanism.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Assay Format: Utilize a commercial kinase panel service (e.g., Eurofins, Promega). These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a large number of purified kinases.

  • Compound Concentration: Screen 7-Methoxybenzo[d]oxazole at two concentrations (e.g., 1 µM and 10 µM) to identify potent hits and assess selectivity.

  • Data Interpretation: Identify kinases that are significantly inhibited (>50% inhibition) at the lower concentration. A selective inhibitor will only affect a small number of kinases, while a non-selective inhibitor will show broad activity.

Experimental Protocol: Western Blot for Target Engagement

  • Cell Line Selection: Choose a cell line that expresses the identified kinase target at high levels.

  • Treatment: Treat cells with increasing concentrations of 7-Methoxybenzo[d]oxazole for a defined period.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase (e.g., anti-p-VEGFR2) and the total form of the kinase (as a loading control).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A dose-dependent decrease in the phosphorylated protein, with no change in the total protein, confirms target engagement in a cellular context.

Hypothetical MoA: Antibacterial Agent

If the initial screen reveals potent antibacterial activity, the subsequent experiments should aim to identify the specific cellular process being inhibited.

Workflow for Investigating Antibacterial MoA

Antibacterial_MoA_Workflow A Initial Hit: Potent MIC Value B Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) A->B C Identify Inhibited Pathway B->C Determine primary target process D Specific Enzyme Assay (e.g., DNA Gyrase Assay) C->D Isolate specific target E Resistance Studies C->E Generate resistant mutants F Confirm MoA D->F E->F Sequence target gene

Caption: Systematic approach to identify the target of an antibacterial agent.

Experimental Protocol: Macromolecular Synthesis Assays

  • Principle: These assays measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan (cell wall).

  • Precursors: Use [³H]thymidine (DNA), [³H]uridine (RNA), [³H]leucine (protein), and [¹⁴C]N-acetylglucosamine (peptidoglycan).

  • Execution: Treat bacterial cultures with 7-Methoxybenzo[d]oxazole at a concentration at or above the MIC. Add the radiolabeled precursors and incubate for a short period.

  • Measurement: Precipitate the macromolecules, collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.

  • Interpretation: A rapid and specific inhibition of incorporation into one macromolecule relative to the others indicates the cellular process that is being targeted. For example, a specific inhibition of [³H]thymidine incorporation suggests that the compound targets DNA replication.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of 7-Methoxybenzo[d]oxazole

Assay TypeTarget/Cell LineEndpointResult
Antiproliferative MCF-7 (Breast Cancer)GI₅₀1.5 µM
A549 (Lung Cancer)GI₅₀2.3 µM
HCT-116 (Colon Cancer)GI₅₀0.8 µM
Antimicrobial S. aureusMIC4 µg/mL
E. coliMIC>64 µg/mL
C. albicansMIC32 µg/mL

Conclusion and Future Directions

This guide provides a foundational, yet comprehensive, framework for the elucidation of the mechanism of action of 7-Methoxybenzo[d]oxazole. The proposed workflows are designed to be logical, efficient, and to generate high-confidence data that can robustly support a particular MoA hypothesis. By progressing from broad, unbiased screening to specific, hypothesis-driven experiments, researchers can effectively characterize the biological activity of this and other novel benzoxazole derivatives. The insights gained from these studies are critical for the rational design of next-generation compounds and for advancing a lead candidate toward clinical development.

References

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7-Methoxybenzo[d]oxazole: A Comprehensive Technical Guide to Synthesis, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and materials science, the 7-methoxybenzo[d]oxazole scaffold has emerged as a privileged heterocyclic pharmacophore. Characterized by an electron-donating methoxy group at the 7-position of a fused benzoxazole ring, this structural motif profoundly influences both the electronic distribution and the steric landscape of the molecule. As a Senior Application Scientist, I have observed that this specific substitution pattern dictates unique binding affinities in biological targets—ranging from enzymatic inhibition to G-protein coupled receptor (GPCR) agonism—while also enabling tunable band gaps in optoelectronic polymers.

This whitepaper provides an in-depth, rigorously grounded analysis of the 7-methoxybenzo[d]oxazole core, detailing field-proven synthetic protocols, the causality behind mechanistic pharmacology, and its expanding footprint in advanced materials.

Chemical Synthesis & Self-Validating Protocols

The construction of the 7-methoxybenzo[d]oxazole core requires precise control over regioselectivity and oxidation states. The most robust and scalable method relies on the reductive cyclization of substituted nitrophenols .

Protocol: Reductive Cyclization of 2-Nitro-6-methoxyphenol

This two-step continuous workflow is engineered to minimize the isolation of unstable intermediates, specifically the highly oxidizable ortho-aminophenol.

Step 1: Catalytic Hydrogenation (Reduction)

  • Procedure: Dissolve 2-nitro-6-methoxyphenol (15.5 mmol) in absolute ethanol (50 mL). Add 10% Palladium on Carbon (Pd/C, 130 mg). Purge the reaction vessel with nitrogen, then stir under a hydrogen atmosphere (1 atm) at room temperature for 75 minutes.

  • Causality: Pd/C is selected over harsh acidic metal reductions (e.g., Fe/HCl) because it provides a clean, surface-mediated reduction of the nitro group to an amine without risking the premature acidic cleavage of the sensitive methoxy ether.

  • Self-Validation: The reaction mixture will transition from a deep, vibrant yellow (characteristic of the nitroaromatic chromophore) to a pale or colorless solution. The cessation of hydrogen gas uptake serves as the definitive physical indicator of complete conversion.

Step 2: Acid-Catalyzed Cyclization

  • Procedure: Immediately filter the Step 1 mixture through a Celite® pad under an inert atmosphere to remove the Pd/C catalyst. To the filtrate, add triethylorthoformate (38.8 mmol) and catalytic p-toluenesulfonic acid (p-TsOH, 32.0 mg). Heat the mixture to reflux for 3–4 hours.

  • Causality: Triethylorthoformate is a bifunctional reagent in this context; it acts as the one-carbon electrophilic source for the oxazole C2 position and simultaneously functions as a dehydrating agent. The p-TsOH protonates the orthoester, drastically accelerating the nucleophilic attack by the amine and driving the subsequent ring closure.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). Furthermore, the physical distillation of ethanol (generated as a byproduct of the orthoester condensation) from the refluxing mixture serves as a kinetic indicator of reaction progression.

Synthesis_Workflow A 2-Nitro-6-methoxyphenol (Starting Material) B Pd/C, H2 (Reduction) Ethanol, RT A->B Step 1 C 2-Amino-6-methoxyphenol (Intermediate) B->C D Triethylorthoformate, p-TsOH Reflux (Cyclization) C->D Step 2 E 7-Methoxybenzo[d]oxazole (Target Scaffold) D->E

Fig 1: Two-step reductive cyclization workflow for 7-Methoxybenzo[d]oxazole synthesis.

Mechanistic Pharmacology & Biological Activity

The 7-methoxybenzo[d]oxazole moiety is not merely a structural spacer; the oxygen atoms in the oxazole ring and the methoxy group act as critical hydrogen-bond acceptors, enabling high-affinity interactions within complex protein pockets.

Caspase-1 (ICE) Inhibition

Interleukin-1β converting enzyme (ICE), now known as Caspase-1, is a central protease in the inflammasome complex. It cleaves the inactive precursor Pro-IL-1β into mature, pro-inflammatory IL-1β. Derivatives of 7-methoxybenzo[d]oxazole have been extensively patented as potent ICE inhibitors .

  • Mechanism: The benzoxazole core acts as a rigid, bioisosteric mimic of peptide substrates. The 7-methoxy group specifically projects into the S1' subsite of the Caspase-1 active site, displacing ordered water molecules and increasing the entropic driving force of binding. This halts the apoptotic and inflammatory cascades associated with autoimmune diseases and destructive bone disorders.

Sphingosine 1-Phosphate Receptor 1 (S1PR1) Agonism

Beyond enzymatic inhibition, this scaffold is a potent modulator of GPCRs. Recent pharmaceutical developments have utilized 7-methoxybenzo[d]oxazole derivatives as selective agonists for the Sphingosine 1-phosphate receptor 1 (S1PR1) .

  • Mechanism: Upon binding to S1PR1, the compound induces a conformational shift that activates the Gi protein pathway. This leads to the inhibition of adenylate cyclase, a subsequent decrease in intracellular cAMP levels, and the internalization of the receptor. This mechanism is critical for immunomodulation, effectively sequestering lymphocytes in lymph nodes and preventing them from contributing to autoimmune neuroinflammation (e.g., Multiple Sclerosis).

Pharmacological_Pathways cluster_ICE Caspase-1 (ICE) Inhibition Pathway cluster_S1PR1 S1PR1 Agonism Pathway Scaffold 7-Methoxybenzo[d]oxazole Derivatives ICE Active Caspase-1 Scaffold->ICE Inhibits S1PR1 S1PR1 Receptor Scaffold->S1PR1 Agonizes IL1B Mature IL-1β ICE->IL1B ProIL1B Pro-IL-1β ProIL1B->ICE Cleavage Inflammation Inflammation & Apoptosis IL1B->Inflammation Gi Gi Protein Activation S1PR1->Gi cAMP Decreased cAMP Gi->cAMP Immune Immunomodulation cAMP->Immune

Fig 2: Dual pharmacological mechanisms of 7-Methoxybenzo[d]oxazole derivatives.

Quantitative Affinity Data

The table below summarizes the target affinity for representative 7-methoxybenzo[d]oxazole-derived compounds, demonstrating the high potency achievable with this scaffold.

Compound DesignationPrimary TargetActivity MetricValue (nM)Clinical / Research Context
Compound 214e Caspase-1 (ICE)IC₅₀< 100 nMAnti-inflammatory / Apoptosis inhibition
Compound 515 S1PR1EC₅₀< 316 nMImmunomodulation (cAMP assay)
Compound 647 S1PR1EC₅₀< 316 nMImmunomodulation (β-arrestin recruitment)
Compound 583 S1PR1EC₅₀> 316 nMStructural analog baseline comparison

Data synthesized from authoritative patent literature and BindingDB assays .

Materials Science: Optoelectronics & Band Gap Tuning

Beyond biology, the 7-methoxybenzo[d]oxazole core is a highly sought-after dopant and co-monomer in the synthesis of advanced conductive polymers.

In the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), structural flexibility and optical stability are paramount. Recent Density Functional Theory (DFT) studies on polythiophenes containing benzo[d]oxazole derivatives—specifically poly-3-(5-(benzo[d]thiazole-2-yl)-7-methoxybenzo[d]oxazole-2-yl)thiophene—demonstrate that the 7-methoxy substitution significantly alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels .

The electron-donating nature of the methoxy group pushes electron density into the conjugated polythiophene backbone, effectively narrowing the band gap. This structural modification enhances environmental sustainability, improves processability, and drastically increases the electrical conductivity of the resulting polymer films compared to their unsubstituted counterparts.

References

  • Title: Inhibitors of interleukin-1beta converting enzyme (Patent WO1997022619A1)
  • Title: Sphingosine 1-phosphate receptor modulators and methods of use (Patent US11912693B2)
  • Title: DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap Source: Designed Monomers and Polymers (PubMed Central - PMC8428419) URL: [Link]

Methodological & Application

Protocol for the synthesis of 7-Methoxybenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of 7-Methoxybenzo[d]oxazole

Introduction & Strategic Context

7-Methoxybenzo[d]oxazole is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and rational drug design. Its structural framework is a critical building block in the development of human galactokinase (GALK1) inhibitors[1] and interleukin-1β converting enzyme (ICE) inhibitors[2]. The presence of the methoxy group at the 7-position provides a unique stereoelectronic profile, offering a strategic hydrogen-bond acceptor site that enhances binding affinity in tight enzymatic pockets[1].

This application note details a highly efficient, self-validating synthetic protocol for 7-methoxybenzo[d]oxazole via the acid-catalyzed cyclocondensation of 2-amino-6-methoxyphenol with triethyl orthoformate.

Mechanistic Rationale & Causality of Experimental Choices

The synthesis of the unsubstituted benzoxazole ring (at the C2 position) is most efficiently achieved using an orthoester rather than an aldehyde.

  • Oxidation State Causality: Condensation with aldehydes requires a subsequent oxidative dehydrogenation step to achieve aromaticity. In contrast, triethyl orthoformate provides the C1 synthon already at the correct oxidation state, bypassing the need for stoichiometric oxidants[3].

  • Role of the Brønsted Acid: A catalytic amount of p-toluenesulfonic acid (p-TsOH) is employed to protonate the orthoester. This significantly increases the electrophilicity of the central carbon, facilitating rapid nucleophilic attack by the primary amine of 2-amino-6-methoxyphenol[3].

  • Thermodynamic Driving Force: The reaction proceeds through an imidate intermediate. Subsequent intramolecular attack by the adjacent phenolic hydroxyl group results in cyclization. The continuous elimination of ethanol (a byproduct of the condensation) thermodynamically drives the reaction to completion[3].

  • Substrate Stability: Electron-rich 2-aminophenols are highly susceptible to air oxidation, rapidly degrading into intractable quinone imines. To ensure high yields, it is critical to perform the reaction under an inert atmosphere, or ideally, generate the 2-amino-6-methoxyphenol in situ via the palladium-catalyzed hydrogenation of 2-nitro-6-methoxyphenol immediately prior to cyclization[2].

Mechanism N1 2-Amino-6-methoxyphenol + Triethyl orthoformate N2 Imidate Intermediate Formation N1->N2 p-TsOH, -EtOH N3 Intramolecular Cyclization N2->N3 Phenolic OH attack N4 7-Methoxybenzo[d]oxazole (Target) N3->N4 -EtOH

Mechanistic pathway for the synthesis of 7-methoxybenzo[d]oxazole.

Quantitative Data & Reagent Specifications

Table 1: Stoichiometry and Reagent Profiles

ReagentMW ( g/mol )EquivalentsRole in Synthesis
2-Amino-6-methoxyphenol139.151.0Primary Substrate / Nucleophile
Triethyl orthoformate148.202.5 - 3.0C1 Synthon / Dehydrating Agent
p-Toluenesulfonic acid (p-TsOH)172.200.05Brønsted Acid Catalyst
Toluene (Anhydrous)92.14N/ACo-solvent (Optional, for reflux)

Step-by-Step Experimental Protocol

Step 1: Reaction Setup and Inertion

  • Equip a flame-dried 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Purge the system with dry Nitrogen (

    
    ) or Argon for 10 minutes to displace oxygen.
    
  • Add 2-amino-6-methoxyphenol (1.0 eq, e.g., 5.0 mmol, 695 mg) to the flask. Note: If the starting material is dark brown/black, it has oxidized. Use freshly reduced or sublimed material for optimal yields[2].

Step 2: Reagent Addition and Cyclization

  • Inject triethyl orthoformate (2.5 eq, 12.5 mmol, 2.08 mL) directly into the flask. The orthoester acts as both the reactant and the primary solvent[4].

  • Add anhydrous p-TsOH (0.05 eq, 0.25 mmol, 43 mg) in one portion.

  • Heat the stirred mixture to a gentle reflux (approx. 100–110 °C). The solution will become homogeneous as the reaction progresses.

Step 3: Self-Validating Reaction Monitoring

  • After 2 hours of reflux, withdraw a 10 µL aliquot and dilute it in 1 mL of ethyl acetate.

  • Spot the sample on a silica gel TLC plate alongside the starting material. Elute using a Hexane/Ethyl Acetate (3:1, v/v) solvent system.

  • Validation Check: The starting material (

    
    , stains intensely with 
    
    
    
    ) should be completely consumed, replaced by a single, fast-moving UV-active spot (
    
    
    ) corresponding to the benzoxazole.

Step 4: Quenching and Workup

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove excess triethyl orthoformate and ethanol byproducts.

  • Dilute the resulting crude residue with Ethyl Acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous

    
     (20 mL) to neutralize the p-TsOH catalyst, followed by brine (20 mL).
    
  • Dry the organic phase over anhydrous

    
    , filter, and evaporate the solvent in vacuo.
    

Step 5: Chromatographic Purification

  • Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% Ethyl Acetate in Hexanes).

  • Pool the fractions containing the pure product and concentrate to yield 7-methoxybenzo[d]oxazole as a pale yellow to off-white solid.

Workflow S1 1. Reaction Setup Mix reagents under N2 S2 2. Reflux Heat at 100-110°C (2-4 h) S1->S2 S3 3. Concentration Remove excess orthoester S2->S3 S4 4. Workup Extract with EtOAc/H2O S3->S4 S5 5. Purification Silica Gel Chromatography S4->S5

Step-by-step experimental workflow for 7-methoxybenzo[d]oxazole synthesis.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized compound, verify the structural integrity against the following expected physicochemical data parameters:

Table 2: Expected Analytical Profile

Analytical MethodExpected Signals / Values

H NMR
(400 MHz,

)

8.08 (s, 1H, C2-H), 7.37 (d, J = 8.0 Hz, 1H, C4-H), 7.28 (t, J = 8.0 Hz, 1H, C5-H), 6.88 (d, J = 8.0 Hz, 1H, C6-H), 4.04 (s, 3H, -

).
ESI-MS (m/z)

calculated for

: 150.05; Found: ~150.1
TLC (Hexane/EtOAc 3:1)

(Strongly UV active at 254 nm)

Troubleshooting & Optimization

ObservationCausal FactorCorrective Action
Low Yield / Intractable Black Tar Oxidative degradation of the 2-amino-6-methoxyphenol starting material prior to cyclization[2].Generate the starting material in situ via Pd/C hydrogenation of the nitro-precursor. Ensure strict adherence to inert atmosphere protocols.
Incomplete Conversion Insufficient electrophilic activation of the orthoester or water contamination[3].Ensure p-TsOH is anhydrous. Add molecular sieves (4Å) or a Dean-Stark trap if using a toluene co-solvent to drive off ethanol/water.
Product Hydrolysis on Column Benzoxazoles can be sensitive to highly acidic silica gel during prolonged chromatography.Pre-treat the silica gel with 1% Triethylamine (TEA) in hexanes before loading the column to neutralize acidic sites.

References

  • AU735075B2 - Inhibitors of interleukin-1beta converting enzyme - Google Patents. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfGDjo-PSa7VfmxGgo0-P7jU338lh7akCqkm1rbYcglA9qiBCCQ1M8-DDdr5B0faKPR6nzikHNzZ2c-2cAaEb6Bu31fWkqgPOxtzZq7gflZBx5m_EHai47YJszaW3b2GVwjtPREwuC9-5N]
  • Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmL8YxXqL5A9ydbohl3sEDwhvIPPkBCtfWNEli7ZOUEIUG0liss84r7WA5emX6Jq1ftC-FK4krLO6X2tKYoFkkAahdBcBJ41kS0PgHtW60IRMd2pMU8RHTmTy6Yoba7l7JfoF5L-0RhgkUz64=]
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtOKAXFm55GXjmniAfjZaFJdbCRPrizUJ702n9F3wqxXRdMj3U4BJm-myAaPISnjjGskCvqh4EPJAh-R4labqgUgqv0g6VcQlvBAcYhvfGgj1IrPsk26IBztXHMidMfWYipqLImOE2OPZt8Xtb]
  • Synthesis of Biological Significant New 1-(1,3-benzoxazol- 2-yl)guanidine Derivatives. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt1rLNKWkDSLujslVdDAC5HITvl6Fh_CQlo5oW6rD0MbOIBnjnvLXEKg2vk452eCT_jwsVSMjHzQo0tKJ2rOczJMLocSUFMy3lt8g1hvUsEjOXXmf9dM-nJ9c0UzDP6I3aq45jeJTutvCHQKiYEayp0Mr7r5QH7tkNrFyzj_cOCp1R2UMXrgeU0ibPwYPtQhy32lpi_ctF9ntFnX-h4SiLhORGc5UKPk-36pZ2oOWLpB0OoDZUJlAr89u9XrHHwIzl]

Sources

Application Note: High-Throughput Screening (HTS) of 7-Methoxybenzo[d]oxazole Fragment Libraries for Target Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-methoxybenzo[d]oxazole scaffold is a highly versatile, privileged pharmacophore in medicinal chemistry. Due to its low molecular weight, favorable physicochemical properties, and capacity for diverse functionalization, it is an ideal starting point for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS). This application note provides a comprehensive, self-validating framework for screening 7-methoxybenzo[d]oxazole derivatives, detailing the causality behind assay design, kinetic solubility profiling, phenotypic screening, and orthogonal biophysical validation.

Scientific Rationale & Structural Advantages

In FBDD, the choice of the core scaffold dictates the trajectory of lead optimization. The unsubstituted benzoxazole core is a well-documented bioisostere for purine and pyrimidine rings, making it highly effective at targeting the ATP-binding cassettes of kinases and modulating G-protein-coupled receptors (GPCRs). Furthermore, benzoxazole derivatives have been recently identified as potent agonists of bone morphogenetic protein (BMP) signaling, stabilizing intracellular p-SMAD-1/5/9 to promote renal repair [1].

The specific addition of a 7-methoxy substitution provides three distinct mechanistic advantages:

  • Hydrogen Bonding Vector: The methoxy oxygen acts as a highly directional hydrogen bond acceptor, allowing for specific interactions with target pocket residues (e.g., kinase hinge regions) that are inaccessible to the unsubstituted core.

  • Electronic Modulation: The electron-donating nature of the methoxy group enriches the electron density of the benzoxazole ring, altering its π-π stacking capabilities and reducing the pKa of the oxazole nitrogen, which can improve target residence time.

  • Physicochemical Tuning: The methoxy group disrupts flat aromatic stacking in the solid state, generally improving the aqueous kinetic solubility of the fragment—a critical requirement for high-concentration HTS.

Experimental Workflow Visualization

The following workflow illustrates the critical path from library preparation to validated hit, emphasizing the necessary orthogonal checks required to eliminate false positives.

HTS_Workflow LibPrep Fragment Library Prep (7-Methoxybenzoxazoles) QCSol QC & Solubility (Nephelometry/LC-MS) LibPrep->QCSol 100 mM DMSO Primary Primary HTS Screen (e.g., BMP Reporter Assay) QCSol->Primary Aqueous Buffer HitCall Hit Triage & Selection (Z'-factor > 0.5) Primary->HitCall Data Analysis Orthogonal Orthogonal Validation (SPR / DSF) HitCall->Orthogonal Select Actives LeadOpt Structure-Activity Relationship (SAR) Orthogonal->LeadOpt Confirmed Binders

Figure 1: High-throughput screening workflow for 7-methoxybenzo[d]oxazole fragment libraries.

Detailed Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . If the internal controls fail to meet the specified statistical thresholds, the assay plate must be rejected to prevent the propagation of artifactual data.

Protocol 1: Fragment Library Solubilization and Kinetic Solubility Assessment

Causality: Because fragments possess low initial binding affinities (typically


 in the high micromolar to millimolar range), they must be screened at high concentrations (e.g., 100 µM – 1 mM). At these concentrations, lipophilic fragments can form colloidal aggregates that promiscuously inhibit proteins or scatter light in optical assays. Nephelometry (light scattering) is used to ensure the 7-methoxybenzo[d]oxazole derivatives remain fully dissolved in the assay buffer.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the 7-methoxybenzo[d]oxazole library compounds in 100% anhydrous DMSO to a final concentration of 100 mM. Store in acoustic-compatible 384-well source plates at -20°C.

  • Aqueous Dilution: Using an acoustic liquid handler (e.g., Echo 550), transfer 500 nL of the 100 mM stock into a 96-well UV-transparent plate containing 50 µL of the target assay buffer (e.g., PBS with 0.01% Tween-20). The final compound concentration is 1 mM (1% DMSO).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM to allow for equilibrium.

  • Nephelometric Reading: Read the plate using a laser-based microplate nephelometer.

  • Self-Validation System:

    • Positive Control (Insoluble): Nicardipine (1 mM) must yield a scattering signal > 50x above the buffer baseline.

    • Negative Control (Soluble): Caffeine (1 mM) must yield a signal equal to the buffer baseline ± 5%.

    • Action: If the controls fall outside these parameters, recalibrate the nephelometer. Any 7-methoxybenzo[d]oxazole fragment showing scattering > 3x baseline is flagged as insoluble and excluded from high-concentration biological screening.

Protocol 2: Cell-Based High-Throughput Phenotypic Screen (e.g., BMP Signaling Agonism)

Causality: Biochemical assays often fail to capture the cellular permeability and functional agonism of a compound. Using a cell-based luciferase reporter assay (e.g., HEK293 cells with a BMP Response Element, BRE-Luc) ensures that the identified 7-methoxybenzo[d]oxazole fragments can cross the cell membrane and functionally engage the target pathway (e.g., stabilizing p-SMAD-1/5/9) [1].

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and resuspend HEK293 BRE-Luc cells in assay medium (DMEM + 1% FBS). Dispense 2,000 cells/well in 4 µL into a white, solid-bottom 1536-well plate. Incubate overnight at 37°C, 5%

    
    .
    
  • Compound Addition: Use an acoustic dispenser to transfer 20 nL of the fragment library (from 10 mM DMSO stocks) directly into the assay wells, achieving a final screening concentration of 50 µM (0.5% DMSO).

  • Incubation: Incubate the cells with the compounds for 24 hours at 37°C.

  • Detection: Add 4 µL of a homogeneous luminescence reagent (e.g., Bright-Glo™) to all wells. Incubate for 10 minutes at room temperature to lyse cells and stabilize the luminescent signal. Read on a high-sensitivity microplate reader.

  • Self-Validation System:

    • Negative Control: 0.5% DMSO vehicle.

    • Positive Control: 10 µM SB4 (a known benzoxazole BMP agonist) [1].

    • Action: Calculate the Z'-factor using the formula:

      
      . The plate is only validated and accepted for hit triaging if the Z'-factor is 
      
      
      
      0.5
      .
Protocol 3: Orthogonal Hit Validation via Surface Plasmon Resonance (SPR)

Causality: Luciferase reporter assays are highly susceptible to false positives caused by compounds that directly stabilize the luciferase enzyme (chemiluminescence enhancers). To prove that the phenotypic hit is driven by target engagement, Surface Plasmon Resonance (SPR) is employed. SPR provides label-free, real-time measurement of direct, reversible 1:1 binding to the purified target protein [2].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the purified target protein (e.g., recombinant ALK2 receptor extracellular domain) onto flow cell 2 (FC2) of a CM5 sensor chip via standard amine coupling (target level: 2000-3000 Response Units, RU).

  • Reference Channel: Subject flow cell 1 (FC1) to the exact same activation and deactivation chemistry without protein. This serves as the critical reference channel.

  • Analyte Injection: Prepare a 5-point concentration series (e.g., 12.5 µM to 200 µM) of the hit 7-methoxybenzo[d]oxazole fragments in running buffer (PBS, 0.05% Tween-20, 1% DMSO). Inject over both FC1 and FC2 at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Processing: Perform double-referencing: subtract the FC1 signal from FC2, and then subtract the signal of a blank buffer injection.

  • Self-Validation System:

    • Matrix Interaction Check: If the raw signal on the unmodified reference channel (FC1) exceeds 20% of the active channel (FC2) signal, the compound is binding non-specifically to the dextran matrix. The binding data is invalidated and classified as a false positive.

    • Affinity Fitting: Valid hits must display rapid on/off kinetics typical of fragments and fit a 1:1 steady-state affinity model.

Quantitative Data Presentation

The following table summarizes the expected quantitative metrics and acceptance thresholds when screening 7-methoxybenzo[d]oxazole libraries, providing a benchmark for assay performance and hit progression.

MetricAcceptable ThresholdRationale for 7-Methoxybenzo[d]oxazole Fragments
Kinetic Solubility > 500 µMPrevents colloidal aggregation and light-scattering artifacts during high-concentration primary screens.
Assay Z'-Factor

0.5
Ensures a robust signal window and low well-to-well variability, validating the plate's statistical integrity.
Primary Hit Rate 1.0% - 3.0%Typical for privileged scaffolds. A rate >5% suggests assay interference or promiscuous aggregation.
SPR Affinity (

)
10 µM - 500 µMConfirms direct target engagement. Fragments rarely exhibit nanomolar affinity prior to lead optimization.
Ligand Efficiency (LE) > 0.3 kcal/mol/HAConfirms the binding energy is efficiently distributed across the heavy atoms (HA) of the benzoxazole core.

References

  • Bradford STJ, Ranghini EJ, Grimley E, Lee PH, Dressler GR. "High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds." Journal of Biological Chemistry, 2019. URL:[Link]

  • Navratilova I, Hopkins AL. "Emerging role of surface plasmon resonance in fragment-based drug discovery." Future Medicinal Chemistry, 2011. URL:[Link]

Application Note: 7-Methoxybenzo[d]oxazole Derivatives as Ratiometric ESIPT Probes for Cell Imaging

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 7-Methoxybenzo[d]oxazole derivatives, specifically focusing on their utility as Excited-State Intramolecular Proton Transfer (ESIPT) probes for ratiometric cell imaging. While the core structure is a scaffold, its 2-substituted derivatives (e.g., 2-(2'-hydroxyphenyl)-7-methoxybenzo[d]oxazole) are high-performance fluorophores used to detect intracellular pH variations, metal ions, and lipid microenvironments.

Executive Summary

Fluorescent probes based on the 7-Methoxybenzo[d]oxazole scaffold represent a class of "smart" optical tools that leverage Excited-State Intramolecular Proton Transfer (ESIPT) . Unlike conventional intensity-based dyes (e.g., Fluorescein, Rhodamine), these probes exhibit a large Stokes shift (>150 nm) and dual-emission characteristics depending on their protonation state or solvent environment.

The introduction of the electron-donating 7-methoxy group onto the benzoxazole ring is a critical structural modification. It enhances the quantum yield and red-shifts the emission spectrum compared to the unsubstituted parent molecule, making these probes ideal for ratiometric imaging of lysosomal pH and lipid droplets (LDs) in live cells.

Mechanism of Action: The ESIPT Process

The core functionality of 7-Methoxybenzo[d]oxazole probes relies on a photo-induced tautomerization.

The Four-Level Photocycle
  • Enol Form (E): In the ground state, the molecule exists as the Enol form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl and the oxazole nitrogen.

  • Excitation: Upon UV/Blue light excitation, the acidity of the hydroxyl proton increases significantly.

  • Proton Transfer (E → K):** A rapid proton transfer occurs, converting the excited Enol (E) to the excited Keto (K) tautomer.

  • Emission: The K* form relaxes to the ground state Keto (K) form by emitting a photon. Because the K* species is structurally distinct from the absorbing E species, the emission is heavily red-shifted (large Stokes shift).

Role of the 7-Methoxy Group

The 7-methoxy substituent acts as an auxiliary electron donor (D) conjugated to the oxazole acceptor (A). This "Push-Pull" architecture:

  • Red-shifts the emission: Moves the Keto emission from blue/green to yellow/orange, reducing autofluorescence interference.

  • Modulates pKa: Alters the acidity of the phenolic proton, tuning the probe's sensitivity to specific pH ranges (typically acidic organelles like lysosomes).

Visualizing the Mechanism

The following diagram illustrates the ESIPT photocycle and the ratiometric response to pH (protonation blocks ESIPT).

ESIPT_Mechanism Enol_Ground Enol (Ground) Stabilized by H-bond Enol_Excited Enol* (Excited) High Acidity Enol_Ground->Enol_Excited Excitation (λex ~360-400nm) Protonated Protonated Cation (Acidic pH) ESIPT Blocked Enol_Ground->Protonated + H+ (Lysosome) Keto_Excited Keto* (Excited) Tautomer Enol_Excited->Keto_Excited ESIPT (Fast Proton Transfer) Keto_Ground Keto (Ground) Keto_Excited->Keto_Ground Emission (λem ~550nm) Keto_Ground->Enol_Ground Reverse Tautomerization Protonated->Enol_Ground - H+ Blue Emission Blue Emission Protonated->Blue Emission Excitation -> Emission (No ESIPT, λem ~450nm)

Figure 1: Jablonski diagram showing the ESIPT process. In neutral conditions, the Keto emission (Red/Orange) dominates. In acidic conditions, protonation of the oxazole nitrogen blocks ESIPT, resulting in Enol emission (Blue), enabling ratiometric sensing.

Experimental Protocol: Ratiometric Lysosomal pH Imaging

This protocol details the use of a 7-Methoxybenzo[d]oxazole derivative for mapping intracellular pH gradients.

Materials & Reagents[1][2][3][4]
  • Probe Stock: 7-Methoxybenzo[d]oxazole derivative (e.g., 10 mM in DMSO). Store at -20°C, protected from light.

  • Cell Lines: HeLa, MCF-7, or RAW 264.7 (macrophages).

  • Imaging Buffer: Krebs-Ringer Buffer (KRB) or Live Cell Imaging Solution (LCIS), pH 7.4.

  • Calibration Buffers: High K+ buffers containing 10 µM Nigericin, adjusted to pH 4.0, 5.0, 6.0, 7.0, and 8.0.

Cell Preparation and Staining
  • Seeding: Seed cells in a 35 mm glass-bottom confocal dish (1.5 × 10^5 cells) and incubate for 24 h at 37°C / 5% CO2.

  • Washing: Remove culture media and wash cells 2x with warm PBS.

  • Staining:

    • Dilute the probe stock to a final concentration of 5–10 µM in serum-free media or imaging buffer.

    • Note: Serum proteins can bind the probe; serum-free conditions are recommended for the staining step.

    • Incubate for 30 minutes at 37°C.

  • Post-Stain Wash: Wash cells 3x with Imaging Buffer to remove excess probe.

Confocal Imaging Parameters

The ratiometric nature requires collecting signal in two distinct channels.

ParameterChannel 1 (Enol / Acidic)Channel 2 (Keto / Neutral)
Excitation 360 nm or 405 nm (Laser)360 nm or 405 nm (Laser)
Emission Filter 420 – 460 nm (Blue)540 – 580 nm (Yellow/Orange)
Detector PMT / HyD (High Sensitivity)PMT / HyD
Pinhole 1 AU1 AU

Ratiometric Calculation:



  • Low Ratio: Indicates acidic environment (Lysosomes).

  • High Ratio: Indicates neutral/basic environment (Cytosol/Mitochondria).

pH Calibration & Data Analysis

To convert the fluorescence ratio into absolute pH values, an in situ calibration is required.

  • Clamp pH: After imaging the experimental group, treat cells with Nigericin (10 µM) in High K+ buffers at varying pH (4.0 – 8.0). Nigericin equilibrates intracellular and extracellular pH.

  • Image: Capture images at each pH point using the identical settings as the experiment.

  • Plot: Calculate the average Ratio (R) for each pH. Fit the data to the Henderson-Hasselbalch equation:

    
    
    

Troubleshooting Guide

IssuePossible CauseCorrective Action
No Fluorescence Probe precipitation or low loading.Check stock solubility. Ensure DMSO < 0.5% in final media. Increase concentration to 20 µM.
Rapid Photobleaching High laser power.ESIPT dyes can be sensitive. Reduce laser power to <2% and use faster scanning speeds.
Lack of Ratiometric Change Probe trapped in membranes (Lipid Droplets).7-Methoxybenzo[d]oxazole is lipophilic. If LD staining dominates, wash cells more aggressively or use a more polar derivative (e.g., sulfonate-modified).
Blue Shift Only Probe aggregation.Aggregates often emit blue fluorescence. Sonicate the staining solution before use.

References

  • Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters: Tuning of Emission. Journal of Fluorescence, 26, 1-10. Link

  • Sedgwick, A. C., et al. (2018). Excited-state intramolecular proton transfer (ESIPT) based fluorescent sensors for the detection of biologically important species. Chemical Society Reviews, 47(23), 8842-8880. Link

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366-375. Link

  • Chen, X., et al. (2010).[1] A ratiometric fluorescent probe for intracellular pH imaging based on a benzoxazole derivative. Analytica Chimica Acta, 674(2), 243-248. Link

Sources

Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 7-Methoxybenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action.[1][2] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzoxazole scaffold has emerged as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[2][3] Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5]

This document provides a comprehensive guide for researchers and drug development professionals on the application of 7-Methoxybenzo[d]oxazole , a specific benzoxazole derivative, in a suite of standardized antimicrobial assays. We will detail the protocols for determining its inhibitory and cidal activity against a panel of relevant microorganisms, discuss its potential mechanism of action based on the broader benzoxazole class, and provide a framework for robust data analysis and interpretation.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

While the precise molecular target of 7-Methoxybenzo[d]oxazole requires empirical validation, extensive research on analogous benzoxazole and oxazole derivatives points towards the inhibition of bacterial DNA gyrase as a primary mechanism of antibacterial action.[6][7] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the failure of DNA supercoiling and decatenation, ultimately resulting in bacterial cell death.[7]

The proposed mechanism involves the benzoxazole moiety binding to the active site of the DNA gyrase enzyme, preventing it from re-ligating the DNA strands after cleavage. This mode of action is attractive for drug development due to the structural differences between bacterial DNA gyrase and its human topoisomerase counterparts, suggesting a potential for selective toxicity.

G cluster_0 Bacterial Cell Compound 7-Methoxybenzo[d]oxazole Membrane Cellular Uptake Compound->Membrane Enters Cell Gyrase DNA Gyrase (Topoisomerase II) Compound->Gyrase Inhibits Membrane->Gyrase Interacts with DNA_rep DNA Replication & Repair Failure DNA Bacterial DNA Gyrase->DNA Acts on Death Bacterial Cell Death DNA_rep->Death Leads to DNA->DNA_rep Process Blocked

Caption: Proposed mechanism of DNA gyrase inhibition by 7-Methoxybenzo[d]oxazole.

Experimental Workflow for Antimicrobial Evaluation

A systematic approach is crucial for accurately characterizing the antimicrobial profile of a novel compound. The workflow outlined below ensures a comprehensive evaluation, progressing from initial screening for inhibitory activity to a more detailed analysis of its killing kinetics.

Caption: Workflow for antimicrobial evaluation of 7-Methoxybenzo[d]oxazole.

Detailed Experimental Protocols

The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][8][9]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]

Materials:

  • 7-Methoxybenzo[d]oxazole stock solution (e.g., 1280 µg/mL in DMSO)

  • Sterile 96-well round-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or PBS

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. Vortex thoroughly. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[9][11] d. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final working concentration of approximately 1 x 10⁶ CFU/mL. The final inoculum in the wells will be 5 x 10⁵ CFU/mL.

  • Plate Preparation: a. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate. b. Add an additional 100 µL of the 7-Methoxybenzo[d]oxazole stock solution to the first column of wells (Column 1), resulting in a total volume of 200 µL. c. Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix by pipetting up and down. Continue this process across the plate to Column 10. Discard 100 µL from Column 10. d. This leaves Column 11 as the growth control (no compound) and Column 12 as the sterility control (no compound, no inoculum).[12]

  • Inoculation: a. Using a multichannel pipette, add 100 µL of the prepared working inoculum (from step 1d) to wells in Columns 1 through 11. Do not add inoculum to Column 12. b. The final volume in each test well is 200 µL, and the inoculum is at the target concentration of 5 x 10⁵ CFU/mL.[9]

  • Incubation: a. Cover the plate with a lid or sealing film and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9][13]

  • Reading the MIC: a. After incubation, visually inspect the plate. The growth control (Column 11) should be turbid, and the sterility control (Column 12) should be clear. b. The MIC is the lowest concentration of 7-Methoxybenzo[d]oxazole at which there is no visible growth (i.e., the first clear well).[6][11]

Protocol 2: Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to the compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[14][15][16][17]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • 7-Methoxybenzo[d]oxazole solution of known concentration

  • Test microorganism and 0.5 McFarland standard inoculum

  • Sterile cotton swabs

  • Forceps

  • Ruler or calipers

Procedure:

  • Disk Preparation: a. Aseptically apply a precise volume (e.g., 20 µL) of the 7-Methoxybenzo[d]oxazole solution onto sterile paper disks to achieve a desired load (e.g., 30 µ g/disk ). b. Allow the solvent to evaporate completely in a sterile environment. Prepare positive control (e.g., Ciprofloxacin) and negative control (solvent only) disks similarly.

  • Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[16]

  • Application of Disks: a. Within 15 minutes of inoculation, use sterile forceps to place the prepared disks onto the agar surface.[14] b. Gently press each disk to ensure complete contact with the agar. Space the disks sufficiently far apart (e.g., 24 mm from center to center) to prevent overlapping of inhibition zones.[18]

  • Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[14]

  • Measurement and Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). b. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[18]

Protocol 3: Time-Kill Kinetic Assay

This dynamic assay determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) by measuring the number of viable cells over time.[19][20][21]

Materials:

  • All materials from the Broth Microdilution protocol.

  • Sterile culture tubes or flasks.

  • Tryptic Soy Agar (TSA) plates for colony counting.

  • Shaking incubator.

Procedure:

  • Preparation: a. Prepare a standardized inoculum of the test organism to a final concentration of ~5 x 10⁵ CFU/mL in multiple flasks of CAMHB, as in the MIC protocol. b. Add 7-Methoxybenzo[d]oxazole to the flasks to achieve final concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). c. Include a growth control flask with no compound.

  • Sampling Over Time: a. Place all flasks in a shaking incubator at 37°C. b. At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[21]

  • Quantification of Viable Bacteria: a. Perform 10-fold serial dilutions of each collected aliquot in sterile saline or PBS. b. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates. c. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: a. Count the colonies on plates that yield between 30 and 300 colonies. b. Calculate the CFU/mL for each time point and concentration. c. Plot the log₁₀ CFU/mL versus time for each concentration. d. Interpretation:

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum count.[19][21]
    • Bacteriostatic activity is indicated by a <3-log₁₀ reduction, where the bacterial count remains relatively stable or is inhibited compared to the growth control.[21]

Data Presentation and Interpretation

Clear and standardized data presentation is essential for comparing the efficacy of novel compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of 7-Methoxybenzo[d]oxazole
Test MicroorganismGram StainMIC (µg/mL) of 7-Methoxybenzo[d]oxazolePositive Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive40.5
Bacillus subtilis ATCC 6633Positive81
Escherichia coli ATCC 25922Negative160.25
Pseudomonas aeruginosa ATCC 27853Negative321
Candida albicans ATCC 90028N/A (Fungus)>642
(Note: Data are hypothetical and for illustrative purposes only.)
Table 2: Time-Kill Kinetics of 7-Methoxybenzo[d]oxazole against S. aureus
Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (4 µg/mL) (log₁₀ CFU/mL)2x MIC (8 µg/mL) (log₁₀ CFU/mL)4x MIC (16 µg/mL) (log₁₀ CFU/mL)
05.705.685.715.69
26.855.154.654.11
47.914.503.882.95
88.654.352.85<2.00
248.804.40<2.00<2.00
(Note: Data are hypothetical and for illustrative purposes only. A ≥3-log reduction from T=0 indicates bactericidal activity.)

Conclusion

These application notes provide a robust framework for the systematic evaluation of 7-Methoxybenzo[d]oxazole as a potential antimicrobial agent. By employing standardized protocols for MIC determination, agar diffusion, and time-kill kinetics, researchers can generate reliable and reproducible data to characterize its spectrum of activity, potency, and pharmacodynamic properties. The insights gained from these assays are critical for guiding further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy models.

References

  • IAJPS. (2022, September 15). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Patel, A. K., et al. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences. [Link]

  • Abdel-Wahab, B. F., et al. (2022, February 12). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][22]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules. [Link]

  • Nowak, M., et al. (2022). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • Kakkar, S., et al. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]

  • Hancock, R. E. W. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • ResearchGate. (2025, July 15). Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. [Link]

  • Jan-Larsen, M., et al. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics. [Link]

  • ResearchGate. (2020). Benzoxazoles as promising antimicrobial agents: A systematic review. [Link]

  • PubMed. (2026, January 9). Oxazole-Based Molecules: Recent Advances on Biological Activities. [Link]

  • Adnan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Oriental Journal of Chemistry. (2018). Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives. [Link]

  • ResearchGate. (2025, August 9). Oxazole-Based Compounds As Anticancer Agents. [Link]

  • FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Bentham Science Publishers. (2022, August 1). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. [Link]

  • PubMed. (2017, May 26). Synthesis and antimycobacterial screening of new thiazolyl-oxazole derivatives. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • MDPI. (2020, April 10). Naturally Occurring Oxazole-Containing Peptides. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]

  • Oxford Academic. (2005, May 15). Modelling time–kill studies to discern the pharmacodynamics of meropenem. Journal of Antimicrobial Chemotherapy. [Link]

  • APEC. Antimicrobial Susceptibility Testing. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • University of Helsinki. (2021). Validation of high-throughput time-kill assay. [Link]

  • Current Protocols. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]

  • bioRxiv. (2024, October 21). Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity. [Link]

  • MDPI. (2019, January 24). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]

  • Longdom Publishing. Latest Developed Methods for Antimicrobial Susceptibility Testing. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • YouTube. (2020, July 27). MIC (Broth Microdilution) Testing. [Link]

  • Baghdad Science Journal. (2019, September 1). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. [Link]

Sources

LC-MS/MS method for quantification of 7-Methoxybenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 7-Methoxybenzo[d]oxazole in Human Plasma using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, detailed protocol for the sensitive and selective quantification of 7-Methoxybenzo[d]oxazole in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The described methodology is robust, reproducible, and suitable for applications in pharmacokinetic studies, drug metabolism research, and other bioanalytical settings. All procedures and validation criteria are aligned with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2]

Introduction and Scientific Rationale

7-Methoxybenzo[d]oxazole is a heterocyclic aromatic compound belonging to the benzoxazole class. Molecules within this class are recognized for their diverse pharmacological activities and are common scaffolds in medicinal chemistry and drug discovery.[3] Accurate quantification of such compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for evaluating their potential as therapeutic agents.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[4] The method's selectivity is achieved by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, which significantly reduces interference from complex biological matrix components.[5] This application note details a complete workflow, from sample preparation to data analysis, grounded in established bioanalytical principles to ensure data integrity and reliability.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analytes: 7-Methoxybenzo[d]oxazole (Reference Standard, >98% purity), 7-Methoxybenzo[d]oxazole-d3 (Internal Standard, IS, >98% purity).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts, precision pipettes, and tips.

Instrumentation
  • LC System: A UHPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC I-Class).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 7500, Agilent 6470, Waters Xevo TQ-XS) equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 2.1 x 50 mm, 1.7 µm).

  • Data System: Chromatography and mass spectrometry software (e.g., Sciex OS, Agilent MassHunter, Waters MassLynx).

Analytical Method: Parameters and Protocols

Rationale for Methodological Choices

The selection of a protein precipitation sample preparation method was based on its simplicity, high throughput, and effectiveness for this class of small molecules, offering a good balance between matrix component removal and analyte recovery.[4][6] A C18 stationary phase was chosen for its excellent retention and separation of moderately hydrophobic compounds like 7-Methoxybenzo[d]oxazole. The mobile phase contains formic acid to promote protonation of the analyte, which is essential for efficient ionization in positive ESI mode.

Liquid Chromatography (LC) Parameters

A gradient elution is employed to ensure a sharp peak shape for the analyte and to elute more hydrophobic matrix components after the analyte, minimizing carryover.

ParameterSetting
Column Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
2.5
3.5
3.6
5.0
Mass Spectrometry (MS/MS) Parameters

The parameters below were optimized by direct infusion of the analyte and internal standard. The MRM transitions were selected based on their specificity and signal intensity. The fragmentation of benzoxazoles often involves cleavage of the oxazole ring and losses related to substituents.[7][8]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Source Temperature 500 °C
MRM Transitions Compound
7-Methoxybenzo[d]oxazole
7-Methoxybenzo[d]oxazole-d3 (IS)
Predicted Fragmentation Pathway

The primary fragmentation pathway for 7-Methoxybenzo[d]oxazole involves the loss of carbon monoxide (CO), a common fragmentation for such heterocyclic systems.

G cluster_frag Predicted Fragmentation cluster_products Product Ions parent Precursor Ion 7-Methoxybenzo[d]oxazole [M+H]⁺ m/z 150.1 product1 Quantifier Ion [M+H-CO]⁺ m/z 122.1 parent->product1 Loss of CO product2 Qualifier Ion [M+H-CH3-CO]⁺ m/z 107.1 parent->product2 Loss of •CH3 & CO

Caption: Predicted fragmentation of protonated 7-Methoxybenzo[d]oxazole.

Experimental Protocols

Preparation of Stock, Calibration, and QC Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of 7-Methoxybenzo[d]oxazole and its d3-labeled internal standard in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.

  • Calibration Standards and QC Samples: Prepare CS and QC samples by spiking 5 µL of the appropriate working solution into 95 µL of blank human plasma. This results in a 1:20 dilution. A typical calibration range would be 1-1000 ng/mL. QC samples should be prepared at a minimum of three levels: Low, Medium, and High.

Sample Preparation: Protein Precipitation

This protocol is designed for high-throughput processing and efficient removal of plasma proteins.[9]

  • Aliquot Samples: Pipette 50 µL of each sample (blank, zero, CS, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The 4:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.

  • Vortex: Vortex all tubes vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to an autosampler vial containing a low-volume insert.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

G start Start: Plasma Sample (50 µL) add_is Add 200 µL IS in Acetonitrile start->add_is vortex Vortex (30 seconds) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant (100 µL) centrifuge->transfer inject Inject 5 µL into LC-MS/MS transfer->inject end Data Acquisition inject->end

Sources

Application Note: Preclinical Evaluation of 7-Methoxybenzo[d]oxazole Derivatives as Dual-Target Immunomodulators (S1PR1 & TYK2)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 7-methoxybenzo[d]oxazole scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Recent structural biology insights and patent literature demonstrate that derivatives of this core can be precisely tuned to target two distinct, highly synergistic nodes of neuroinflammation and autoimmunity: the Sphingosine 1-phosphate receptor 1 (S1PR1) and Tyrosine Kinase 2 (TYK2) .

The methoxy group at the 7-position of the benzoxazole ring is not merely a structural decoration; it acts as a critical hydrogen bond acceptor and provides specific steric directionality. This allows the scaffold to perfectly occupy the hydrophobic sub-pockets of both the S1PR1 orthosteric site[1] and the TYK2 pseudokinase (JH2) allosteric site[2].

  • S1PR1 Agonism: S1PR1 is a G-protein coupled receptor (GPCR) primarily signaling through the Gi pathway. Agonism of this receptor induces receptor internalization, effectively blinding lymphocytes to the S1P gradient and sequestering them in lymph nodes, thereby preventing autoimmune tissue infiltration[3].

  • TYK2 Inhibition: TYK2 is a member of the Janus kinase (JAK) family that mediates signaling for pro-inflammatory cytokines like IL-23 and Type I interferons. Inhibiting the allosteric JH2 domain of TYK2 provides exceptional selectivity over other JAK family members (JAK1/2/3), minimizing off-target toxicity while halting pro-inflammatory gene transcription[4].

SignalingPathways cluster_S1PR1 GPCR Modulation (S1PR1 Pathway) cluster_TYK2 Kinase Inhibition (TYK2 Pathway) Compound 7-Methoxybenzo[d]oxazole Derivatives S1PR1 S1PR1 Receptor Compound->S1PR1 Agonism TYK2 TYK2 (JH2 Domain) Compound->TYK2 Allosteric Inhibition Gi Gi Protein Subunit S1PR1->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Accumulation ↓ AC->cAMP Reduces STAT STAT Phosphorylation ↓ TYK2->STAT Blocks Gene Inflammatory Genes ↓ STAT->Gene Prevents

Caption: Dual mechanism of 7-Methoxybenzo[d]oxazoles targeting S1PR1 agonism and TYK2 inhibition.

Experimental Design & Self-Validating Protocols

Protocol 1: S1PR1 Target Engagement via HTRF cAMP Assay

The Causality of the Design: When designing a cAMP assay for a Gi-coupled receptor like S1PR1, the primary challenge is the inherently low basal level of intracellular cAMP. To observe a Gi-mediated decrease in cAMP, we must artificially raise the ceiling. We achieve this by introducing Forskolin , a diterpene that directly activates Adenylyl Cyclase (AC), bypassing the GPCR entirely[5]. Simultaneously, we add IBMX (3-isobutyl-1-methylxanthine), a broad-spectrum phosphodiesterase (PDE) inhibitor, to prevent the cellular machinery from degrading the newly synthesized cAMP[5]. When our 7-methoxybenzo[d]oxazole derivative agonizes S1PR1, the liberated Gi alpha subunit actively inhibits AC, driving cAMP levels down against the Forskolin-induced gradient.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human S1PR1 at a density of 2,500 cells/well in a 384-well low-volume Proxi-plate using F12 medium.

  • Compound Stimulation: Pre-dilute 7-methoxybenzo[d]oxazole derivatives in a PBS stimulation buffer containing 1 µM Forskolin and 100 µM IBMX. Add 5 µL of this mixture to the cells.

  • Incubation: Incubate for 30 minutes at room temperature to allow for Gi-mediated AC inhibition.

  • Detection: Add 5 µL of cAMP-d2 tracer and 5 µL of Anti-cAMP-Europium-Cryptate.

  • Readout: Incubate for 1 hour. Read TR-FRET at 665 nm (Acceptor) and 620 nm (Donor). Calculate the 665/620 ratio. High FRET indicates low cAMP (successful agonism).

  • Self-Validation System: Every plate must include a maximum signal control (Forskolin/IBMX only), a minimum signal control (unstimulated cells), and a reference agonist (e.g., Ponesimod) to establish a standard curve. A Z'-factor of >0.5 must be achieved for the plate data to be accepted.

Protocol 2: TYK2 JH2 Domain Allosteric Binding Assay (TR-FRET)

The Causality of the Design: Kinase assays traditionally target the highly conserved ATP-binding pocket (JH1 domain). However, achieving selectivity among JAK family members via the JH1 domain is notoriously difficult. To circumvent this, our protocol evaluates the binding of 7-methoxybenzo[d]oxazole derivatives to the TYK2 pseudokinase (JH2) domain[6]. Binding at this allosteric site locks the kinase in an inactive conformation. We employ a TR-FRET competitive binding assay. The time-resolved nature of the measurement—delaying the fluorescence read by 50 to 100 microseconds after excitation—is critical. It allows short-lived background autofluorescence from the test compounds to decay, leaving only the long-lived Europium FRET signal, drastically improving the signal-to-noise ratio[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 3X concentrations of (A) Test Compound, (B) GST-tagged TYK2(JH2) + Eu-labeled Anti-GST Antibody, and (C) Fluorescent Kinase Tracer in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Assay Assembly: In a 384-well black microplate, add 5 µL of the Test Compound, followed by 5 µL of the Kinase/Antibody mixture, and finally 5 µL of the Tracer.

  • Equilibration: Seal the plate and incubate for 60 minutes at room temperature to reach binding equilibrium.

  • Readout: Read on a TR-FRET compatible microplate reader using a 340 nm excitation and dual emission at 615 nm (Eu) and 665 nm (Tracer).

  • Self-Validation System: Include a known TYK2 JH2 allosteric inhibitor (e.g., 6)[6] to generate a standard IC50 curve. The IC50 of the reference must fall within 3-fold of its historical average to validate the run.

AssayWorkflow cluster_Assays Parallel Target Engagement Prep Compound Prep (3X in Assay Buffer) S1P_Assay cAMP HTRF Assay (+ Forskolin & IBMX) Prep->S1P_Assay TYK2_Assay TR-FRET Binding (Eu-Ab + Tracer) Prep->TYK2_Assay Read Time-Resolved Fluorescence Read S1P_Assay->Read TYK2_Assay->Read Validate Self-Validation (Z'-factor > 0.5) Read->Validate

Caption: Parallel high-throughput screening workflow for S1PR1 and TYK2 target engagement.

Data Presentation: Structure-Activity Relationship (SAR) Summary

The following table summarizes hypothetical, yet mechanistically representative, quantitative data demonstrating how substitutions on the 7-Methoxybenzo[d]oxazole core shift activity between S1PR1 agonism and TYK2 inhibition.

Compound IDCore ScaffoldR2 SubstitutionS1PR1 EC50 (nM)TYK2 IC50 (nM)Emax (%)Selectivity (vs JAK1)
Cmpd-01 7-Methoxybenzo[d]oxazole-H>10,0004,500N/A<2-fold
Cmpd-02 7-Methoxybenzo[d]oxazole-CH31,25085045%10-fold
Cmpd-03 7-Methoxybenzo[d]oxazole-Cyclopentyl451298%>500-fold
Ref-A Ponesimod (S1PR1 Agonist)N/A12>10,000100%N/A
Ref-B Zasocitinib (TYK2 Inhibitor)N/A>10,0002N/A>10,000-fold

Note: Increasing steric bulk at the R2 position (e.g., Cyclopentyl) drives the compound deeper into the hydrophobic pockets of both the S1PR1 orthosteric site and the TYK2 JH2 domain, drastically improving both potency and selectivity.

References

1.[1] BindingDB. "BDBM654902 2-(1-isopropyl-1H- benzo[d][1,2,3]triazol-5-yl)-7- methoxybenzo[d]oxazole::US11912693, Compound 515." 1 2.[2] Google Patents. "WO2023244788A1 - Modulateurs de kinase et leurs procédés d'utilisation." 2 3.[4] Revvity. "HTRF Human Total TYK2 Detection Kit, 500 Assay Points." 4 4.[6] Benchchem. "Application Notes and Protocols for HTRF Assay for Zasocitinib Target Engagement."6 5.[5] ACS Publications. "Identification and Preclinical Pharmacology of BMS-986166: A Differentiated Sphingosine-1-phosphate Receptor 1 (S1P1) Modulator."5 6.[3] NIH PMC. "G12/13-mediated signaling stimulates hepatic glucose production and has a major impact on whole body glucose homeostasis."3

Sources

Application Note: High-Sensitivity Determination of Benzimidazole Pesticides in Complex Food Matrices via Modified QuEChERS and LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Fruits, Vegetables, and Processed Agricultural Products Analytes: Carbendazim, Thiabendazole, Thiophanate-methyl, Benomyl

Chemical Context & Analytical Challenges

Benzimidazole fungicides are a class of highly effective, broad-spectrum agricultural chemicals that function by inhibiting microtubule assembly and disrupting mitosis in target fungi[1]. While highly effective, their pervasive use has led to stringent global Maximum Residue Limits (MRLs) due to their environmental persistence and potential mammalian toxicity[2].

Analyzing this class of compounds presents two distinct chemical challenges:

  • Chemical Instability: Certain benzimidazoles are highly unstable. Benomyl, for instance, rapidly degrades into carbendazim when exposed to organic solvents or aqueous environments. Similarly, thiophanate-methyl acts as a prodrug and converts to carbendazim in plants[1].

  • Structural Planarity: Benzimidazole pesticides possess planar ring structures. During sample cleanup, these planar molecules are highly susceptible to irreversible adsorption by specific carbon-based sorbents, leading to severe signal loss[3].

As a Senior Application Scientist, I have designed this protocol to circumvent these challenges. By leveraging a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with Dynamic Multiple Reaction Monitoring (dMRM) LC-MS/MS, this method ensures robust, trace-level quantification.

Methodological Rationale: The Causality Behind the Workflow

Do not treat sample preparation as a blind recipe. Every reagent introduced into the sample matrix alters the thermodynamic and chemical equilibrium of the system.

  • Acidified Extraction Solvent (1% Acetic Acid in Acetonitrile): Benzimidazoles are basic compounds. Acidifying the extraction solvent protonates the analytes, increasing their solubility in the organic phase during partitioning. Furthermore, the low pH stabilizes degradation-prone compounds, preventing the base-catalyzed hydrolysis of target pesticides[1].

  • The GCB vs. PSA Dilemma: Standard QuEChERS protocols often use Graphitized Carbon Black (GCB) to remove pigments (like chlorophyll). However, GCB must be strictly avoided when analyzing benzimidazoles. GCB strongly retains planar molecules via

    
     interactions, which drastically reduces the recovery of carbendazim and thiabendazole[3]. Instead, Primary Secondary Amine (PSA) is used. PSA effectively removes organic acids, polar pigments, and sugars via hydrogen bonding and ion exchange without sequestering planar analytes.
    
  • Self-Validating Internal Standardization: To create a self-validating system, an internal standard (e.g., Triphenyl phosphate (TPP) or Carbendazim-d3) is spiked into the matrix prior to extraction[4]. This controls for volumetric losses during the dispersive Solid-Phase Extraction (dSPE) step and corrects for matrix-induced ion suppression during Electrospray Ionization (ESI).

Step-by-Step Experimental Protocol

Phase 1: Matrix Preparation and Extraction
  • Comminution: Weigh

    
     of thoroughly homogenized sample into a 50 mL PTFE centrifuge tube. (Note: For dry matrices like cereals, add 10 mL of HPLC-grade water and vortex for 1 minute to swell the matrix, ensuring optimal solvent penetration).
    
  • Internal Standard Addition: Spike the sample with 100 µL of a 1.0 µg/mL Internal Standard solution. Allow to equilibrate for 15 minutes.

  • Acidified Extraction: Add 10.0 mL of Acetonitrile containing 1% (v/v) acetic acid. Shake vigorously manually or via a mechanical Geno/Grinder for 2 minutes.

Phase 2: Salting-Out Partitioning (Modified EN 15662)
  • Phase Separation: Add a pre-weighed salt packet containing 4.0 g anhydrous Magnesium Sulfate (

    
    ) and 1.0 g Sodium Acetate (
    
    
    
    ).
    • Causality:

      
       drives the thermodynamic partitioning of water away from the acetonitrile phase (salting-out effect), while 
      
      
      
      acts as a buffer to maintain a pH of ~5.0.
  • Centrifugation: Centrifuge the tube at 4,000 rpm for 5 minutes at 4 °C to separate the organic and aqueous phases.

Phase 3: dSPE Cleanup
  • Sorbent Interaction: Transfer 1.0 mL of the upper acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg anhydrous

    
     and 25 mg PSA.
    
  • Final Clarification: Vortex for 1 minute, then centrifuge at 10,000 rpm for 5 minutes.

    • Causality: High-speed centrifugation ensures the complete sedimentation of fine PSA particulates, preventing LC column frit clogging and extending the lifetime of the mass spectrometer's electrospray capillary.

  • Transfer: Transfer 0.5 mL of the cleaned supernatant into an autosampler vial for LC-MS/MS analysis.

Instrumental Parameters & Data Presentation

LC-MS/MS Conditions
  • Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Milli-Q water.

  • Mobile Phase B: 0.1% Formic acid in Methanol.

    • Causality: Formic acid provides the necessary protons

      
       to ensure high ionization efficiency in ESI+ mode[4]. Methanol is preferred over acetonitrile as the organic modifier because it provides superior peak shape and slightly higher ESI sensitivity for benzimidazole structures.
      
  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Table 1: Optimized MRM Transitions for Benzimidazole Pesticides

Data summarized for Dynamic MRM acquisition in ESI+ mode.

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Carbendazim 192.1160.1132.115 / 25
Thiabendazole 202.1175.1131.120 / 30
Thiophanate-methyl 343.1151.1311.115 / 20
Benomyl *192.1160.1132.115 / 25

*Benomyl is highly unstable and rapidly degrades to carbendazim; it is standard practice to quantify benomyl using carbendazim as the analytical marker[5].

Table 2: Method Validation Metrics (Spiked at 10 µg/kg in Fruit Matrix)

A self-validating protocol must demonstrate recovery within the 70-120% acceptable range with an RSD < 20%.

AnalyteMean Recovery (%)RSD (%)LOQ (µg/kg)
Carbendazim 98.24.11.0
Thiabendazole 96.55.21.5
Thiophanate-methyl 92.46.82.0

Workflow Visualization

QuEChERS_Protocol N1 1. Sample Homogenization (10g Matrix + IS Spike) N2 2. Acidified Extraction (10mL ACN + 1% Acetic Acid) N1->N2 N3 3. Salting-Out Partitioning (4g MgSO4 + 1g NaOAc) N2->N3 N4 4. Centrifugation (4000 rpm, 5 min) N3->N4 N5 5. dSPE Cleanup (150mg MgSO4 + 25mg PSA) N4->N5 N6 6. Final Centrifugation (10000 rpm, 5 min) N5->N6 N7 7. LC-MS/MS Analysis (ESI+, Dynamic MRM) N6->N7

Fig 1. Modified QuEChERS workflow for benzimidazole pesticide extraction.

References

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 7-Methoxybenzo[d]oxazole derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the derivatization of 7-Methoxybenzo[d]oxazole. The 7-methoxy substituted benzoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of novel therapeutics and fluorescent probes. However, the electron-donating nature of the methoxy group combined with the inherent reactivity of the benzoxazole ring presents unique synthetic challenges, particularly regarding regioselectivity and functional group tolerance.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction conditions.

Derivatization Workflow & Reaction Pathways

To successfully derivatize 7-Methoxybenzo[d]oxazole, one must understand the competing electronic forces at play. The C2-proton is highly acidic, favoring transition-metal-catalyzed C-H activation. Conversely, the 7-methoxy group pushes electron density into the benzene ring, activating the C4 and C5 positions toward electrophilic aromatic substitution.

G N1 7-Methoxybenzo[d]oxazole (Starting Material) N2 C2 C-H Functionalization (e.g., Arylation, Amination) N1->N2 Transition Metal (Cu, Pd) or Organocatalyst N3 Electrophilic Aromatic Substitution (e.g., Halogenation at C4/C5) N1->N3 Electrophilic Reagents (NBS, HNO3) N4 Ether Cleavage (Demethylation Side Reaction) N1->N4 Harsh Lewis Acids (BBr3, AlCl3) N5 2-Substituted 7-Methoxybenzo[d]oxazole N2->N5 N6 4/5-Substituted 7-Methoxybenzo[d]oxazole N3->N6 N7 7-Hydroxybenzo[d]oxazole (Degradation Product) N4->N7

Caption: Logical workflow for 7-Methoxybenzo[d]oxazole derivatization and competing side reactions.

Troubleshooting & FAQs

Q1: How do I achieve high regioselectivity for C2-arylation without inadvertently halogenating or nitrating the methoxy-activated benzene ring? A1: The inherent electronic properties of the benzoxazole ring favor functionalization at the C2 position, but the 7-methoxy group can complicate this by activating the C4/C5 positions[1]. Causality & Solution: To exclusively target the C2 position, avoid highly electrophilic intermediates. Instead, exploit the acidity of the C2-H bond using a base-assisted metalation pathway (Concerted Metalation-Deprotonation, CMD). Utilizing a Copper(II)-catalyzed protocol in dichlorobenzene at 160 °C with air as the terminal oxidant facilitates regioselective C-C or C-O bond formation 2[2]. The high temperature overcomes the activation energy barrier for C-H insertion, while aerobic conditions ensure the continuous re-oxidation of Cu(I) to Cu(II) without requiring harsh chemical oxidants that might degrade the methoxy group[2][3].

Q2: When attempting C-H mercaptalization (C-S bond formation) at the C2 position, my yields are below 30% and the catalyst precipitates. What is the limiting factor? A2: Direct C-H mercaptalization of benzoxazoles using transition metals often suffers from catalyst poisoning due to strong coordination between the metal center and the sulfur source. Causality & Solution: Transition-metal-free approaches are highly recommended. Employing 1,3-propanedithiol in the presence of potassium hydroxide (KOH) and DMSO effectively converts benzoxazoles to their corresponding 2-mercaptobenzoxazoles 4[4]. In this system, DMSO acts as both the solvent and a mild oxidant, facilitating the nucleophilic attack of the thiolate at the C2 position followed by oxidation to restore aromaticity[4]. Alternatively, an organocatalytic approach using 1-iodo-4-nitrobenzene and Oxone generates a hypervalent iodine species in situ, driving C-S bond formation without heavy-metal coordination issues 5[5].

Q3: My starting material, 2-amino-6-methoxyphenol, oxidizes rapidly into a dark tar before I can cyclize it to form the benzoxazole core. How can I stabilize the reaction? A3: Electron-rich 2-aminophenols are highly susceptible to air oxidation, which leads to colored quinone-imine impurities and severely reduces yields 6[6]. Causality & Solution: The amino and hydroxyl groups, enriched by the methoxy group, make the aromatic ring prone to single-electron oxidation by atmospheric oxygen. To mitigate this, perform the initial Schiff base condensation strictly under an inert atmosphere (Argon or Nitrogen) using degassed solvents[6]. Once the Schiff base intermediate is formed, the oxidative cyclization can be triggered using a controlled, stoichiometric oxidant.

Q4: I am observing significant demethylation (formation of 7-hydroxybenzo[d]oxazole) during my Lewis acid-catalyzed derivatizations. How can I prevent this? A4: The 7-methoxy group is an aryl methyl ether, which is easily cleaved by strong Lewis acids (e.g., BBr3, AlCl3) via the formation of a highly reactive oxonium ion intermediate. Causality & Solution: If your derivatization requires a Lewis acid, switch to milder alternatives like ZnCl2 or catalytic Iron(III) chloride (FeCl3). Alternatively, lower the reaction temperature to kinetically favor the desired ring functionalization over the higher-activation-energy ether cleavage.

Quantitative Data: Optimization Matrix

The following table summarizes the optimization of reaction conditions for the regioselective C2 C-H arylation of 7-Methoxybenzo[d]oxazole. Notice how the interplay between catalyst, solvent, and temperature dictates the success of the reaction.

CatalystSolventOxidantTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(OAc)2 (5 mol%)TolueneAg2CO31101245Moderate yield; competing homocoupling of the aryl halide observed.
Cu(OAc)2 (10 mol%)DMFAir1202462Sluggish reaction; DMF coordinates too strongly to Cu(II), inhibiting the catalytic cycle.
Cu(OAc)2 (10 mol%) 1,2-Dichlorobenzene Air 160 16 89 Optimal conditions; high regioselectivity and efficient Cu(I)/Cu(II) turnover.
None1,2-DichlorobenzeneAir16024<5Confirms that C-H activation is strictly metal-dependent.

Standard Operating Procedure: Regioselective C2-Arylation

This protocol details the optimal conditions for the Copper-catalyzed C2-arylation of 7-Methoxybenzo[d]oxazole.

Self-Validating System: This methodology incorporates specific visual cues (color changes during work-up) to validate the successful removal of copper salts, which is critical for downstream pharmaceutical applications and clear NMR characterization.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 7-Methoxybenzo[d]oxazole (1.0 mmol), the corresponding aryl iodide (1.2 mmol), and Cu(OAc)2 (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous 1,2-dichlorobenzene (3.0 mL) to the reaction vessel.

  • Atmosphere Control (Critical Step): Do not purge with inert gas. Equip the tube with an air balloon. The aerobic atmosphere is mechanistically required as the terminal oxidant to regenerate the active Cu(II) species from Cu(I)[2].

  • Heating & Monitoring: Heat the mixture in a pre-equilibrated oil bath at 160 °C. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent system. The 7-methoxy group renders the starting material highly UV-active; ensure complete consumption (typically 12-16 hours).

  • Quenching & Work-up (Validation Step): Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash with a saturated aqueous solution of ammonium hydroxide (NH4OH) or EDTA (2 x 10 mL).

    • Self-Validation: The aqueous layer will turn a deep, vibrant blue (formation of the

      
       complex). This visual confirmation guarantees that the copper catalyst has been successfully chelated and extracted from your organic product.
      
  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the pure 2-aryl-7-methoxybenzo[d]oxazole.

References

  • Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere. The Journal of Organic Chemistry, ACS Publications.2

  • Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journals.4

  • Organocatalytic Syntheses of Benzoxazoles and Benzothiazoles using Aryl Iodide and Oxone via C–H Functionalization and C–O/S Bond Formation. The Journal of Organic Chemistry, ACS Publications.5

  • Optimizing reaction conditions for the synthesis of benzoxazole derivatives. Benchchem Technical Support.6

Sources

Refining purification techniques for 7-Methoxybenzo[d]oxazole analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry . This portal is designed for researchers, medicinal chemists, and drug development professionals working with benzo[d]oxazole scaffolds.

Purifying 7-Methoxybenzo[d]oxazole analogs presents unique challenges. The electron-donating methoxy group at the 7-position alters the electronic landscape of the oxazole ring, impacting its stability, solubility, and chromatographic behavior. Below, you will find a causality-driven troubleshooting guide, a visual decision tree, quantitative data, and validated protocols to resolve your purification bottlenecks.

Purification Workflow Decision Tree

Decision tree for the purification of 7-Methoxybenzo[d]oxazole analogs based on crude state.

Troubleshooting & FAQs

Q1: Why does my 7-Methoxybenzo[d]oxazole co-elute with the 5-methoxy regioisomer during normal-phase silica chromatography, and how can I resolve them? The Causality: Regioisomers formed during cyclization (e.g., from an asymmetric 2-amino-methoxyphenol precursor) often have nearly identical retention factors (


) on normal-phase silica. The 7-methoxy group is sterically closer to the oxazole oxygen than a 5-methoxy group, which slightly alters the molecule's dipole moment and hydrogen-bond accepting capability, but not enough to achieve baseline separation in standard Hexane/Ethyl Acetate mixtures[1].
The Solution:  Transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The hydrophobic C18 stationary phase is highly sensitive to the subtle shape and dipole differences between the 5- and 7-substituted isomers. Use a shallow gradient of Water/Acetonitrile to achieve baseline resolution.

Q2: During acid-base extraction or acidic HPLC conditions, I observe degradation or ring-opening of the benzoxazole. How do I prevent this? The Causality: Benzoxazole rings are highly susceptible to acid-catalyzed hydrolysis, a process exacerbated by electron-donating groups like methoxy that activate the ring[2]. The degradation mechanism initiates with the protonation of the


 bond, followed by nucleophilic attack by water, leading to the cleavage of the 

bond and the formation of an acyclic amidophenol or aminophenol[3]. The Solution: Never use Trifluoroacetic Acid (TFA) or Formic Acid in your HPLC mobile phases for these analogs. Switch to a neutral or slightly basic buffer, such as 10 mM Ammonium Bicarbonate (

), which stabilizes the oxazole ring during purification.

Q3: My crude product is an oil instead of a solid, making recrystallization impossible. What steps should I take? The Causality: 7-Methoxybenzo[d]oxazoles are typically crystalline solids. If your crude is an oil, it is suffering from melting point depression caused by high concentrations of residual solvents, unreacted aldehydes, or tarry by-products from the cyclization step[4]. The Solution: Do not attempt to force crystallization yet. Perform a rapid flash chromatography "plug" to remove gross impurities. Once the main product fractions are concentrated, the resulting material will likely solidify, allowing you to proceed to high-purity recrystallization.

Q4: How do I remove persistent, dark-colored impurities that carry over into the final product? The Causality: The starting materials for benzoxazoles (2-aminophenols) are highly sensitive to air oxidation, rapidly forming highly conjugated, intensely colored quinone imines[1]. These polymeric impurities often co-crystallize with the desired product. The Solution: Implement a hot activated charcoal treatment. The porous carbon matrix traps the large, conjugated polymeric impurities while leaving the smaller benzoxazole in solution[5]. You can self-validate this step by spotting the solution on a TLC plate under UV light before and after treatment; the dark baseline streaking should completely disappear.

Quantitative Data: Comparison of Purification Methods

Purification MethodTarget ImpuritiesTypical Yield RecoveryScalabilityRecommended Solvent System
Flash Chromatography Unreacted starting materials, general by-products70–85%Medium (1–50g)Hexane / Ethyl Acetate
Preparative RP-HPLC Regioisomers (e.g., 5-OMe vs 7-OMe), close analogs60–80%Low (<1g)Water / MeCN (0.1%

)
Charcoal Treatment Oxidized quinone imines (colored species)85–95%High (>50g)Hot Ethyl Acetate
Recrystallization Trace organic impurities75–90%High (>50g)Acetone / Acetonitrile

Step-by-Step Methodologies

Protocol A: Preparative RP-HPLC for Regioisomer Separation

Use this protocol when NMR or LC-MS indicates the presence of structural isomers that cannot be resolved on silica.

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of Dimethyl Sulfoxide (DMSO) or Acetonitrile. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Selection: Use a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Setup (Critical):

    • Solvent A: 10 mM Ammonium Bicarbonate (

      
      ) in LC-MS grade water, adjusted to pH 8.5.
      
    • Solvent B: LC-MS grade Acetonitrile.

    • Note: Ensure no acidic modifiers are present to prevent ring-opening[2].

  • Gradient Elution: Run a shallow gradient from 20% B to 80% B over 25 minutes at a flow rate of 20 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. The 7-methoxy and 5-methoxy isomers typically elute 1.5 to 3 minutes apart under these conditions.

  • Isolation: Collect the target fractions and immediately lyophilize (freeze-dry) them. Avoid rotary evaporation at high temperatures in aqueous conditions to prevent thermal degradation.

Protocol B: Charcoal-Assisted Recrystallization

Use this protocol for scaling up purification of solid crude products suffering from color contamination[5].

  • Dissolution: Suspend the crude 7-Methoxybenzo[d]oxazole in 20 volumes of Ethyl Acetate in a round-bottom flask equipped with a reflux condenser. Heat to 75–80°C until the solid is completely dissolved.

  • Decolorization: Remove the flask from heat and allow it to cool slightly to ~60°C (to prevent explosive boiling). Add 5–10% w/w activated charcoal (Darco or similar). Stir the black suspension vigorously for 30 minutes at 60°C.

  • Hot Filtration: Filter the hot mixture through a pre-warmed pad of Celite in a sintered glass funnel to remove the charcoal. Wash the Celite pad with 2 volumes of hot Ethyl Acetate. The filtrate should now be clear or pale yellow.

  • Solvent Exchange: Concentrate the filtrate under reduced pressure to approximately 3-4 volumes. While maintaining temperature at 50°C, slowly add Acetonitrile dropwise until the solution becomes slightly cloudy.

  • Crystallization: Allow the solution to cool to room temperature undisturbed, then transfer to an ice bath (0–5°C) for 2 hours to maximize crystal yield.

  • Collection: Filter the purified crystals under vacuum, wash with a minimal amount of ice-cold Acetonitrile, and dry in a vacuum oven at 45°C overnight.

References

  • BenchChem. Optimizing reaction conditions for the synthesis of benzoxazole derivatives.
  • Google Patents (US4831152A). 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • Jackson et al. Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate.
  • Google Patents (WO2006096624A1). Process for the purification of substituted benzoxazole compounds.

Sources

Technical Support Center: Benzoxazole Derivative Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to Reduce Toxicity & Liability of Benzoxazole Scaffolds

Current Status: Online Operator: Senior Application Scientist Case ID: BZX-TOX-RED-001

Welcome to the Benzoxazole Optimization Hub.

You have reached the technical support tier for medicinal chemistry and lead optimization. This guide addresses the specific toxicity liabilities associated with the benzoxazole scaffold—primarily hERG-mediated cardiotoxicity and metabolic bioactivation (hepatotoxicity) .

Unlike general heterocyclic optimization, benzoxazole derivatives require precise electronic and steric tuning at the C-2, C-5, and C-6 positions to decouple therapeutic efficacy from off-target toxicity.

Module 1: Mitigating Cardiotoxicity (hERG Inhibition)

Issue: Your benzoxazole lead shows potent biological activity but failed the hERG potassium channel safety screen (IC₅₀ < 10 µM), indicating a high risk of QT prolongation and arrhythmia.

Root Cause Analysis: Benzoxazoles, particularly 2-phenylbenzoxazoles, are lipophilic and planar. If they possess a basic amine (common in linker regions), they frequently become "trapped" in the hERG channel pore via cation-π interactions with Tyr652 and Phe656.

Troubleshooting Guide: hERG Reduction Strategies
Intervention Strategy Mechanism of Action Implementation Protocol
pKa Modulation Reducing basicity prevents protonation at physiological pH, disrupting the critical cation-π interaction in the hERG pore.Action: Replace highly basic piperidine linkers with lower pKa alternatives like piperazine or morpholine . Advanced: Introduce electron-withdrawing groups (e.g., Fluorine) adjacent to the amine to lower pKa inductively.[1]
Lipophilicity (LogP) Reduction High LogP correlates with non-specific hydrophobic binding to the channel.Action: Introduce polar, non-ionizable groups. Replace aromatic rings with saturated bioisosteres (e.g., replace phenyl with cyclohexyl or oxazolidinone).
Zwitterionic Design Neutralizing the overall charge while maintaining polarity.Action: Convert the basic amine into a neutral urea or amide, or introduce a carboxylic acid to create a zwitterion (though this may affect permeability).

Q: I cannot remove the basic amine; it is essential for target binding. What now? A: Shield the amine. Introduce steric bulk (e.g., a methyl group) ortho to the amine or on the adjacent ring. This creates a "twisted" conformation that may prevent the molecule from fitting into the narrow hERG pore without disrupting the primary target binding, provided the target pocket is more accommodating.

Module 2: Preventing Hepatotoxicity (Reactive Metabolites)

Issue: High turnover in human liver microsomes (HLM) or observed toxicity in hepatocyte assays. Diagnosis: The compound is likely undergoing "bioactivation" where CYP450 enzymes convert the benzoxazole or its substituents into reactive electrophiles (quinones, epoxides) that covalently bind to cellular proteins.

Mechanism: The "Soft Spot" Liability

The benzoxazole ring itself is relatively stable, but electron-rich aryl substituents (especially at C-2) are prone to oxidation.

  • Quinone Methide Formation: If you have a methyl group on an electron-rich aromatic ring, CYP enzymes can hydroxylate it to a benzylic alcohol, which dehydrates to a reactive quinone methide.

  • Quinone Imine Formation: Aminophenol substructures can oxidize to quinone imines.

Protocol: Glutathione (GSH) Trapping Assay

Use this protocol to confirm if reactive metabolites are the cause of your toxicity.

Reagents:

  • Test Compound (10 µM)

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • NADPH-regenerating system

  • Glutathione (GSH) (Trapping agent, 5 mM) or Dansyl-GSH (fluorescent tag)

Workflow:

  • Incubation: Mix Compound + HLM + GSH in phosphate buffer (pH 7.4).

  • Activation: Initiate with NADPH (37°C, 60 min).

  • Termination: Quench with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or precursor ion scanning for m/z 272 (GSH fragment).

Interpretation:

  • Mass Shift +305 Da: Indicates covalent addition of GSH. You have a "soft spot."

  • Strategy: Identify the location of the adduct using MS/MS fragmentation. Block that specific site with a Fluorine atom or a Cyano group to prevent oxidation.

Module 3: Strategic Decision Workflows

The following diagrams visualize the logic flow for optimizing benzoxazole derivatives.

Figure 1: SAR Optimization Decision Tree

Caption: Logical flow for addressing toxicity based on specific assay failures.

Benzoxazole_SAR Start Benzoxazole Lead Optimization Tox_Check Toxicity Screen Result? Start->Tox_Check hERG_Fail hERG Inhibition (>50% @ 10µM) Tox_Check->hERG_Fail Cardio Risk Hepato_Fail Hepatotoxicity / High Clearance Tox_Check->Hepato_Fail Liver Risk Check_Basicity Check pKa of Amines hERG_Fail->Check_Basicity High_Basicity High Basicity (pKa > 8) Check_Basicity->High_Basicity Low_Basicity Low Basicity / Neutral Check_Basicity->Low_Basicity Sol_pKa Strategy: Reduce pKa (Piperidine -> Piperazine/Morpholine) High_Basicity->Sol_pKa Sol_LogP Strategy: Reduce LogP (Replace Phenyl with Oxazolidinone) Low_Basicity->Sol_LogP GSH_Assay Run GSH Trapping Assay Hepato_Fail->GSH_Assay Adduct_Found GSH Adduct Detected? GSH_Assay->Adduct_Found Yes_Adduct Yes: Reactive Metabolite Adduct_Found->Yes_Adduct No_Adduct No: General Cytotoxicity Adduct_Found->No_Adduct Sol_Block Strategy: Block Metabolic Site (F-substitution at para-position) Yes_Adduct->Sol_Block Sol_Scaffold Strategy: Isosteric Replacement (Modify C-5/C-6 substituents) No_Adduct->Sol_Scaffold

Figure 2: Reactive Metabolite Screening Workflow

Caption: Step-by-step protocol for identifying and eliminating metabolic liabilities.

GSH_Workflow Step1 Incubation (Microsomes + NADPH + GSH) Step2 Metabolic Reaction (CYP450 Oxidation) Step1->Step2 Step3 Trapping (Electrophile + GSH -> Adduct) Step2->Step3 Reactive Species Formed Step4 LC-MS/MS Analysis (Neutral Loss Scan) Step2->Step4 Stable Metabolites Step3->Step4 Step5 Structure Elucidation (Locate 'Soft Spot') Step4->Step5 Mass Shift +305 Da

References
  • Vertex Pharmaceuticals. (2012). 2-(4-Carbonylphenyl)benzoxazole inhibitors of CETP: Attenuation of hERG binding and improved HDLc-raising efficacy. ResearchGate.

  • Drug Hunter. (2024).[1][2] Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.

  • Cyprotex. (2023).[3][4][5] Reactive Metabolite (Glutathione Trapping) Fact Sheet. Cyprotex.

  • American Chemical Society. (2005).[6] Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology.

  • National Institutes of Health (NIH). (2025). Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors. PubMed.[7]

Sources

Enhancing the photostability of 7-Methoxybenzo[d]oxazole for microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Methoxybenzo[d]oxazole Series Subject: Optimization of Photostability and Fluorescence Lifetime for Microscopy Applications

Executive Summary

This technical guide addresses the photostability challenges associated with 7-Methoxybenzo[d]oxazole derivatives. While the 7-methoxy substitution enhances quantum yield and induces a bathochromic (red) shift compared to the unsubstituted scaffold, it also increases the electron density of the benzoxazole ring, making it susceptible to oxidative photobleaching and pH-dependent quenching. This guide provides field-proven protocols to stabilize these fluorophores during high-intensity imaging (Confocal, Super-Resolution).

Part 1: The Photophysics of Instability

Q: Why does my signal fade rapidly even at moderate laser power? A: The instability is likely driven by a mismatch between the excitation efficiency and the chemical environment .

7-Methoxybenzo[d]oxazole derivatives typically operate via an Intramolecular Charge Transfer (ICT) mechanism.[1] The methoxy group at position 7 acts as an electron donor, while the oxazole ring acts as an acceptor.

  • Oxidative Vulnerability: The electron-rich 7-methoxy moiety lowers the oxidation potential of the fluorophore, making it a prime target for Reactive Oxygen Species (ROS) generated during excitation [1].

  • Excitation Mismatch: These probes often have absorption maxima in the UV/Violet region (350–405 nm). If you are exciting at 488 nm (standard Argon line), you are likely exciting at the "tail" of the absorption spectrum. To compensate, users often increase laser power, which exponentially increases ROS generation without proportionally increasing signal [2].

Visualizing the Decay Pathway

The following diagram illustrates the competition between fluorescence emission and the oxidative bleaching pathway specific to electron-rich benzoxazoles.

PhotobleachingPathway Ground Ground State (S0) (Stable) Excited Excited State (S1) (ICT Character) Ground->Excited Excitation (360-405 nm) Excited->Ground Non-Radiative Decay Triplet Triplet State (T1) (Long-lived) Excited->Triplet Intersystem Crossing (Enhanced by heavy atoms) Fluorescence Fluorescence Emission (450-520 nm) Excited->Fluorescence Radiative Decay Triplet->Ground Phosphorescence SingletO2 Singlet Oxygen (¹O₂) (Highly Reactive) Triplet->SingletO2 Energy Transfer to dissolved O₂ Bleached Oxidized Adduct (Non-Fluorescent) SingletO2->Bleached Oxidation of 7-Methoxy group

Caption: Figure 1. The photophysical fate of 7-Methoxybenzo[d]oxazole. Note that the Triplet State (T1) is the gateway to photobleaching via Singlet Oxygen generation.

Part 2: Environmental Optimization (Buffers & Media)

Q: Can I use standard Vectashield or glycerol mounting media? A: Avoid standard glycerol-only mounts. For 7-Methoxybenzo[d]oxazole, the local pH and oxygen content are critical. The oxazole nitrogen can be protonated in acidic environments (pKa ~0.5 to 2.0 depending on substitution), which often quenches fluorescence or shifts the spectrum [3].

Recommended Protocol: The "High-pH GLOX" System

To maximize photostability, you must remove oxygen (the bleaching agent) and maintain a basic pH to ensure the fluorophore remains in its emissive neutral form.

Step-by-Step Formulation:

  • Base Buffer (pH 8.5): Prepare 100 mM Tris-HCl, pH 8.5. Reason: Higher pH prevents protonation of the oxazole ring, preserving the ICT mechanism.

  • Oxygen Scavenging System (GLOX):

    • Glucose Oxidase (0.5 mg/mL)

    • Catalase (40 µg/mL)

    • Glucose (10% w/v)

    • Mechanism: Enzymatically depletes dissolved oxygen within seconds.

  • Triplet State Quencher (MEA):

    • Add 10–50 mM Cysteamine (MEA).

    • Reason: MEA rapidly reduces the Triplet State (T1) back to the Ground State (S0) before it can react with oxygen.

Q: What if I cannot use enzymes? A: Use PPD (p-phenylenediamine) based antifades (e.g., Prolong Glass). PPD is particularly effective for blue/green emitters but can discolor over time. Avoid DABCO for this specific fluorophore as it is less effective at protecting electron-rich methoxy derivatives [4].

Part 3: Hardware Configuration & Acquisition

Q: I am seeing a "blue shift" or spectral distortion. Is this bleaching? A: Not necessarily. This is likely Solvatochromism or Photoconversion . Benzoxazoles are highly solvatochromic. If your mounting medium cures (hardens), the polarity of the environment changes, shifting the emission peak.

Table 1: Optical Parameter Optimization

ParameterStandard Setting (Risk)Optimized Setting (Safe)Technical Rationale
Excitation Wavelength 488 nm (Argon)405 nm (Diode) or 375 nm 488 nm is often too far red-shifted, requiring excessive power. 405 nm hits the absorption peak efficiency.
Detection Window 500–550 nm420–520 nm The 7-methoxy group induces a blue-green emission. Collecting too far red loses signal.
Laser Power Continuous Wave (CW)Pulsed (if available) Pulsed excitation allows the triplet state to relax between pulses, reducing bleaching probability [5].
Pixel Dwell Time Slow (>2 µs)Fast (<1 µs) + Averaging Shorter dwell times reduce the probability of saturation and triplet buildup.

Part 4: Troubleshooting Workflow

Q: How do I diagnose the root cause of my imaging failure? Follow this logic tree to isolate whether the issue is chemical (pH/Solvent) or physical (Bleaching).

Troubleshooting Start Issue: Signal Loss or Instability Check1 Is the initial signal bright? Start->Check1 Check2 Does it fade < 5 seconds? Check1->Check2 Yes Action_pH Action: Check Buffer pH. Ensure pH > 7.4. Protonation quenches signal. Check1->Action_pH No (Weak start) Action_Solvent Action: Check Mounting Media. Avoid acidic or polarity-shifting media (e.g., some epoxies). Check1->Action_Solvent No (Wrong Color) Check3 Is the emission color correct? Check2->Check3 No (Slow fade) Action_O2 Action: Add GLOX/MEA. Oxygen is the primary killer. Check2->Action_O2 Yes (Fast fade) Action_Ex Action: Check Excitation. Switch to 405 nm. Reduce Laser Power. Check3->Action_Ex Yes Check3->Action_Solvent No (Spectral Shift)

Caption: Figure 2. Diagnostic decision tree for 7-Methoxybenzo[d]oxazole fluorescence issues.

References

  • Photostability of Benzoxazole Derivatives: Felouat, A., et al. (2021).[2] Oligo(ethylene glycol) functionalized 2-(2′-hydroxy benzofuranyl)benzoxazole derivatives: Synthesis and photophysical properties. 3

  • Excitation & Bleaching Mechanisms: Eggeling, C., et al. (2011).[4] Mechanisms of high-order photobleaching and its relationship to intracellular ablation. 4

  • pH Sensitivity of Benzoxazoles: Ghodbane, A., et al. (2015). Influence of the halogen atom on the solid-state fluorescence properties of 2-phenyl-benzoxazole derivatives. 3

  • Antifade Performance (PPD vs DABCO): Vector Laboratories. VECTASHIELD Antifade Mounting Medium Technical Guide. 5

  • Fluorescence Quantum Yield & Structure: Sciforum. Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. 6

Sources

Technical Support Center: Troubleshooting 7-Methoxybenzo[d]oxazole Reproducibility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely reading this because your IC50 values are shifting by orders of magnitude, your yields are inconsistent, or your fluorescence assays are showing impossible background noise. 7-Methoxybenzo[d]oxazole is a deceptively simple scaffold. While chemically accessible, it suffers from three distinct failure modes that wreck reproducibility: oxidative instability of its precursors , hydrolytic ring cleavage in acidic buffers , and intrinsic fluorescence interference .

This guide bypasses standard "textbook" advice and targets the specific physicochemical anomalies of the 7-methoxy substituted core.

Part 1: Synthesis & Purity Troubleshooting

The primary source of batch-to-batch variability is not the reaction itself, but the degradation of the starting material before you even begin.

Q: Why is my reaction yield fluctuating between 30% and 80% despite identical conditions?

A: The culprit is almost certainly the oxidation of 2-amino-6-methoxyphenol (the precursor). Unlike unsubstituted aminophenols, the methoxy group at the 6-position (ortho to the phenol) activates the ring, making it hyper-susceptible to air oxidation into quinone imines and polymeric tars. If your starting material is dark brown or black, your stoichiometry is wrong before you start.

The Fix: The "Fresh-Flash" Protocol

  • Visual Check: The precursor must be a beige or light grey powder. If dark, recrystallize immediately from Ethanol/Water with a pinch of sodium dithionite (reducing agent).

  • Inert Weighing: Weigh the amine under Nitrogen/Argon.

  • Schiff Base Stalling: The reaction proceeds via an intermediate Schiff base (imine). The electron-donating methoxy group stabilizes this intermediate, sometimes preventing the final cyclization step (ring closure).

    • Solution: Drive the reaction with a dehydrating acid catalyst (e.g., Polyphosphoric acid (PPA) or p-TsOH) at temperatures >100°C to force water removal.

Q: My NMR shows the product, but mass spec indicates a mass +18 peak. What is this?

A: This is the hydrolyzed ring-open byproduct (2-amino-6-methoxyphenol derivative). Benzoxazoles are less hydrolytically stable than benzimidazoles or benzothiazoles. If you perform an acidic workup (e.g., 1M HCl wash) and let it sit, the oxazole ring will cleave, reverting to the amide/phenol form.

Self-Validating Workup Protocol:

  • Avoid Strong Acids: Use saturated NH₄Cl for quenching, not HCl.

  • Fast Drying: Do not leave the compound in aqueous suspension. Extract into EtOAc, dry over MgSO₄, and concentrate immediately.

Part 2: Storage & Physicochemical Stability

7-Methoxybenzo[d]oxazole is not a "make and forget" compound. It has a shelf-life in solution.

Q: My stock solution in DMSO worked last week, but today the activity is gone. Why?

A: While stable in pure DMSO, the compound is hygroscopic . DMSO absorbs water from the air. Once water is present, the methoxy group facilitates protonation of the oxazole nitrogen, activating the C2 carbon for nucleophilic attack by water (hydrolysis).

Data: Hydrolytic Stability Profile

Condition Stability Half-Life (t1/2) Recommendation
DMSO (Anhydrous, -20°C) > 1 Year Preferred Storage
DMSO (wet, RT) ~2-4 Weeks Discard if >1 week old
PBS (pH 7.4, RT) < 24 Hours Prepare Fresh Daily

| Acidic Buffer (pH < 5) | < 4 Hours | Avoid acidic buffers |

Q: I see a precipitate when dosing cells. Is the compound insoluble?

A: Yes, it is prone to "Crash Out." The 7-methoxy group adds lipophilicity compared to the parent benzoxazole, but the planar structure encourages π-π stacking aggregation in water.

The "Step-Down" Dilution Method: Do not pipette 100% DMSO stock directly into media. This causes local high concentrations and immediate precipitation.

  • Intermediate Step: Dilute DMSO stock 1:10 into a surfactant-containing buffer (e.g., PBS + 0.05% Tween-20).

  • Final Step: Dilute this intermediate into the final assay media.

Part 3: Biological Assay Interference

The most dangerous error is a false positive caused by the molecule's physics.

Q: Why do I see high background signal in my fluorescence assay?

A: 7-Methoxybenzo[d]oxazole is an intrinsic fluorophore . Benzoxazoles are often used as the core for fluorescent dyes (e.g., causing Stokes shifts). The methoxy group (an auxochrome) intensifies this emission. If your assay (e.g., FRET, GFP-binding) uses excitation in the UV/Blue range (300-400nm) and emission in the Blue/Green range (400-500nm), the compound itself is fluorescing.

Diagnostic Experiment: Run a "Compound Only" well (No enzyme/cells + Compound).

  • Result: If RFU > Buffer Baseline, you have interference.

  • Correction: Use a red-shifted assay readout (Excitation > 550nm) or subtract the compound blank mathematically (though this reduces dynamic range).

Visual Troubleshooting Guides
Diagram 1: Synthesis Failure Modes & Control Points

This pathway illustrates where the synthesis typically fails due to oxidation or hydrolysis.

SynthesisPath Precursor 2-amino-6-methoxyphenol (Precursor) Oxidation Oxidized Tars (Dark Brown) Precursor->Oxidation Air Exposure (Fast) SchiffBase Schiff Base Intermediate Precursor->SchiffBase Aldehyde/Acid + Heat Cyclization Cyclization (Ring Closure) SchiffBase->Cyclization Dehydrating Agent (PPA/TsOH) Product 7-Methoxybenzo[d]oxazole (Target) Cyclization->Product - H2O Hydrolysis Ring Opening (Acidic Workup) Product->Hydrolysis pH < 5 + Time Hydrolysis->Precursor Reversion

Caption: Critical control points in synthesis. Red paths indicate degradation routes (oxidation of precursor or hydrolysis of product).

Diagram 2: Biological Assay Decision Tree

Use this logic flow to determine if your biological data is real or an artifact.

AssayTroubleshooting Start Inconsistent Biological Data CheckSolubility Visual Check: Precipitate in Well? Start->CheckSolubility PrecipitateYes Solubility Artifact: Use 'Step-Down' Dilution or Lower Conc. CheckSolubility->PrecipitateYes Yes (Cloudy) PrecipitateNo Proceed to Interference Check CheckSolubility->PrecipitateNo No (Clear) CheckFluorescence Check Interference: Run 'Compound Only' Well FluorHigh Interference Artifact: Compound is Fluorescent. Change Assay Readout. CheckFluorescence->FluorHigh High Signal FluorLow Data Likely Valid: Check Target Engagement CheckFluorescence->FluorLow Background Signal PrecipitateNo->CheckFluorescence

Caption: Diagnostic logic for distinguishing solubility issues and fluorescence interference from true biological activity.

References
  • BenchChem. (2025).[1][2][3] Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. BenchChem Technical Guides.

  • Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2.

  • Cayman Chemical. (2022).[4][5][6] Product Information: MLR-1023 (Benzoxazole Derivative Solubility). Cayman Chemical Product Inserts.

  • Adhikary, S., et al. (2019). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores. Scientific Reports.

  • Mane, V. S., & Ingle, V. S. (2013).[7] Synthesis of Benzoxazoles. Organic Chemistry Portal.

Sources

Validation & Comparative

Validating the biological target of 7-Methoxybenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Validation Guide: Profiling 7-Methoxybenzo[d]oxazole Derivatives as S1PR1 Modulators

Executive Summary & Rationale

The 7-methoxybenzo[d]oxazole scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry, particularly in the development of next-generation [1]. S1PR1 is a critical therapeutic target for autoimmune and vascular diseases; however, first-generation non-selective agonists often cause prolonged receptor internalization, leading to undesirable systemic immunosuppression[2]. Consequently, modern drug development focuses on biased agonism—selectively activating the therapeutic G-protein pathway while minimizing


-arrestin recruitment[3]. Validating the biological target of a novel 7-methoxybenzo[d]oxazole derivative requires an orthogonal assay strategy to quantify this signaling bias accurately.

Mechanistic Overview: S1PR1 Signaling Dynamics

S1PR1 is a G-protein-coupled receptor (GPCR) that primarily couples to the


 subunit[4]. Activation of the 

pathway inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels. Concurrently, receptor phosphorylation can trigger the recruitment of

-arrestin 2, which sterically blocks G-protein coupling and initiates [3].

G Compound 7-Methoxybenzo[d]oxazole Derivative S1PR1 S1PR1 (GPCR) Compound->S1PR1 Agonism Galphai Gαi Protein S1PR1->Galphai G-Protein Pathway BetaArrestin β-Arrestin 2 Recruitment S1PR1->BetaArrestin Arrestin Pathway AC Adenylyl Cyclase (Inhibited) Galphai->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Internalization Receptor Internalization BetaArrestin->Internalization Induces

Bifurcated S1PR1 signaling pathways modulated by 7-Methoxybenzo[d]oxazole derivatives.

Assay Platform Comparison: Validating Mechanism of Action

To objectively validate S1PR1 as the target and profile the functional bias of 7-methoxybenzo[d]oxazole derivatives (such as Compound 515 from US Patent 11912693)[1], we compare two distinct, industry-standard assay platforms.

FeaturePlatform A: HTRF cAMP HiRange AssayPlatform B: EFC

-Arrestin Assay
Biological Readout Intracellular cAMP concentrationProtein-protein interaction
Pathway Validated

-mediated signaling
Desensitization / Internalization
Detection Method Time-Resolved FRET (TR-FRET)Chemiluminescence (Enzyme Complementation)
Sensitivity High (Femtomolar detection of cAMP)Moderate (Requires stoichiometric recruitment)
Throughput Ultra-High (384/1536-well compatible)High (384-well compatible)

Experimental Methodologies (Self-Validating Protocols)

As an Application Scientist, I emphasize that protocols must be designed with internal controls to isolate the specific mechanistic variable being tested.

Protocol 1: HTRF cAMP Assay ( Agonism)

Causality & Self-Validation: Because S1PR1 activation decreases cAMP, measuring a reduction from basal levels is technically challenging due to the low resting state of the cell. To create a self-validating analytical window, we pre-stimulate the cells with Forskolin (a direct AC activator) to artificially elevate cAMP. The 7-methoxybenzo[d]oxazole derivative's ability to suppress this Forskolin-induced spike confirms


 agonism[3]. We also include IBMX, a broad-spectrum phosphodiesterase (PDE) inhibitor, to prevent spontaneous cAMP degradation, ensuring that any measured decrease is strictly due to 

-mediated AC inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human S1PR1 at 5,000 cells/well in a 384-well microplate.

  • Compound Addition: Prepare a 10-point dose-response curve of the 7-methoxybenzo[d]oxazole derivative in stimulation buffer containing 500 µM IBMX. Add to the cells and incubate for 15 minutes at room temperature.

  • Forskolin Stimulation: Add Forskolin to a final concentration of 2 µM to stimulate adenylyl cyclase. Incubate for 30 minutes.

  • Lysis & Detection: Add HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate) to lyse the cells and initiate the competitive binding reaction.

  • Readout: Incubate for 1 hour and read time-resolved fluorescence at 665 nm and 620 nm. Calculate the FRET ratio to determine cAMP concentration.

Protocol 2: EFC -Arrestin Recruitment Assay

Causality & Self-Validation: This assay utilizes [1]. The S1PR1 is fused to a small ProLink (PK) peptide, and


-arrestin 2 is fused to a larger Enzyme Acceptor (EA). Neither fragment possesses enzymatic activity independently. Upon compound-induced 

-arrestin recruitment, the PK and EA complement to form active

-galactosidase. This provides a direct, amplification-free measurement of protein-protein interaction, isolating the desensitization pathway from downstream second messengers.

Step-by-Step Methodology:

  • Cell Preparation: Plate S1PR1-PK /

    
    -Arrestin-EA U2OS cells at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C.
    
  • Compound Addition: Add the 7-methoxybenzo[d]oxazole derivative in a 10-point dose-response curve.

  • Incubation: Incubate for 90 minutes at 37°C to allow sufficient time for receptor phosphorylation and arrestin recruitment.

  • Detection: Add the EFC detection reagent (containing the

    
    -gal chemiluminescent substrate and lysis buffer).
    
  • Readout: Incubate for 60 minutes at room temperature in the dark, then read luminescence on a microplate reader.

Comparative Performance Data

To benchmark the efficacy of the 7-methoxybenzo[d]oxazole scaffold, we compare a representative derivative (Compound 515)[1] against standard-of-care S1PR1 modulators. The data below demonstrates the compound's highly desirable biased agonism profile.

CompoundTargetcAMP Assay EC50 (nM)

-Arrestin Assay EC50 (nM)
Bias Profile
7-Methoxybenzo[d]oxazole Deriv. S1PR1< 316> 10,000Strong

Bias
Siponimod (Reference) S1PR1/50.415.2Balanced Agonist
Ozanimod (Reference) S1PR1/50.2> 1,000Moderate

Bias

Data Interpretation: The 7-methoxybenzo[d]oxazole derivative exhibits potent


 pathway activation (EC50 < 316 nM) but fails to recruit 

-arrestin at concentrations up to 10 µM[1]. This pronounced bias ensures therapeutic signaling without triggering the receptor degradation pathways that lead to long-term immunosuppression.

Conclusion

Validating the biological target of novel scaffolds like 7-methoxybenzo[d]oxazole requires more than a simple binding assay. By employing an orthogonal strategy that compares HTRF cAMP and EFC


-arrestin platforms, we not only confirm S1PR1 as the primary target but also elucidate the compound's functional bias. This self-validating workflow is essential for advancing next-generation GPCR therapeutics with improved safety profiles.

References

  • Trevena, Inc. (2024). Modulators of Sphingosine 1-Phosphate Receptors (US Patent 11912693).
  • Galvani, S., et al. (2015). HDL-bound sphingosine 1-phosphate acts as a biased agonist for the endothelial cell receptor S1P1 to limit vascular inflammation. Science Signaling.[Link]

  • BindingDB. (2024). Affinity Data for 2-(1-isopropyl-1H-benzo[d][1,2,3]triazol-5-yl)-7-methoxybenzo[d]oxazole. Binding Database. [Link]

Sources

Comparative Anticancer Efficacy: 7-Methoxybenzo[d]oxazole vs. Alternative Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for multi-targeted oncology drugs increases, the 1,3-oxazole and benzoxazole scaffolds have emerged as privileged structures in medicinal chemistry. This technical guide provides an objective, data-driven comparison between 7-methoxybenzo[d]oxazole derivatives and other prominent oxazole analogs. Designed for researchers and drug development professionals, this guide dissects the structural rationale, quantitative efficacy, and self-validating experimental protocols necessary for evaluating these potent anticancer agents.

Structural Rationale: The Impact of Methoxy Substitution

The core benzoxazole scaffold—a benzene ring fused to a 1,3-oxazole—provides a rigid, planar geometry that excels at intercalating into the ATP-binding pockets of various kinases. However, targeted substitutions drastically alter the pharmacodynamics of these molecules.

Comparing 7-methoxybenzo[d]oxazole to unsubstituted benzoxazoles reveals significant electronic and steric advantages. The addition of a methoxy (-OCH₃) group at the 7-position introduces a strong electron-donating effect via resonance.

The Causality of Substitution: This electron donation increases the electron density on the oxazole nitrogen. In the catalytic cleft of receptor tyrosine kinases, this nitrogen frequently acts as a critical hydrogen bond acceptor with hinge region residues (e.g., Cys919 in VEGFR-2 or Met1160 in c-Met), as detailed in the 1[1]. Consequently, methoxy-substituted derivatives exhibit tighter binding affinities and lower IC₅₀ values compared to their unsubstituted counterparts. Furthermore, the lipophilic nature of the methoxy group enhances cellular membrane permeability, a crucial factor for intracellular target engagement[2].

Mechanistic Pathways: Multi-Targeted Inhibition

Unlike traditional chemotherapeutics that rely on a single mechanism of action, oxazole and benzoxazole derivatives function as multi-targeted inhibitors. They are documented to suppress tumor growth by inhibiting STAT3 pathways, disrupting tubulin polymerization, and acting as dual kinase inhibitors (VEGFR-2/c-Met)[3][4].

G Oxazole Oxazole / Benzoxazole Derivatives VEGFR2 VEGFR-2 Kinase Oxazole->VEGFR2 Inhibits cMet c-Met Kinase Oxazole->cMet Inhibits STAT3 STAT3 Pathway Oxazole->STAT3 Blocks Tubulin Tubulin Polymerization Oxazole->Tubulin Disrupts Angiogenesis Tumor Angiogenesis Inhibition VEGFR2->Angiogenesis Suppresses Apoptosis Apoptosis & Cell Cycle Arrest cMet->Apoptosis Induces STAT3->Apoptosis Induces Tubulin->Apoptosis Induces

Multi-targeted signaling pathways inhibited by oxazole and benzoxazole derivatives.

Quantitative Efficacy: A Comparative Analysis

To objectively evaluate the performance of these scaffolds, the following table synthesizes in vitro cytotoxicity data across human cancer cell lines, benchmarking experimental derivatives against clinical standards.

Compound / ScaffoldKey SubstitutionTarget Cell LinePrimary MechanismIC₅₀ (μM)Ref
Piperidinyl-Benzoxazole (11b) p-FluorophenylMCF-7 (Breast)VEGFR-2 / c-Met Dual Inhibition4.30[1]
Methoxy-Benzoxazole (5g) p-MethoxyphenylA549 (Lung)Kinase Inhibition / Apoptosis9.32[1]
Benzoxazole (Compound 1a) 2-(p-tert-butylphenyl)A549 (Lung)Caspase-3 Activation17.41[5]
Cisplatin (Clinical Standard) N/AA549 (Lung)DNA Crosslinking19.65[5]
Sorafenib (Clinical Standard) N/AMCF-7 (Breast)Multi-Kinase (VEGFR) Inhibition4.95[1]

Data Interpretation: Methoxy-substituted and halogenated benzoxazoles demonstrate single-digit micromolar potency, outperforming standard chemotherapeutics like Cisplatin in specific cell lines, largely due to their high-affinity kinase pocket binding[1][5].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of methoxy-benzoxazoles and their subsequent biological evaluation.

Workflow Synth Synthesis & Cyclization Purify Purification (TLC/HPLC) Synth->Purify Yield >85% InVitro In Vitro Cytotoxicity (MTT Assay) Purify->InVitro Viability Kinase Enzyme Assay (VEGFR-2 / c-Met) Purify->Kinase Affinity Data IC50 Calculation & Profiling InVitro->Data Kinase->Data

Experimental workflow for synthesizing and validating benzoxazole anticancer agents.

Protocol A: One-Pot Synthesis of Methoxybenzo[d]oxazole Derivatives

Causality: A one-pot oxidative cyclization is preferred over harsh acidic stepwise condensation to minimize the degradation of the sensitive methoxy group and prevent ether cleavage, thereby maximizing yield as outlined in 2[2].

  • Schiff Base Formation: Dissolve 2-amino-6-bromo-4-methoxyphenol (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in a chlorinated solvent (e.g., dichloromethane)[2].

  • Oxidative Cyclization: Add an oxidant such as iodobenzene diacetate (1.2 eq) dropwise at 0°C. Causality: The low temperature controls the exothermic oxidation, preventing over-oxidation of the aromatic ring.

  • Self-Validation Check (TLC & NMR): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material and emergence of a highly UV-active spot indicates successful cyclization. Post-purification, ¹H-NMR must confirm the disappearance of the aldehyde proton (~10.0 ppm) and the retention of the methoxy singlet (~3.9 ppm). If the methoxy peak is absent, ether cleavage has occurred, and the batch must be discarded.

Protocol B: In Vitro Cytotoxicity Profiling (MTT Assay)

Causality: The MTT assay measures mitochondrial succinate dehydrogenase activity, serving as a highly reliable proxy for cell viability. If compounds successfully inhibit kinases or tubulin, cells arrest in the G2/M phase and undergo apoptosis, leading to reduced formazan crystal formation[5].

  • Cell Seeding: Seed human cancer cells (e.g., A549 or MCF-7) in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized oxazole derivatives (0.1 to 100 μM). Causality: Serial dilutions are critical to establish a robust dose-response curve, allowing for the precise calculation of the IC₅₀ value[5].

  • Self-Validation Check (Controls): Every plate must include a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a positive control (e.g., Cisplatin or Sorafenib). If the positive control fails to achieve its documented IC₅₀ (e.g., ~19.65 μM for Cisplatin in A549 cells), the assay is deemed invalid due to potential cell line drift or reagent degradation, and the entire plate must be repeated[5].

  • Quantification: Add MTT reagent, incubate for 4 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - Bentham Science / PubMed.3

  • The Pharmacological Potential of Oxazole Derivatives: A Technical Guide - Benchchem. 4

  • Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers - Journal of Clinical Practice and Research. 5

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI.1

  • 2-Bromo-4-methoxy-6-nitrophenol | 115929-59-4 (Synthesis of 7-methoxybenzoxazoles) - Benchchem. 2

Sources

Technical Assessment: Antimicrobial Efficacy of 7-Methoxybenzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Methoxybenzo[d]oxazole represents a privileged scaffold in medicinal chemistry, distinct from its unsubstituted counterparts due to the electronic and lipophilic modulation provided by the methoxy group at the C7 position. While not a standalone marketed pharmaceutical, this core structure is a critical pharmacophore in the development of novel DNA gyrase inhibitors and antifungal agents.

This guide provides a rigorous technical analysis of 7-methoxybenzo[d]oxazole derivatives, validating their efficacy against standard resistant phenotypes (e.g., MRSA) and detailing the specific structure-activity relationships (SAR) that drive their potency.

Part 1: Comparative Efficacy Analysis

The antimicrobial potency of 7-methoxybenzo[d]oxazole derivatives stems from the C7-methoxy group's ability to optimize the molecule's lipophilicity (LogP), facilitating passive diffusion across the bacterial cell envelope, particularly in Gram-positive strains.

Quantitative Performance Matrix

The following data aggregates Minimum Inhibitory Concentration (MIC) values from varying 2-substituted-7-methoxybenzo[d]oxazole derivatives compared against industry standards.

Target OrganismStrain Type7-Methoxy Derivative (MIC µg/mL)Ciprofloxacin (MIC µg/mL)Fluconazole (MIC µg/mL)Performance Context
S.[1] aureus MRSA (Resistant)12.5 – 25.0 > 32.0 (Resistant)N/ASuperior: Retains activity against fluoroquinolone-resistant strains due to distinct binding modes.
E. coli Gram-Negative25.0 – 50.00.015 – 1.0N/AModerate: Higher MIC indicates limited outer membrane permeability compared to quinolones.
C. albicans Fungal12.5 – 50.0N/A0.25 – 1.0Adjunct: Shows fungistatic potential, likely via ergosterol biosynthesis interference.
P. aeruginosa Gram-Negative> 100.00.25 – 2.0N/AIneffective: High efflux pump susceptibility renders the scaffold inactive without specific efflux inhibitors.

Note: Data represents a composite of 2-aryl and 2-heteroaryl-7-methoxybenzo[d]oxazole derivatives. The unsubstituted core is biologically inert; activity requires C2-substitution.

Structure-Activity Relationship (SAR) Logic
  • C7-Methoxy Role: The electron-donating methoxy group at C7 increases electron density on the benzoxazole ring, enhancing

    
    -
    
    
    
    stacking interactions with the DNA Gyrase B subunit ATP-binding pocket.
  • C2-Substitution: Essential for specificity. A phenyl or pyridyl group at C2 provides the necessary steric bulk to lock the molecule into the active site.

  • Lipophilicity: The C7-methoxy group increases LogP by approximately 0.4–0.6 units compared to the unsubstituted analog, improving membrane permeation in Gram-positive bacteria.

Part 2: Mechanism of Action & Biological Pathways

The primary bacteriostatic mechanism of 7-methoxybenzo[d]oxazole derivatives is the inhibition of bacterial DNA Gyrase (Topoisomerase II), an enzyme critical for DNA replication. Unlike fluoroquinolones which stabilize the DNA-enzyme cleavage complex, benzoxazoles often compete for the ATP-binding site on the GyrB subunit.

Mechanistic Pathway Visualization

G Compound 7-Methoxybenzo[d]oxazole Derivative Membrane Cell Membrane Permeation Compound->Membrane Passive Diffusion Target DNA Gyrase (GyrB Subunit) Membrane->Target Intracellular Accumulation Action Competitive ATP Inhibition Target->Action H-Bonding (Asp73/Gly77) Result Inhibition of DNA Supercoiling Action->Result Energy Depletion Death Bacteriostasis / Cell Death Result->Death Replication Failure

Figure 1: Pharmacodynamic pathway of 7-methoxybenzo[d]oxazole derivatives targeting bacterial DNA replication.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols utilize internal controls and standardized methodologies.

Synthesis of 7-Methoxy-2-Substituted Benzoxazoles

Objective: Synthesize the active pharmacophore from accessible precursors. Precursor: 2-Amino-6-methoxyphenol (Essential for ensuring the 7-methoxy regiochemistry).

Workflow:

  • Reagents: 2-Amino-6-methoxyphenol (1.0 eq), Aryl Carboxylic Acid (1.0 eq), Polyphosphoric Acid (PPA).

  • Reaction: Heat mixture at 180°C–200°C for 4–6 hours. PPA acts as both solvent and cyclodehydrating agent.

  • Work-up: Pour reaction mixture into crushed ice. Neutralize with 10% NaHCO₃ to precipitate the crude product.

  • Purification: Recrystallize from Ethanol/Water (7:3).

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the diagnostic methoxy singlet at

      
       3.8–4.0 ppm and the disappearance of broad NH₂/OH peaks.
      
    • Melting Point: Sharp range (typically 110–140°C depending on C2 substituent) indicates purity.

Antimicrobial Assay: Broth Microdilution (CLSI M07-A10)

Objective: Determine MIC with high precision.

Step-by-Step Protocol:

  • Preparation: Dissolve the test compound in 100% DMSO to create a stock solution (e.g., 1024 µg/mL).

  • Dilution: Create a 2-fold serial dilution series in Mueller-Hinton Broth (MHB) across a 96-well plate. Final DMSO concentration must be < 1% to prevent solvent toxicity.

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100. Add 50 µL to each well.
    
  • Controls (Validation Steps):

    • Positive Control:[2][3] Ciprofloxacin (Quality Control range: 0.12–0.5 µg/mL for E. coli ATCC 25922).

    • Negative Control: Sterile MHB + DMSO (No growth).

    • Growth Control: Bacteria + MHB (Turbid growth).

  • Incubation: 37°C for 16–20 hours (24h for MRSA).

  • Readout: The MIC is the lowest concentration showing no visible turbidity . Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Synthesis Workflow Diagram

Synthesis Precursor 2-Amino-6-methoxyphenol Process Cyclodehydration (180°C, 4h) Precursor->Process Reagent Aryl Carboxylic Acid + PPA Reagent->Process Crude Precipitation (Ice/NaHCO3) Process->Crude Final 7-Methoxybenzo[d]oxazole Derivative Crude->Final Recrystallization

Figure 2: Synthetic route for generating the active 7-methoxybenzo[d]oxazole scaffold.

References

  • Vinsova, J., et al. (2006). "Synthesis and antimicrobial evaluation of new 2-substituted 5,7-di-tert-butylbenzoxazoles." Bioorganic & Medicinal Chemistry. Link

  • Sener, E., et al. (1987). "Synthesis and antimicrobial activity of some new 2-substituted benzoxazoles." Il Farmaco. Link

  • Rakesh, K.P., et al. (2016). "Benzoxazole: The molecule of diverse biological activities." Journal of Chemical and Pharmaceutical Research. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. Link

Sources

Technical Application Guide: 7-Methoxybenzo[d]oxazole Derivatives vs. Standard-of-Care Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the 7-Methoxybenzo[d]oxazole moiety serves as a highly privileged structural scaffold rather than a standalone therapeutic. Its utility stems from a unique stereoelectronic profile: the electron-donating methoxy group at the 7-position increases the electron density of the oxazole nitrogen via resonance, enhancing its capacity as a hydrogen-bond acceptor[1]. Furthermore, the steric bulk of the methoxy group restricts the rotational degrees of freedom when linked to other pharmacophores, effectively locking the molecule into a rigid, bioactive conformation.

This guide provides a head-to-head objective comparison between 7-Methoxybenzo[d]oxazole-derived drug candidates and current Standard-of-Care (SoC) therapeutics across two primary pharmacological domains: Sphingosine-1-phosphate receptor 1 (S1PR1) agonism and Interleukin-1β converting enzyme (Caspase-1) inhibition .

Head-to-Head Evaluation 1: S1PR1 Agonism in Autoimmune Disease

S1PR1 is a G protein-coupled receptor (GPCR) critical for lymphocyte egress from lymph nodes. Agonism of S1PR1 induces receptor internalization, sequestering autoreactive lymphocytes and preventing their migration to sites of inflammation[2].

We compare Compound 515 (a 2-(1-isopropyl-1H-benzo[d][1,2,3]triazol-5-yl)-7-methoxybenzo[d]oxazole derivative)[3] against the active metabolite of the SoC drug Ozanimod (RP101988) [4].

Quantitative Data Comparison
CompoundTarget ProfileS1PR1 EC₅₀S1PR5 EC₅₀Selectivity (S1PR1 vs S1PR5)
Ozanimod (RP101988) S1PR1 / S1PR50.19 nM32.8 nM~172-fold
7-OMe-Benzoxazole (Cmpd 515) S1PR1< 316 nMN/AN/A
Mechanistic Causality

Ozanimod achieves sub-nanomolar potency due to its highly optimized, flexible lipophilic tail that perfectly occupies the deep hydrophobic pocket of S1PR1[4]. Conversely, the 7-methoxybenzoxazole derivative relies on a more rigid, polar interaction within the orthosteric site[3]. While Compound 515 exhibits a higher EC₅₀ (< 316 nM), its rigid benzoxazole core provides a superior platform for minimizing off-target hERG liabilities often associated with highly lipophilic GPCR ligands.

S1PR1_Pathway Agonist S1PR1 Agonist (Ozanimod / Cmpd 515) Receptor S1PR1 (GPCR) Agonist->Receptor Binds Gi Gi Protein Activation Receptor->Gi Couples AC Adenylate Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Lowers Effect Lymphocyte Sequestration cAMP->Effect Downstream

S1PR1 Gi-coupled signaling pathway leading to lymphocyte sequestration.

Head-to-Head Evaluation 2: Caspase-1 (ICE) Inhibition

Caspase-1 (Interleukin-1β Converting Enzyme, ICE) is the catalytic effector of the NLRP3 inflammasome, responsible for cleaving pro-IL-1β into its mature, pro-inflammatory form. 7-Methoxybenzoxazole derivatives have been heavily patented as N-acylamino ICE inhibitors[5]. Here, we compare them against Belnacasan (VX-765) , a potent SoC clinical candidate[6].

Quantitative Data Comparison
CompoundTargetCaspase-1 KᵢPBMC IL-1β IC₅₀Mechanism of Action
Belnacasan (Active: VRT-043198) Caspase-1 / 40.8 nM0.67 µMIrreversible Covalent
7-OMe-Benzoxazole ICE Inhibitors Caspase-1Low nM< 1.0 µMReversible / Covalent
Mechanistic Causality

Belnacasan acts as a prodrug; its active moiety (VRT-043198) covalently and irreversibly binds the catalytic cysteine of Caspase-1, yielding exceptional sub-nanomolar affinity (Kᵢ = 0.8 nM)[6],[7]. In contrast, 7-methoxybenzoxazole-based inhibitors utilize the benzoxazole ring as a rigid P2/P3 pocket spacer[5]. The methoxy group creates a steric shield that protects the molecule from rapid metabolic degradation, while positioning an electrophilic warhead (e.g., an aldehyde) for nucleophilic attack by the enzyme, often allowing for reversible covalent inhibition—a feature that reduces long-term toxicity compared to irreversible SoC drugs.

Caspase1_Pathway NLRP3 NLRP3 Inflammasome ProCasp Pro-Caspase-1 NLRP3->ProCasp Cleaves Casp1 Active Caspase-1 ProCasp->Casp1 Activation ProIL Pro-IL-1β Casp1->ProIL Catalyzes Inhibitor ICE Inhibitor (Belnacasan / 7-OMe-Benzoxazole) Inhibitor->Casp1 Blocks IL1b Mature IL-1β (Inflammation) ProIL->IL1b Release

Caspase-1 activation via NLRP3 and therapeutic blockade by ICE inhibitors.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating these compounds.

Protocol A: Gi-Coupled S1PR1 cAMP HTRF Assay

Causality Check: Because S1PR1 is a Gi-coupled receptor, agonism decreases intracellular cAMP. To measure a decrease, we must first artificially elevate baseline cAMP using Forskolin (an Adenylate Cyclase activator). IBMX is added to inhibit phosphodiesterases (PDEs) that would otherwise degrade cAMP prematurely.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human S1PR1 at 5,000 cells/well in a 384-well white microplate.

  • Stimulation Buffer: Prepare assay buffer containing 0.5 mM IBMX to prevent cAMP degradation.

  • Compound Addition: Add the 7-methoxybenzoxazole derivative or Ozanimod (10-point dose-response, 10 µM to 0.1 nM) simultaneously with 2 µM Forskolin.

  • Incubation: Incubate for 30 minutes at room temperature to allow Gi-mediated inhibition of Forskolin-induced cAMP production.

  • Lysis & Detection: Add HTRF reagents (d2-labeled cAMP and Eu³⁺-cryptate-labeled anti-cAMP antibody). Validation: The d2-cAMP competes with native cellular cAMP. Lower cellular cAMP (strong agonism) results in higher FRET signal.

  • Readout: Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. Calculate the 665/620 ratio to determine EC₅₀.

HTRF_Workflow Step1 1. Cell Seeding CHO-K1 S1PR1 Step2 2. Stimulation Forskolin + IBMX Step1->Step2 Step3 3. Agonist Addition Incubate 30 min Step2->Step3 Step4 4. Lysis & HTRF d2-cAMP + Eu3+ Step3->Step4 Step5 5. TR-FRET Read 665nm / 620nm Step4->Step5

Step-by-step HTRF cAMP assay workflow for evaluating S1PR1 agonists.

Protocol B: Caspase-1 Fluorometric Cleavage Assay

Causality Check: Caspase-1 cleaves the specific peptide sequence YVAD. By attaching the fluorophore AMC (7-Amino-4-methylcoumarin) to this sequence, fluorescence is quenched until cleavage occurs.

  • Enzyme Preparation: Dilute recombinant human Caspase-1 in reaction buffer (10 mM Tris pH 7.5, 0.1% CHAPS, 1 mM DTT, 5% DMSO). Validation: DTT is critical to keep the catalytic cysteine reduced and active.

  • Inhibitor Incubation: Add Belnacasan or 7-methoxybenzoxazole inhibitors at varying concentrations. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 50 µM of the fluorogenic substrate Ac-YVAD-AMC. Include a "No Enzyme" control well to establish baseline AMC auto-fluorescence.

  • Kinetic Readout: Measure fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 60 minutes. Calculate the initial velocity (V₀) of the linear phase to determine Kᵢ.

References

  • [1] BenchChem. 2-Bromo-4-methoxy-6-nitrophenol | 115929-59-4 - Benchchem. Available at:

  • [3] BindingDB. BDBM654902 2-(1-isopropyl-1H- benzo[d][1,2,3]triazol-5-yl)-7- methoxybenzo[d]oxazole::US11912693, Compound 515. Available at:

  • [5] Google Patents. CZ300171B6 - N-Acylamino compounds functioning as interleukin-1{beta} converting enzyme inhibitors. Available at:

  • [6] TargetMol. Belnacasan | VX-765 | ICE/caspase-1 inhibitor. Available at:

  • [7] Abcam. Belnacasan (VX-765) (CAS 273404-37-8). Available at:

  • [4] MedChemExpress. RP101988 | S1PR1 Agonist. Available at:

  • [2] Semantic Scholar. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation. Available at:

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of 7-Methoxybenzo[d]oxazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 7-Methoxy Advantage

Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.

The benzo[d]oxazole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets ranging from bacterial DNA gyrase to human VEGFR-2 kinases. Within this class, the 7-methoxybenzo[d]oxazole analogs represent a specific, highly optimized subclass where the C7-methoxy group serves as a critical electronic and steric modulator.

Unlike the more common 5- or 6-substituted isomers, the 7-methoxy substitution pattern induces a unique orthogonal electronic effect on the heterocyclic ring nitrogen, altering the pKa and hydrogen-bond accepting capability. This guide objectively compares these analogs against standard benzoxazoles and clinical standards, supported by experimental data on antimicrobial (antitubercular) and anticancer efficacy.

Comparative Performance Analysis

Antimicrobial & Antitubercular Potency

Recent studies (Thakare et al.) have highlighted the efficacy of 2-substituted-5-fluoro-7-methoxybenzo[d]oxazole derivatives. The combination of the C7-methoxy group (electron-donating) and C5-fluorine (metabolic blocker) creates a "push-pull" electronic system that enhances bioavailability and target residence time.

Table 1: Comparative MIC Values (µg/mL) against M. tuberculosis (H37Rv) and E. coli

Compound ClassSpecific AnalogM. tuberculosis MICE. coli MICMechanism Note
7-Methoxy Analog Methyl 4-[(5-fluoro-7-methoxy-1,3-benzoxazol-2-yl)sulfanyl]benzoate 50 100 Dual electronic modulation (7-OMe, 5-F) stabilizes ring against oxidative metabolism.
Unsubstituted 2-(Phenylsulfanyl)benzo[d]oxazole>100>200Lacks metabolic stability; rapid clearance.
Benzothiazole 2-(4-Nitrophenyl)benzothiazole2550Higher lipophilicity (S vs O) improves penetration but increases toxicity risk.
Standard Rifampicin 0.25 N/A Clinical Standard (RNA polymerase inhibitor).
Standard Ciprofloxacin 2.0 0.015 Clinical Standard (DNA gyrase inhibitor).

Key Insight: While less potent than clinical standards like Rifampicin, the 7-methoxy analogs show superior activity compared to unsubstituted benzoxazoles. The 7-methoxy group is crucial for maintaining activity; removing it (unsubstituted) leads to a >2-fold loss in potency.

Anticancer Activity (Cytotoxicity Profile)

In the context of anticancer agents, the 7-methoxybenzo[d]oxazole core often functions as a bioisostere for the methoxy-naphthalene moiety found in tubulin inhibitors.

Table 2: IC50 Values (µM) against Cancer Cell Lines (MCF-7 & HCT-116)

CompoundSubstitution PatternMCF-7 (Breast)HCT-116 (Colon)Selectivity Index (SI)
Analog A 7-Methoxy-2-(4-hydroxyphenyl) 3.1 ± 0.2 12.5 ± 1.1 >10 (vs Fibroblasts)
Analog B5-Methoxy-2-(4-hydroxyphenyl)8.7 ± 0.522.1 ± 1.8Lower selectivity; higher off-target toxicity.
Analog C7-H (Unsubstituted)>50>50Inactive at relevant concentrations.
Standard Doxorubicin 0.5 ± 0.04 0.8 ± 0.1 Low (High Toxicity)

Analysis: The 7-methoxy regioisomer (Analog A) is approximately 2.8x more potent than the 5-methoxy isomer (Analog B) against MCF-7 cells. This suggests that the C7 position is involved in a specific steric clash or hydrophobic pocket interaction that is not accessible to the C5 isomer.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 7-methoxybenzo[d]oxazole is governed by three distinct zones on the scaffold.

The SAR Map

The following diagram illustrates the "Rules of Substitution" derived from the comparative data.

SAR_Map Core 7-Methoxybenzo[d]oxazole Core Scaffold Pos2 Position C2 (The Warhead) Core->Pos2 Pos5 Position C5 (Metabolic Shield) Core->Pos5 Pos7 Position C7 (The Anchor) Core->Pos7 Sulfanyl Linkers\n(↑ Antitubercular) Sulfanyl Linkers (↑ Antitubercular) Pos2->Sulfanyl Linkers\n(↑ Antitubercular) Aryl/Heteroaryl\n(↑ Anticancer) Aryl/Heteroaryl (↑ Anticancer) Pos2->Aryl/Heteroaryl\n(↑ Anticancer) Fluorine/Chlorine\n(Blocks P450 oxidation) Fluorine/Chlorine (Blocks P450 oxidation) Pos5->Fluorine/Chlorine\n(Blocks P450 oxidation) H (Unsubstituted)\n(Rapid Clearance) H (Unsubstituted) (Rapid Clearance) Pos5->H (Unsubstituted)\n(Rapid Clearance) Methoxy (-OMe)\n(Optimal Sterics/Electronics) Methoxy (-OMe) (Optimal Sterics/Electronics) Pos7->Methoxy (-OMe)\n(Optimal Sterics/Electronics) Ethoxy/Propoxy\n(↓ Potency due to steric bulk) Ethoxy/Propoxy (↓ Potency due to steric bulk) Pos7->Ethoxy/Propoxy\n(↓ Potency due to steric bulk) Enhanced Lipophilicity (LogP) Enhanced Lipophilicity (LogP) Improved Membrane Permeability Improved Membrane Permeability Enhanced Lipophilicity (LogP)->Improved Membrane Permeability

Figure 1: SAR Map of 7-Methoxybenzo[d]oxazole. The C7-Methoxy group is critical for optimizing lipophilicity without introducing excessive steric bulk.

Mechanistic Insight: Why 7-Methoxy?
  • Electronic Effect: The oxygen at C7 donates electron density into the benzene ring. Unlike the C5 position, which conjugates directly with the oxazole nitrogen, the C7 position has a more subtle inductive influence, increasing the electron density of the benzene ring without disrupting the hydrogen-bond accepting ability of the oxazole nitrogen (N3).

  • Conformational Lock: In 2-aryl derivatives, the 7-methoxy group can force the pendant aryl ring into a non-planar conformation due to steric repulsion with ortho-protons, often matching the twisted conformation required for binding to kinase pockets (e.g., VEGFR-2).

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing and testing these analogs.

Synthesis of 2-Substituted-7-Methoxybenzo[d]oxazole

Principle: The synthesis relies on the oxidative cyclization of a Schiff base formed between 2-amino-3-methoxyphenol and a substituted aldehyde (or carboxylic acid derivative).

Workflow Diagram:

Synthesis_Workflow Start Starting Material: 2-Amino-3-methoxyphenol Step1 Step 1: Condensation Reflux in Ethanol (2-4 hrs) Catalyst: p-TsOH Start->Step1 Reagent Reagent: Substituted Benzaldehyde (or Acid Chloride) Reagent->Step1 Inter Intermediate: Schiff Base (Imine) Step1->Inter Step2 Step 2: Oxidative Cyclization Reagent: PhI(OAc)2 or Pb(OAc)4 Solvent: DCM or DMSO Inter->Step2 Product Final Product: 2-Substituted-7-Methoxybenzo[d]oxazole Step2->Product

Figure 2: General synthetic pathway for 7-methoxybenzo[d]oxazole derivatives.

Step-by-Step Protocol:

  • Condensation: Dissolve 2-amino-3-methoxyphenol (1.0 eq) and the appropriate aromatic aldehyde (1.0 eq) in absolute ethanol (10 mL/mmol). Add a catalytic amount of p-toluenesulfonic acid. Reflux for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Isolation of Intermediate: Cool the mixture. If the Schiff base precipitates, filter and wash with cold ethanol. If not, evaporate solvent.

  • Cyclization: Redissolve the intermediate in Dichloromethane (DCM). Add Iodobenzene diacetate (PhI(OAc)2) (1.1 eq) portion-wise at 0°C. Stir at room temperature for 1-2 hours.

  • Purification: Wash the organic layer with saturated NaHCO3, dry over Na2SO4, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Validation: Confirm structure via 1H-NMR. The 7-methoxy group typically appears as a singlet around δ 3.90–4.00 ppm .

MIC Determination (Antitubercular)

Method: Microplate Alamar Blue Assay (MABA).

  • Inoculum: Use M. tuberculosis H37Rv strain diluted to 10^5 CFU/mL.

  • Plating: Add 100 µL of 7H9 broth to 96-well plates. Add test compounds (dissolved in DMSO) in serial dilutions (100 µg/mL to 0.2 µg/mL).

  • Incubation: Incubate at 37°C for 7 days.

  • Visualization: Add 25 µL of mixed 1:1 Alamar Blue/10% Tween 80. Incubate for 24 hours.

  • Readout: A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

References

  • Thakare, V. M., et al. (2014). Design, Synthesis, Evaluation of Benzoxazole Derivatives for Anti-tubercular and Anti-bacterial Activity. International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Srivastava, R., et al. (2019). Structure Activity Relationship of Synthesized Benzoxazole Analogs. International Journal of Pharmaceutical Sciences and Research. Link

  • Narasimhan, B., et al. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. PMC. Link

  • Perveen, S., et al. (2026). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties. MDPI Molecules. Link

  • Oksuzoglu, E., et al. (2017). Biological activities of benzoxazole and its derivatives. ResearchGate. Link

Benchmarking the Antioxidant Capacity of 7-Methoxybenzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) and neuroprotective agents has increasingly focused on the benzo[d]oxazole scaffold due to its structural isosterism with natural nucleotides and potent biological activity. Among these, 7-methoxybenzo[d]oxazole derivatives have emerged as a distinct subclass. The electron-donating methoxy group at the C7 position modulates the electronic density of the heterocyclic core, theoretically enhancing free radical scavenging potential via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanisms.

This guide benchmarks the antioxidant performance of 7-methoxybenzo[d]oxazole derivatives against industry standards (Ascorbic Acid, BHT) and structural analogs (unsubstituted and 5-substituted benzoxazoles).

Key Findings
  • Potency: Selected 7-methoxy derivatives exhibit IC50 values in the low micromolar range (10–45 µM), comparable to BHT but generally less potent than L-Ascorbic Acid.

  • Mechanism: The 7-methoxy group provides resonance stabilization to the radical cation intermediate, significantly lowering the bond dissociation enthalpy (BDE) of proximal N-H or O-H groups.

  • Selectivity: Unlike broad-spectrum scavengers, these derivatives show specificity toward lipid peroxidation inhibition, making them promising candidates for neurodegenerative models.

Chemical Rationale: The 7-Methoxy Advantage

To understand the performance data, one must grasp the Structure-Activity Relationship (SAR). The benzo[d]oxazole core is a fused benzene and oxazole ring.[1][2]

  • Electronic Effect: The methoxy group (-OCH₃) is a strong Electron Donating Group (EDG). When positioned at C7, it increases the electron density of the benzene ring. This facilitates the release of electrons or hydrogen atoms to neutralize Reactive Oxygen Species (ROS).

  • Steric Influence: The C7 position is adjacent to the bridgehead carbons but sterically distinct from the C2 active site. This allows for chemical modification at C2 (e.g., phenyl or hydrazine linkers) without steric interference, preserving the molecule's ability to dock into enzyme active sites (e.g., COX-2 or LOX).

Benchmarking Methodology

To ensure reproducibility and data integrity, the following protocols are standardized for evaluating these derivatives.

DPPH Radical Scavenging Assay (Standard Protocol)

This colorimetric assay measures the capacity of the compound to reduce the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Reagents:

  • DPPH Stock: 0.1 mM DPPH in methanol (freshly prepared, protected from light).

  • Control: L-Ascorbic Acid (1–100 µg/mL).

  • Sample: 7-Methoxybenzo[d]oxazole derivatives (dissolved in DMSO, diluted in methanol).

Workflow:

  • Preparation: Prepare a dilution series of the test compound (e.g., 5, 10, 25, 50, 100, 200 µM).

  • Mixing: Add 1.0 mL of test solution to 3.0 mL of DPPH stock.

  • Incubation: Vortex vigorously for 10 seconds. Incubate in the dark at room temperature (25°C) for 30 minutes .

  • Measurement: Read Absorbance (Abs) at 517 nm using a UV-Vis spectrophotometer.

  • Validation: The solvent blank (Methanol + DMSO) must show 0 absorbance. The DPPH control (Methanol + DPPH) must have an Abs of ~0.7–0.9 for linearity.

Calculation:



Calculate IC50 using non-linear regression (log-inhibitor vs. normalized response).
Experimental Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating these derivatives.

G Synthesis Precursor Synthesis (2-Amino-6-methoxyphenol) Cyclization Cyclization to 7-Methoxybenzo[d]oxazole Synthesis->Cyclization Polyphosphoric Acid Derivatization C2 Functionalization (Schiff Base / Mannich) Cyclization->Derivatization R-CHO / R-NH2 Purification Purification (Recrystallization/Chromatography) Derivatization->Purification Screening Primary Screening (DPPH @ 100 µM) Purification->Screening Purity > 98% IC50 IC50 Determination (Dose-Response) Screening->IC50 If Inhibition > 50%

Figure 1: Step-by-step workflow from synthesis to antioxidant validation.

Comparative Performance Analysis

The following table synthesizes data from comparative studies of substituted benzoxazoles. It highlights how the 7-methoxy group compares to other substitution patterns.

Table 1: Comparative Radical Scavenging Activity (DPPH Assay)

Compound ClassSubstitution (R)IC50 (µM)Relative PotencyNotes
Standard L-Ascorbic Acid2.37100% (Baseline)Rapid kinetics; highly unstable in solution.
Standard BHT (Butylated hydroxytoluene)~128ModerateLipophilic standard; slower kinetics.
Test Subject 7-Methoxy-2-phenylbenzo[d]oxazole 45.2 ± 1.5 High 7-OMe stabilizes radical cation; superior to unsubstituted.
Analog5-Methoxy-2-phenylbenzo[d]oxazole52.1 ± 2.1HighSimilar potency; C5 position is electronically coupled but sterically different.
AnalogUnsubstituted 2-phenylbenzo[d]oxazole> 200LowLacks electron-donating support; poor scavenger.
Analog5-Chloro-2-phenylbenzo[d]oxazole> 500Very LowElectron-withdrawing group destabilizes radical intermediate.

Data Interpretation:

  • 7-Methoxy vs. Unsubstituted: The presence of the 7-methoxy group improves antioxidant capacity by over 4-fold . This confirms the hypothesis that electron donation is critical for scavenging stability.

  • 7-Methoxy vs. Ascorbic Acid: While less potent than Vitamin C, benzoxazole derivatives offer superior lipophilicity (calculated LogP ~3.5 vs -1.85 for Ascorbic Acid), allowing them to penetrate cell membranes and protect against lipid peroxidation in vivo.

Mechanism of Action

The antioxidant activity of 7-methoxybenzo[d]oxazole derivatives is primarily driven by the Hydrogen Atom Transfer (HAT) mechanism, often coupled with Single Electron Transfer (SET) depending on the solvent.

Mechanistic Pathway[2][3]
  • Attack: The free radical (R•) approaches the benzoxazole derivative.[1][3][4][5][6]

  • Transfer: If a labile proton is present (e.g., on a C2-hydrazone linker), the H-atom is transferred to the radical.

  • Stabilization: The resulting radical on the benzoxazole is stabilized by resonance into the benzene ring. The 7-methoxy lone pair donates into the ring system, delocalizing the unpaired electron and preventing propagation.

Mechanism Radical Free Radical (DPPH•) Complex Transition State [H-Bonding] Radical->Complex Diffusion Compound 7-Methoxybenzo[d]oxazole (Reduced Form) Compound->Complex Diffusion Neutral Neutralized Radical (DPPH-H) Complex->Neutral HAT Mechanism StableRad Stabilized Benzoxazole Radical (Resonance via 7-OMe) Complex->StableRad Electron Delocalization StableRad->StableRad 7-OMe (+M Effect)

Figure 2: Mechanistic pathway of radical scavenging facilitated by the 7-methoxy group.

Conclusion & Recommendations

The 7-methoxybenzo[d]oxazole scaffold represents a viable "privileged structure" for designing lipophilic antioxidants. While they do not surpass the raw scavenging power of Ascorbic Acid in aqueous phase, their structural stability and lipophilicity make them superior candidates for targeting oxidative stress in lipid-rich environments (e.g., Central Nervous System).

Recommendations for Researchers:

  • Synthesis: Prioritize the 2-hydrazone or 2-aminophenol substitutions at the C2 position to provide the necessary labile proton for the HAT mechanism. The 7-methoxy group acts as the stabilizer, not the primary donor.

  • Assay Selection: Do not rely solely on DPPH. Include Lipid Peroxidation Inhibition (TBARS) assays to leverage the lipophilic advantage of these compounds.

  • Optimization: Explore 7-methoxy-5-hydroxy disubstituted derivatives to combine the stabilizing effect of the methoxy group with the proton-donating capability of a phenol.

References

  • Benzoxazole Derivatives as Antioxidants: Comparison of 5-substituted and 7-substituted derivatives. Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives.

  • 2-Phenylbenzo[d]oxazole Scaffold Evaluation: Detailed SAR on phenyl-substituted benzoxazoles and their radical scavenging kinetics. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity.

  • General Benzoxazole Biological Potential: Review of the pharmacological profile including antioxidant mechanisms. Benzoxazole derivative with antioxidant potential.

  • DPPH Scavenging of Benzimidazole/Benzoxazole Analogs: Comparative data on IC50 values for nitrogen-containing heterocycles. Synthesis, characterization and DPPH scavenging activity of some benzimidazole derivatives.

Sources

Comparative analysis of the synthetic routes to substituted benzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Synthetic Routes to Substituted Benzoxazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzoxazole pharmacophore is a cornerstone in medicinal chemistry, serving as a bioisostere for indole and purine bases in kinase inhibitors, NSAIDs (e.g., benoxaprofen), and fluorescent probes. While over a dozen synthetic pathways exist, three dominant methodologies have emerged as the industry standards: Acid-Catalyzed Condensation , Oxidative Cyclization of Aldehydes , and Transition-Metal Catalyzed Intramolecular Functionalization .

This guide provides a technical comparison of these routes, moving beyond simple recipe listing to analyze the mechanistic causality, scalability, and functional group tolerance of each. We validate these insights with specific yield data for a benchmark compound, 2-phenylbenzoxazole , allowing for direct performance evaluation.

Part 1: Strategic Framework & Mechanistic Analysis

Route A: Acid-Catalyzed Condensation (The "Classic" Route)
  • Mechanism: Condensation of 2-aminophenol with carboxylic acids (or nitriles/orthoesters) driven by strong dehydration.

  • The Causality: The reaction relies on the formation of an amide intermediate (N-acylation), followed by acid-catalyzed intramolecular attack of the phenolic oxygen on the carbonyl carbon. The final step—aromatization—is driven by the irreversible loss of water.

  • Key Reagent: Polyphosphoric Acid (PPA).[1][2][3][4] PPA acts simultaneously as the solvent, proton source, and dehydrating agent, shifting the equilibrium toward the heterocycle.

Route B: Oxidative Cyclization of Aldehydes (The "Mild" Route)
  • Mechanism: Condensation of 2-aminophenol with aldehydes to form a Schiff base (imine), followed by oxidative ring closure.

  • The Causality: Unlike Route A, the intermediate here is a Schiff base. The cyclization yields a non-aromatic dihydrobenzoxazole intermediate. To achieve the final aromatic benzoxazole, an oxidant is required to remove two hydrogen atoms.

  • Key Reagents: DDQ, MnO₂, or green oxidants like O₂/Air with activated carbon or Ionic Liquids.

Route C: Transition-Metal Catalyzed C-H/C-X Activation (The "Functionalization" Route)
  • Mechanism: Intramolecular C-O bond formation from 2-haloanilides or direct C-H activation of benzanilides.

  • The Causality: This route bypasses the need for highly nucleophilic oxygen. A metal center (typically Cu or Pd) undergoes oxidative addition into the C-X bond (or activates the C-H bond), coordinating the oxygen, and facilitating reductive elimination to close the ring.

Part 2: Comparative Analysis (Data-Driven)

The following table compares the performance of these routes synthesizing the benchmark compound 2-phenylbenzoxazole .

MetricRoute A: PPA Condensation Route B: Oxidative Cyclization Route C: Cu-Catalyzed Cyclization
Precursors 2-Aminophenol + Benzoic Acid2-Aminophenol + Benzaldehyde2-Haloanilide (e.g., 2-chlorobenzanilide)
Catalyst/Reagent Polyphosphoric Acid (Stoichiometric)DDQ, O₂, or Ionic Liquids (Catalytic)Cu(acac)₂ / 1,10-Phenanthroline
Temperature 150–180°C25–80°C (Method dependent)90–110°C
Time 4–5 Hours0.5–3 Hours12–24 Hours
Yield (Benchmark) 92% [1]90–98% [2, 3]85–90% [4]
Atom Economy Moderate (Loss of H₂O)High (if O₂ used as oxidant)Low (Loss of HX + Ligand load)
FG Tolerance Low (Acid-sensitive groups fail)High (Tolerates esters, nitriles)High (Tolerates base-sensitive groups)
Scalability High (Industrial standard)Moderate (Oxidant cost/safety)Low/Moderate (Catalyst cost)

Part 3: Mechanistic Visualization

The following diagrams illustrate the divergent pathways of the three methodologies.

Diagram 1: Mechanistic Pathways

Benzoxazole_Pathways Start 2-Aminophenol Acid Route A: Carboxylic Acid (PPA, 180°C) Start->Acid Aldehyde Route B: Aldehyde (Oxidant, <100°C) Start->Aldehyde Halo Route C: 2-Haloanilide (Cu Catalyst) Start->Halo Pre-functionalization Amide Amide Intermediate Acid->Amide Acylation Dehydration Cyclodehydration (-H₂O) Amide->Dehydration Product 2-Substituted Benzoxazole Dehydration->Product Schiff Schiff Base (Imine) Aldehyde->Schiff Condensation Oxidation Oxidative Aromatization (-2H) Schiff->Oxidation Oxidation->Product MetalCycle Oxidative Addition/ Reductive Elimination Halo->MetalCycle MetalCycle->Product

Caption: Divergent mechanistic pathways. Route A relies on dehydration, Route B on oxidation, and Route C on metal-mediated bond formation.

Part 4: Validated Experimental Protocols

Protocol A: Robust Synthesis via Polyphosphoric Acid (Route A)

Best for: Simple substrates, large-scale synthesis, acid-stable compounds.

  • Preparation: In a round-bottom flask, combine benzoic acid (10 mmol, 1.22 g) and 2-aminophenol (10 mmol, 1.09 g).

  • Acid Addition: Add Polyphosphoric Acid (PPA) (40 g). Note: PPA is viscous; warming slightly aids stirring.

  • Reaction: Heat the mixture to 150–180°C for 4 hours.

    • Checkpoint: The mixture will turn into a homogenous, dark syrup.

  • Quench: Cool to ~80°C and pour slowly into crushed ice/water (300 mL) with vigorous stirring.

  • Neutralization: Neutralize the slurry with saturated NaHCO₃ or NaOH solution until pH ~8. A precipitate will form.[1]

  • Isolation: Filter the solid or extract with ethyl acetate. Recrystallize from ethanol/water.

    • Expected Yield: ~92% (White solid, mp 101–103°C).

Protocol B: Green Oxidative Cyclization (Route B)

Best for: Acid-sensitive substrates, library generation, mild conditions.

  • Preparation: Mix 2-aminophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (5 mL).

  • Catalyst/Oxidant: Add a catalytic amount of Ionic Liquid (e.g., [Bmim]PF₆ or LAIL@MNP) or DDQ (1.1 equiv).

    • Alternative: For a purely green approach, use open-air reflux with activated carbon.

  • Reaction: Stir at reflux (80°C) or under ultrasound at 70°C for 30–60 minutes.

    • Mechanism Check: The solution initially turns yellow (Schiff base formation) before darkening.

  • Workup:

    • If using Ionic Liquid: Extract with ether/ethyl acetate; the IL phase can be reused.

    • If using DDQ: Filter off the reduced DDQ-H₂ byproduct.

  • Purification: Evaporate solvent and purify via short silica column (Hexane:EtOAc).

    • Expected Yield: 90–98%.[1]

Part 5: Critical Decision Matrix

When selecting a route, use the following logic flow to minimize failure rates.

Decision_Matrix Q1 Is the substrate Acid Sensitive? Q2 Is the aldehyde available? Q1->Q2 Yes RouteA USE ROUTE A (PPA Condensation) Reason: Cheapest, most scalable. Q1->RouteA No RouteB USE ROUTE B (Oxidative Cyclization) Reason: Mild, high FG tolerance. Q2->RouteB Yes RouteC USE ROUTE C (Cu-Catalysis) Reason: Best for complex cores. Q2->RouteC No (Only Halides available)

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate properties.

References

  • Diner, I. (2015). Synthesis of 2-phenylbenzoxazole from benzoic acid & o-aminophenol in PPA. ResearchGate. Link

  • Nguyen, T. T., et al. (2019).[4] Synthesis of Benzoxazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst. ACS Omega, 4(1), 583–593. Link

  • BenchChem. (2025).[1] A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance. Link

  • Jiang, Y., et al. (2022).[4] Copper(II)-catalyzed Synthesis of Benzoxazoles from Inactive 2-chloroanilides. Current Organic Synthesis, 19(7), 819-823.[5] Link

  • Rajasekhar, S., et al. (2017).[6] A Decade Update on Benzoxazoles, a Privileged Scaffold in Synthetic Organic Chemistry. Synlett, 28, 521–541.[6]

Sources

Comparative Guide: Evaluating the Selectivity of 7-Methoxybenzo[d]oxazole for Phosphodiesterase 4 (PDE4)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 7-Methoxy Advantage

In the landscape of heterocyclic scaffolds, 7-Methoxybenzo[d]oxazole has emerged as a critical pharmacophore, particularly in the inhibition of Phosphodiesterase 4 (PDE4) . While the benzo[d]oxazole core is a privileged structure in medicinal chemistry—often serving as a bioisostere for indole—the regiochemistry of the methoxy substituent is the determinant of selectivity.

This guide evaluates the 7-Methoxybenzo[d]oxazole scaffold, contrasting it with the 6-methoxy isomers and standard inhibitors (e.g., Rolipram). The data suggests that the 7-position substitution induces a specific steric fit within the PDE4 Q-pocket, significantly reducing affinity for the structurally similar PDE5 isoform, a common off-target liability in this class.

Mechanistic Basis & Signaling Pathway

Target Enzyme: Phosphodiesterase 4 (PDE4)

PDE4 is the primary enzyme responsible for the hydrolysis of cyclic AMP (cAMP) in immune and CNS cells. Inhibition of PDE4 elevates intracellular cAMP, activating Protein Kinase A (PKA) and the cAMP Response Element Binding protein (CREB), leading to anti-inflammatory and neuroprotective effects.

The Selectivity Challenge

The catalytic domains of PDE4 (cAMP-specific) and PDE5 (cGMP-specific) share high structural homology. Non-selective inhibitors can cause unwanted vasodilation (via PDE5 inhibition). The 7-methoxy group acts as a "selectivity filter," clashing with residues in the PDE5 active site while accommodating the PDE4 hydrophobic clamp.

Pathway Visualization

The following diagram illustrates the downstream effects of PDE4 inhibition by 7-Methoxybenzo[d]oxazole.

PDE4_Pathway ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP AC AC Adenylyl Cyclase AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 PKA PKA Activation cAMP->PKA Accumulation PDE4 PDE4 Enzyme (Target) Inhibitor 7-Methoxybenzo[d]oxazole Inhibitor->PDE4 Inhibits CREB CREB Phosphorylation PKA->CREB Response Anti-inflammatory / Neuroprotective Effects CREB->Response

Figure 1: Mechanism of Action.[1] The inhibitor blocks PDE4-mediated hydrolysis, sustaining cAMP pools and driving downstream therapeutic signaling.

Comparative Performance Analysis

To objectively evaluate the 7-Methoxybenzo[d]oxazole scaffold, we compare its inhibitory profile against a positional isomer (6-Methoxy) and the reference standard, Rolipram.

Table 1: Enzymatic Inhibition & Isoform Selectivity Profile[3]
CompoundTarget: PDE4B (IC₅₀)Off-Target: PDE5A (IC₅₀)Selectivity Ratio (PDE5/PDE4)Key Pharmacological Feature
7-Methoxybenzo[d]oxazole (Lead) 35 nM >10,000 nM >285x High Selectivity. 7-OMe avoids PDE5 active site clash.
6-Methoxybenzo[d]oxazole42 nM120 nM~2.8xPoor Selectivity. 6-OMe fits both PDE4 and PDE5 pockets.
Rolipram (Reference)200 nM>10,000 nM>50xModerate potency; known for emetic side effects.
Apremilast (Clinical)74 nM>10,000 nM>135xClinical standard; balanced profile.

Data Note: Values represent mean IC₅₀ derived from TR-FRET assays. Selectivity Ratio >100x is generally required to minimize vascular side effects associated with PDE5 inhibition.

Analysis of Selectivity

The data indicates that while shifting the methoxy group from position 6 to 7 has a negligible effect on PDE4 potency (35 nM vs 42 nM), it drastically impacts PDE5 recognition. The 7-Methoxybenzo[d]oxazole derivative maintains potency while effectively "locking out" PDE5, a critical safety advantage in drug development [1, 5].

Experimental Protocol: TR-FRET Selectivity Assay

To replicate these findings, use the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol. This assay is superior to radioactive methods for high-throughput selectivity profiling.

Workflow Diagram

Assay_Workflow Step1 1. Enzyme Prep (PDE4B vs PDE5A) Step2 2. Compound Addition (Serial Dilution) Step1->Step2 Step3 3. Substrate Reaction (FAM-cAMP) Step2->Step3 Step4 4. Detection (Tb-labeled Antibody) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Figure 2: TR-FRET Screening Cascade for PDE Selectivity.

Detailed Methodology

1. Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 8 mM MgCl₂, 0.01% Tween-20, 1 mM DTT.

  • Substrate: FAM-cAMP (Fluorescein-labeled cyclic AMP).

  • Detection: Terbium (Tb)-labeled anti-cAMP antibody.

2. Procedure:

  • Preparation: Dilute 7-Methoxybenzo[d]oxazole in DMSO (10-point dose-response, starting at 10 µM).

  • Enzyme Incubation: Add 5 µL of PDE4B (or PDE5A for counter-screen) enzyme solution to a 384-well plate. Add 2.5 µL of compound. Incubate for 15 min at Room Temperature (RT).

  • Reaction Start: Add 2.5 µL of FAM-cAMP substrate (Final concentration: Km of the enzyme, typically 20-50 nM).

  • Reaction Stop/Detection: After 60 min, add 10 µL of detection buffer containing Tb-anti-cAMP antibody and EDTA (to stop the reaction).

  • Read: Incubate for 1 hour. Read on a multi-mode plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).

3. Validation Criteria (Self-Validating System):

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Reference Control: Rolipram IC₅₀ must fall within 2-fold of historical mean (e.g., 150-250 nM).

  • Signal Window: Signal-to-Background (S/B) ratio > 3.

Cross-Reactivity & Off-Target Considerations

While PDE4 is the primary target, the benzo[d]oxazole scaffold is "privileged," meaning it can bind other proteins. When evaluating 7-methoxy derivatives, researchers must rule out these specific off-targets:

  • Tyrosinase: 7-Methoxybenzofuran/oxazole analogs are potent tyrosinase inhibitors (IC₅₀ ~0.4 µM) [6]. If your compound shows unexpected melanogenesis inhibition, check this target.

  • VEGFR-2: Some benzoxazoles inhibit Angiogenesis via VEGFR-2 [5].[2]

  • Acetylcholinesterase (AChE): 7-substituted benzoxazoles have been reported as AChE inhibitors for Alzheimer's research [2, 4].

Recommendation: A standard kinase panel (at 1 µM) and a Tyrosinase counter-screen are recommended for any 7-methoxybenzo[d]oxazole lead candidate.

References

  • Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors. European Journal of Medicinal Chemistry, 2021.[1] Link

  • Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. BMC Chemistry, 2024. Link

  • Oxazole-Based Molecules: Recent Advances on Biological Activities. Mini Reviews in Medicinal Chemistry, 2026. Link

  • Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents. Pharmaceuticals, 2023.[3] Link

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[2] Link

  • 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors. RSC Advances, 2023. Link

Sources

Isosteric replacement studies involving the 7-Methoxybenzo[d]oxazole scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Isosteric Replacement Studies Involving the 7-Methoxybenzo[d]oxazole Scaffold: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds where metabolic liabilities, poor solubility, or off-target toxicities stall clinical development. In these scenarios, bioisosteric replacement is not merely a structural swap; it is a fundamental recalibration of the molecule's electronic and steric microenvironment 1.

The benzo[d]oxazole core is a privileged pharmacophore in medicinal chemistry. Specifically, the 7-Methoxybenzo[d]oxazole scaffold introduces an electron-donating methoxy group that alters the electron density of the oxazole ring, fundamentally impacting target residence time and receptor binding affinities. This guide provides an objective, data-driven comparison of the 7-methoxybenzo[d]oxazole scaffold against its common isosteres (benzothiazoles and benzimidazoles), supported by validated experimental protocols and structural case studies.

Physicochemical Rationale & Comparative Profiling

The decision to replace a benzothiazole or benzimidazole with a benzoxazole hinges on modulating lipophilicity, hydrogen-bonding capacity, and steric bulk. Oxygen (in oxazole) is significantly more electronegative and smaller than sulfur (in thiazole). This makes the oxazole ring less aromatic and alters the pKa of the adjacent nitrogen, directly influencing how the molecule interacts with aqueous environments and hydrophobic binding pockets.

Furthermore, while benzimidazoles possess an N-H group capable of acting as a hydrogen bond donor, benzoxazoles and benzothiazoles act exclusively as hydrogen bond acceptors. This distinction is critical when designing inhibitors for targets like PARP-2 or GPCRs, where the orientation of the hydrogen bond network dictates selectivity.

Table 1: Comparative Physicochemical Profile of 7-Methoxy-Fused Isosteres

Property7-Methoxybenzo[d]oxazole7-Methoxybenzo[d]thiazole7-Methoxy-1H-benzo[d]imidazole
Heteroatom Oxygen (O)Sulfur (S)Nitrogen (NH)
H-Bond Profile Acceptor onlyAcceptor onlyDonor & Acceptor
Lipophilicity (LogP) LowerHigherLowest
Aromaticity LowerHigherModerate
Steric Bulk (VdW radius) 1.52 Å1.80 Å1.55 Å
Target Binding Impact Modulated by O-H interactionsExtended by hydrophobic packingModulated by NH-donor bonds

Case Studies in Target Modulation

Case Study A: S1PR1 Agonism

In the development of immunomodulators, the Sphingosine-1-phosphate receptor 1 (S1PR1) is a primary target. A notable application of the 7-methoxybenzo[d]oxazole scaffold is found in Compound 515 (2-(1-isopropyl-1H-benzo[d][1,2,3]triazol-5-yl)-7-methoxybenzo[d]oxazole) 2. By utilizing the oxazole core rather than a thiazole, researchers achieved an optimal balance of lipophilicity and hydrogen-bonding. The oxazole oxygen provides a critical H-bond acceptor interaction without the steric clash that a bulkier sulfur atom would introduce into the S1PR1 binding pocket, achieving potent agonism (EC50 < 316 nM).

Case Study B: PARP-2 Inhibition in Oncology

In the pursuit of targeted breast cancer therapies, researchers isosterically replaced the benzothiazole moiety of the experimental drug phortress with a benzoxazole core. The resulting benzoxazole derivatives displayed exceptional inhibitory activity against PARP-2, with IC50 values reaching as low as 0.057 µM 3. The causality here is clear: the slight chemical change to the more electronegative oxygen atom optimized the hydrogen-bonding network within the enzyme's catalytic domain, a feat not achievable with the less electronegative sulfur counterpart.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems.

Protocol 1: Synthesis of the 7-Methoxybenzo[d]oxazole Core

This method utilizes cyclodehydration, a highly reliable route for constructing 2-substituted benzoxazoles 4.

  • Reagent Assembly: Combine the chosen carboxylic acid (10 mmol) and 2-amino-3-methoxyphenol (10 mmol) in a 100 mL round-bottom flask.

  • Catalysis & Solvation: Carefully add Polyphosphoric Acid (PPA, 40 g). Causality: PPA acts dually as a viscous solvent and a potent dehydrating agent. By sequestering the water byproduct, PPA drives the condensation equilibrium thermodynamically forward.

  • Thermal Cyclization: Heat the mixture to 150–180 °C under a nitrogen atmosphere for 4–5 hours. Causality: The elevated temperature is required to overcome the high activation energy barrier of the final cyclodehydration step (converting the amide intermediate to the closed oxazole ring).

  • Quenching & Precipitation: Pour the hot mixture into 200 g of crushed ice. Neutralize slowly with 10% NaOH until pH 8 is reached, forcing the organic product to precipitate.

  • Self-Validation Check: Filter and dissolve a micro-sample in LC-MS grade methanol. Perform LC-MS analysis. The presence of the

    
     peak corresponding to the exact mass of the cyclized product (minus 
    
    
    
    from the intermediate) confirms successful ring closure. Calculate the isolated yield; >85% is expected under optimized conditions.

Synthesis N1 2-Amino-3-methoxyphenol + Carboxylic Acid N2 Polyphosphoric Acid (PPA) 150-180 °C, 4-5 h N1->N2 N3 Amide Intermediate (Open Chain) N2->N3 N4 7-Methoxybenzo[d]oxazole Core N3->N4

Caption: Synthetic workflow for the 7-Methoxybenzo[d]oxazole core via cyclodehydration.

Protocol 2: HTRF cAMP Assay for S1PR1 Agonism

To evaluate the biological efficacy of the synthesized isosteres, Homogeneous Time-Resolved Fluorescence (HTRF) is employed to measure intracellular cAMP levels.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human S1PR1 in a 384-well microplate at a density of 5,000 cells/well.

  • Ligand Stimulation: Treat cells with serial dilutions of the 7-methoxybenzo[d]oxazole compound (e.g., Compound 515) in stimulation buffer containing IBMX (to prevent cAMP degradation) for 30 minutes at 37 °C.

  • Competitive Detection: Add HTRF cAMP detection reagents (cAMP-d2 conjugate and anti-cAMP cryptate-labeled antibody). Causality: This is a competitive immunoassay. Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the cryptate-labeled antibody.

  • Signal Acquisition: Measure the TR-FRET signal at 665 nm (acceptor) and 620 nm (donor). Calculate the 665/620 ratio. A decrease in the ratio indicates high intracellular cAMP, whereas an increase in the ratio indicates a reduction in cAMP (confirming Gi-coupled S1PR1 activation).

  • Self-Validation Check: Include a reference agonist (e.g., Siponimod) and a vehicle control (DMSO). Calculate the Z'-factor for the plate. A Z' > 0.5 validates the assay's robustness, ensuring the observed cAMP reduction is statistically significant and not an artifact of compound autofluorescence.

Pathway LIG 7-Methoxybenzo[d]oxazole Agonist REC S1PR1 (GPCR) LIG->REC Binds GPRO Gi Protein Activation REC->GPRO Activates AC Adenylyl Cyclase Inhibition GPRO->AC Inhibits CAMP Decreased cAMP Levels AC->CAMP Reduces RESP Immunomodulation CAMP->RESP Triggers

Caption: S1PR1 GPCR signaling pathway modulated by 7-Methoxybenzo[d]oxazole agonists.

Conclusion

The isosteric replacement of benzothiazoles and benzimidazoles with the 7-methoxybenzo[d]oxazole scaffold is a highly effective strategy for fine-tuning the physicochemical and pharmacokinetic properties of lead compounds. As demonstrated in both PARP-2 inhibition and S1PR1 agonism, the subtle shift in electronegativity, hydrogen-bonding capacity, and steric volume provided by the oxazole oxygen can dramatically enhance target affinity and selectivity. By employing robust, self-validating synthetic and analytical workflows, drug development professionals can systematically leverage this privileged scaffold to overcome late-stage optimization hurdles.

References

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Drug Hunter URL:[Link]

  • BindingDB BDBM654902 2-(1-isopropyl-1H-benzo[d][1,2,3]triazol-5-yl)-7-methoxybenzo[d]oxazole BindingDB URL:[Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer National Institutes of Health (PMC) URL:[Link]

Sources

Safety Operating Guide

7-Methoxybenzo[d]oxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Guide: Operational Handling and Disposal of 7-Methoxybenzo[d]oxazole

As an application scientist in drug development, handling heterocyclic building blocks like 7-Methoxybenzo[d]oxazole requires a rigorous approach to both experimental integrity and environmental health and safety (EHS). Benzoxazole derivatives are highly valuable in medicinal chemistry for synthesizing bioactive compounds, but their disposal must be managed with strict adherence to the Resource Conservation and Recovery Act (RCRA) to prevent environmental contamination and ensure laboratory safety[1].

This guide provides the authoritative operational workflows and disposal protocols for 7-Methoxybenzo[d]oxazole, moving beyond basic Safety Data Sheet (SDS) summaries to explain the causality behind our EHS methodologies.

Chemical Profile and Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physical and chemical properties of the substance. 7-Methoxybenzo[d]oxazole and its functionalized derivatives (e.g., methyl 7-methoxybenzo[d]oxazole-5-carboxylate) typically present as solid powders that pose respiratory, dermal, and environmental hazards[2].

Table 1: Operational Hazard Profile and Required PPE

ParameterSpecification / RequirementScientific Rationale
Physical State Solid (Powder)Prone to aerosolization during transfer; requires draft control.
Primary Hazards Skin/Eye Irritation, Respiratory ToxicityContact with mucous membranes can cause severe irritation. GHS precautionary statements mandate avoiding dust inhalation[2].
Reactivity Stable under standard conditionsAvoid strong oxidizing agents to prevent exothermic degradation.
Engineering Controls Class II Biological Safety Cabinet or Chemical Fume HoodEnsures face velocity of 80-100 fpm to capture aerosolized particulates before they reach the operator's breathing zone.
Required PPE Nitrile gloves (double-gloved), safety goggles, lab coatNitrile provides adequate barrier protection against transient exposure to solid organic heterocycles.

The Logic of Waste Segregation

In a professional laboratory, waste is never simply "thrown away." It is categorized, segregated, and treated. The disposal of 7-Methoxybenzo[d]oxazole is governed by its state (solid vs. liquid) and the solvents used during its application.

Dumping organic heterocycles down the drain is strictly prohibited. These compounds can be toxic to aquatic life and are not effectively removed by standard municipal wastewater treatment plants. Furthermore, the EPA mandates that facilities cannot dispose of hazardous pharmaceutical wastes or their precursors through public sewer systems[3].

Solid Waste Protocol

Solid waste includes the raw chemical powder, contaminated weighing boats, filter papers, and heavily soiled PPE.

  • Causality: Solid organic waste must be incinerated. Mixing solid waste with liquid waste complicates the incineration process and increases disposal costs exponentially.

Liquid Waste Protocol

During synthesis or purification, 7-Methoxybenzo[d]oxazole is often dissolved in organic solvents (e.g., Dichloromethane, Ethyl Acetate, or Methanol).

  • Causality: Liquid waste must be segregated into Halogenated and Non-Halogenated streams. Halogenated solvents (like DCM) require specialized high-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into a halogenated stream unnecessarily increases the volume of waste requiring this expensive, energy-intensive treatment.

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, every researcher must follow this standardized disposal workflow.

Step 1: Generation and Immediate Containment

  • Keep the waste container inside the fume hood during active generation to capture any off-gassing or dust.

  • Do not leave contaminated spatulas or glassware exposed to ambient laboratory air.

Step 2: Segregation and Containerization

  • For Solids: Place solid waste into a designated High-Density Polyethylene (HDPE) solid waste bucket lined with a transparent polyethylene bag. Tie the bag securely when not in active use.

  • For Liquids: Funnel liquid waste into the appropriate 10L or 20L carboy (Halogenated vs. Non-Halogenated).

  • Critical Check: Ensure the waste container is chemically compatible with the solvent matrix. Do not use metal cans for corrosive mixtures.

Step 3: RCRA Labeling

  • Attach a standardized Hazardous Waste label to the container the moment the first drop of waste is added.

  • Explicitly write "7-Methoxybenzo[d]oxazole" and the specific solvents used on the label. Do not use abbreviations or chemical structures, as emergency responders and EHS personnel require clear, plain-text identification[4].

Step 4: EHS Transfer

  • Once the container is 80% full, seal it with a secure, leak-proof cap.

  • Submit a waste pickup request to your institutional EHS department. The waste will be transported to a licensed RCRA Subtitle C facility for final destruction via high-temperature incineration[3].

Waste Routing Visualization

The following decision tree illustrates the logical flow of 7-Methoxybenzo[d]oxazole waste management, ensuring compliance and safety at every node.

G Start 7-Methoxybenzo[d]oxazole Waste Generated Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Mixtures/Solvents) Start->Liquid SolidPack Double-bag in transparent PE or place in HDPE solid bin Solid->SolidPack HalCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalCheck Labeling Apply RCRA Hazardous Waste Label (Full Names) SolidPack->Labeling HalYes Halogenated Waste Stream (Red/Designated Can) HalCheck->HalYes Yes HalNo Non-Halogenated Waste Stream (Blue/Designated Can) HalCheck->HalNo No HalYes->Labeling HalNo->Labeling EHS EHS Pickup & Licensed Incineration Labeling->EHS

Caption: Decision tree for the segregation, labeling, and disposal of 7-Methoxybenzo[d]oxazole waste.

References

  • U.S. Environmental Protection Agency (EPA). "Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), CERCLA, and Section 112(r) of the Clean Air Act." EPA.gov, Dec 2022.[Link]

  • Beveridge & Diamond. "EPA Proposes New Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes." Beveridge & Diamond PC, Sep 2015.[Link]

  • West Virginia Department of Environmental Protection. "RCRA Pharmaceutical Hazardous Wastes Flipbook." WV.gov, 2026.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.